Lithium trimethylsilanolate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
CAS番号 |
2004-14-0 |
|---|---|
分子式 |
C3H10LiOSi |
分子量 |
97.2 g/mol |
IUPAC名 |
lithium;trimethyl(oxido)silane |
InChI |
InChI=1S/C3H10OSi.Li/c1-5(2,3)4;/h4H,1-3H3; |
InChIキー |
LQIZMOLWEQTWCW-UHFFFAOYSA-N |
SMILES |
[Li+].C[Si](C)(C)[O-] |
正規SMILES |
[Li].C[Si](C)(C)O |
他のCAS番号 |
2004-14-0 |
ピクトグラム |
Corrosive |
関連するCAS |
1066-40-6 (Parent) |
製品の起源 |
United States |
Foundational & Exploratory
What are the physical and chemical properties of Lithium trimethylsilanolate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Lithium trimethylsilanolate (LiTMSO), a versatile organosilicon compound. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its characteristics, synthesis, and handling.
Core Physical and Chemical Properties
This compound, with the chemical formula (CH₃)₃SiOLi, is a lithium salt of trimethylsilanol. It is a white to off-white or pale yellow to light orange solid that is highly valued in organic synthesis and polymer chemistry for its roles as a strong base and a nucleophile.[1][2][3]
Physical Properties
The physical characteristics of this compound are summarized in the table below. It is important to note that as an air- and moisture-sensitive compound, the determination of these properties requires specialized techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉LiOSi | [3][4] |
| Molecular Weight | 96.13 g/mol | [3][4] |
| Appearance | White to off-white solid; Pale yellow to light orange powder | [1][2][3] |
| Melting Point | Softens above 140 °C; does not exhibit a sharp melting point | [1] |
| Boiling Point | 40 °C | [5] |
| Sublimation | 180 °C at 1 mmHg | [1] |
| Density | Not available | |
| Solubility | Soluble in inert organic solvents such as hexane (B92381) and ether. | [5] |
Chemical Properties
This compound's utility stems from its distinct chemical reactivity. It is a moderately strong base and a potent nucleophile.
| Property | Description | Source(s) |
| Stability | Stable under an inert atmosphere (e.g., nitrogen or argon) in sealed containers. Decomposes slowly in moist air and rapidly in contact with water. | [5] |
| Reactivity | Reacts violently with water and moisture. Incompatible with acids, alcohols, carbon dioxide, esters, halogens, and ketones. | [1] |
| Basicity | Acts as a strong base, capable of deprotonating alcohols and other acidic compounds. | [1] |
| Nucleophilicity | The trimethylsilanolate anion is a strong nucleophile, participating in substitution reactions to introduce trimethylsilyl (B98337) groups. | [1] |
Experimental Protocols
Due to the air- and moisture-sensitive nature of this compound, all manipulations and property determinations must be carried out under an inert atmosphere using appropriate techniques, such as a glovebox or Schlenk line.
Synthesis of this compound
A common and scalable method for the synthesis of this compound involves the reaction of hexamethyldisiloxane (B120664) with lithium hydroxide (B78521) monohydrate.
Materials:
-
Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Anhydrous ethanol
-
Cyclohexane
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Schlenk line or glovebox for inert atmosphere operations
-
Filtration apparatus (e.g., Schlenk filter)
Procedure:
-
Assemble the reaction apparatus (three-necked flask, reflux condenser, and mechanical stirrer) and dry it thoroughly in an oven.
-
Cool the apparatus under a stream of dry nitrogen.
-
In the flask, combine lithium hydroxide monohydrate, hexamethyldisiloxane, anhydrous ethanol, and cyclohexane. A typical molar ratio is 1:1 for LiOH·H₂O to (CH₃)₃SiOSi(CH₃)₃.
-
With vigorous stirring, heat the reaction mixture to reflux under a positive pressure of nitrogen.
-
Maintain the reflux for 24 to 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product under an inert atmosphere.
-
Wash the collected solid with a dry, non-reactive solvent like hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
Determination of Melting Point (General Procedure for Air-Sensitive Solids)
Equipment:
-
Melting point apparatus
-
Capillary tubes
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox, finely grind a small amount of the this compound sample.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Seal the open end of the capillary tube using a flame (this should be done carefully outside the glovebox if the sample is sufficiently sealed).
-
Place the sealed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to about 20 °C below the expected softening point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Observe the sample carefully. Record the temperature at which the solid begins to soften and the temperature at which it becomes a liquid. For this compound, a distinct melting point may not be observed, but rather a temperature range over which it softens and melts.[1]
Anionic Polymerization of Methyl Methacrylate (B99206) (MMA) using this compound
This compound can be used as an initiator for the anionic polymerization of monomers like methyl methacrylate (MMA), allowing for control over the polymer's tacticity.[1][6]
Materials:
-
This compound (initiator)
-
Methyl methacrylate (MMA, freshly distilled and purified)
-
Anhydrous tetrahydrofuran (B95107) (THF, as solvent)
-
Methanol (B129727) (for termination)
Equipment:
-
Schlenk flask
-
Syringes and needles (oven-dried)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C) using a low-temperature bath.
-
Inject the anhydrous THF into the flask via a syringe.
-
Add the desired amount of this compound solution in THF to the flask.
-
Slowly add the purified MMA monomer to the stirred initiator solution.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a quenching agent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum.
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Synthesis of this compound from Hexamethyldisiloxane and Lithium Hydroxide.
Caption: General workflow for handling air-sensitive compounds like this compound.
Caption: Key reactivity pathways of this compound.
References
An In-Depth Technical Guide to the Synthesis of Lithium Trimethylsilanolate from Hexamethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of lithium trimethylsilanolate from the readily available starting material, hexamethyldisiloxane (B120664). This compound is a versatile reagent in organic synthesis and polymer chemistry, valued for its role as a strong base, a nucleophile, and an initiator for anionic polymerization. This document details the two primary synthetic methodologies, providing in-depth experimental protocols, quantitative data, and visual representations of the workflows to aid in laboratory application.
Introduction
This compound, with the chemical formula (CH₃)₃SiOLi, is an important organosilicon compound. Its synthesis from hexamethyldisiloxane involves the cleavage of the stable silicon-oxygen-silicon (Si-O-Si) bond. The two most prevalent methods for achieving this transformation utilize either lithium hydroxide (B78521) or an organolithium reagent, typically methyllithium (B1224462). The choice of method often depends on the scale of the synthesis, cost considerations, and the desired purity of the final product. The methyllithium route is often favored for laboratory-scale synthesis due to its high yield and relatively mild conditions, while the lithium hydroxide method is more economical for industrial-scale production.[1]
Synthetic Methodologies
Synthesis via Cleavage with Lithium Hydroxide
This method involves the reaction of hexamethyldisiloxane with lithium hydroxide monohydrate in a mixed solvent system.[2] The use of a combination of an alcohol (such as ethanol (B145695), methanol, or butanol) and a non-polar solvent like cyclohexane (B81311) is crucial for the reaction to proceed effectively.[2] The reaction is typically carried out under an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.
Reaction Scheme:
(CH₃)₃Si-O-Si(CH₃)₃ + 2 LiOH·H₂O → 2 (CH₃)₃SiOLi + 3 H₂O
Synthesis via Cleavage with Methyllithium
The cleavage of hexamethyldisiloxane with methyllithium is a convenient method for the laboratory preparation of this compound.[3] This reaction is typically performed in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), and is known for its high efficiency and yield.[1] The reaction proceeds via nucleophilic attack of the methyl anion on one of the silicon atoms of hexamethyldisiloxane.
Reaction Scheme:
(CH₃)₃Si-O-Si(CH₃)₃ + CH₃Li → (CH₃)₃SiOLi + (CH₃)₄Si
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of this compound from hexamethyldisiloxane.
| Parameter | Method 1: Lithium Hydroxide | Method 2: Methyllithium |
| Hexamethyldisiloxane (molar ratio) | 0.5 - 2 | 1 |
| Lithium Reagent (molar ratio) | 1 (as LiOH·H₂O) | 1 (as CH₃Li) |
| Solvent System | Alcohol (Ethanol, Methanol, or Butanol) and Cyclohexane | Tetrahydrofuran (THF) or Diethyl ether |
| Reaction Temperature | Reflux | Room Temperature |
| Reaction Time | 24 - 48 hours[2] | Typically shorter than Method 1 |
| Yield | 70% - 93%[2][4] | High (specific values vary)[1] |
Experimental Protocols
Detailed Experimental Protocol for Synthesis with Lithium Hydroxide
This protocol is adapted from a patented procedure.[2]
Materials:
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)
-
Anhydrous Ethanol
-
Cyclohexane
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
A 250 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Water trap (optional, but recommended)
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Setup: Assemble the four-necked flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet. Ensure the system is dry and can be maintained under a positive pressure of nitrogen.
-
Charging the Reactor: To the flask, add lithium hydroxide monohydrate (4.2 g), hexamethyldisiloxane (16.6 g), cyclohexane (40 g), and anhydrous ethanol (50 g).[4]
-
Reaction: Begin vigorous stirring (120 rpm) and heat the mixture to reflux under a nitrogen atmosphere. Maintain the reflux for 35 hours.[4]
-
Work-up: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature naturally.
-
Isolation: Filter the solid product from the reaction mixture.
-
Drying: Dry the isolated white solid in a vacuum oven at 80°C and 0.1 MPa for 2.5 hours to obtain this compound.[4] The reported yield for this specific procedure is 93%.[4]
-
Storage: Store the final product under a dry, inert atmosphere as it is sensitive to moisture.
Detailed Experimental Protocol for Synthesis with Methyllithium
The following is a generalized experimental protocol based on established chemical principles for the cleavage of siloxanes with organolithium reagents.
Materials:
-
Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃), freshly distilled
-
Methyllithium (CH₃Li) solution in diethyl ether or THF (concentration predetermined by titration)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)
-
Anhydrous hexanes
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
A flame-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas manifold (Schlenk line)
-
Cannula for liquid transfer
Procedure:
-
Setup: Assemble the flame-dried flask with a magnetic stir bar and a septum under a positive pressure of dry nitrogen or argon.
-
Reagent Addition: To the flask, add freshly distilled hexamethyldisiloxane via syringe. Dissolve it in anhydrous THF.
-
Reaction: Cool the solution to 0°C using an ice bath. Slowly add one molar equivalent of the methyllithium solution dropwise via syringe while stirring. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring the Reaction (Optional): The reaction can be monitored by taking aliquots (under inert atmosphere) and analyzing by techniques such as ¹H NMR to observe the disappearance of the hexamethyldisiloxane signal and the appearance of the tetramethylsilane (B1202638) and this compound signals.
-
Isolation: The resulting solution of this compound in THF can often be used directly for subsequent reactions. To isolate the solid product, the solvent can be removed under reduced pressure. The resulting solid should be washed with anhydrous hexanes to remove any unreacted starting material or byproducts and then dried under high vacuum.
-
Storage: The isolated this compound should be stored in a glovebox or a sealed container under an inert atmosphere.
Mandatory Visualizations
Workflow for Synthesis with Lithium Hydroxide
Caption: Synthesis of this compound using Lithium Hydroxide.
Workflow for Synthesis with Methyllithium
Caption: Synthesis of this compound using Methyllithium.
References
Lithium trimethylsilanolate CAS number and molecular structure.
An In-depth Technical Guide to Lithium Trimethylsilanolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a versatile organosilicon compound. It covers its chemical identity, molecular structure, key properties, synthesis protocols, and significant applications in various fields of research and development.
Chemical Identity and Molecular Structure
This compound, also known as trimethylsilanol (B90980) lithium salt, is an alkali metal salt of trimethylsilanol. It is a valuable reagent in organic synthesis and materials science due to the high nucleophilicity of the oxygen atom linked to the silicon.[1]
CAS Number: 2004-14-0[2][3][4]
Molecular Structure:
The structure consists of a lithium cation ionically bonded to the oxygen atom of the trimethylsilanolate anion.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | 96.13 g/mol | [2][3] |
| Appearance | Pale yellow to light orange powder | [2] |
| Assay | 95% to 105.5% (by titration) | [2][3] |
| Form | Solid | [3] |
| Storage Conditions | Room Temperature, under inert atmosphere | [2][6] |
Key Stability and Reactivity Information:
-
Moisture Sensitivity: Decomposes slowly in moist air and rapidly in water.[1]
-
Reactivity with CO₂: Reacts with carbon dioxide, particularly in the presence of moisture, to form lithium carbonate and hexamethyldisiloxane (B120664).[1] This reactivity is utilized in applications like atomic layer deposition (ALD).[1]
-
Handling: Due to its air and moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon).[6]
Synthesis of this compound
The synthesis of this compound is primarily achieved through the cleavage of the Si-O-Si bond in hexamethyldisiloxane.[1] Two main routes are commonly employed, differing in the lithium source used.
Experimental Protocol: Industrial Scale Synthesis
This method is cost-effective and safer for large-scale production, utilizing lithium hydroxide (B78521).[1]
Reaction: (CH₃)₃SiOSi(CH₃)₃ + 2 LiOH·H₂O → 2 (CH₃)₃SiOLi + 3 H₂O
Materials:
-
Hexamethyldisiloxane
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Mixed organic solvent (e.g., absolute ethanol (B145695) and cyclohexane (B81311) in a 1:1 to 1.5:1 mass ratio)[7]
-
Nitrogen (N₂) gas for inert atmosphere
Procedure: [7]
-
To a reaction vessel, add hexamethyldisiloxane, lithium hydroxide monohydrate, and the mixed organic solvent. The molar ratio of hexamethyldisiloxane to LiOH·H₂O should be 1:1.[7]
-
Purge the reactor with nitrogen gas to establish an inert atmosphere.
-
Heat the mixture to reflux.
-
Maintain the reflux for 24 to 48 hours.
-
After the reaction is complete, allow the mixture to cool naturally to room temperature.
-
Filter the resulting solid product.
-
Dry the collected solid under vacuum (0.1 MPa) at 80°C for 2 to 4 hours to yield the final this compound product.
Experimental Protocol: Laboratory Scale Synthesis
This convenient laboratory-scale synthesis uses an organolithium reagent, such as methyllithium (B1224462), and is valued for its high yield.[1] It was first reported by Seyferth and Alleston in 1963.[1][8]
Reaction: (CH₃)₃SiOSi(CH₃)₃ + CH₃Li → (CH₃)₃SiOLi + (CH₃)₄Si
Materials:
-
Hexamethyldisiloxane
-
Methyllithium (CH₃Li) solution in a suitable solvent (e.g., diethyl ether)
-
Anhydrous solvent (e.g., diethyl ether)
-
Nitrogen (N₂) or Argon (Ar) gas for inert atmosphere
-
Under an inert atmosphere, dissolve hexamethyldisiloxane in an anhydrous solvent in a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add the methyllithium solution to the stirred hexamethyldisiloxane solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The resulting solution of this compound can often be used directly for subsequent reactions.[8] Alternatively, the solvent and the volatile tetramethylsilane (B1202638) byproduct can be removed under vacuum to isolate the solid product.
Caption: Synthesis pathways for this compound.
Applications in Research and Development
This compound is a versatile compound with a growing number of applications.
Organic Synthesis
Due to the polarity of the Li-O-Si linkage, the oxygen atom is highly nucleophilic, making it a valuable reagent.[1]
-
Strong Base and Nucleophile: It is used for deprotonation of acidic compounds and in nucleophilic substitution reactions.[6]
-
Ester Hydrolysis: It serves as an effective agent for the hydrolysis of esters under mild conditions.[8]
-
Introduction of Trimethylsilyl (B98337) Groups: It can be used to introduce trimethylsilyl ethers.
Polymer Chemistry
The compound is utilized as an initiator in anionic polymerization processes, for example, with methyl methacrylate.[6] This allows for excellent control over the molecular weight distribution and isotacticity of the resulting polymers.[6]
Materials Science and Electronics
-
Lithium-Ion Batteries: It is actively researched as an electrolyte additive in lithium-ion batteries, where it has been shown to improve performance and stability.[1][2]
-
Atomic Layer Deposition (ALD): It is a novel precursor for the ALD of lithium-containing thin films, such as Li₂CO₃ and other lithium oxides.[1][9] Its volatility and thermal stability allow for precise control over film composition.[1][9]
-
Silicone-Based Products: It is used in the formulation of silicones, enhancing their thermal stability and chemical resistance.[2]
Caption: General workflow for Atomic Layer Deposition using LiTMSO.
Conclusion
This compound is a key organosilicon reagent with significant utility in both academic research and industrial applications. Its unique reactivity profile makes it an indispensable tool in organic synthesis, polymer chemistry, and the development of advanced materials for energy storage and electronics. Proper handling techniques are essential due to its sensitivity to air and moisture. Future research is expected to further expand its applications, particularly in the field of materials science.
References
- 1. This compound | 2004-14-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. トリメチルシラノール酸リチウム 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C3H9LiOSi | CID 74821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 2004-14-0 [smolecule.com]
- 7. CN102491993A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. pubs.aip.org [pubs.aip.org]
Spectroscopic Profile of Lithium Trimethylsilanolate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data available for lithium trimethylsilanolate ((CH₃)₃SiOLi), a versatile organosilicon reagent with significant applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Detailed experimental protocols for sample handling and data acquisition are provided, alongside a visual representation of the synthesis and characterization workflow.
Introduction
This compound is a lithium salt of trimethylsilanol, existing as a white, moisture-sensitive solid. Its utility as a strong base and a precursor for the introduction of the trimethylsilyl (B98337) group makes it a valuable reagent in various chemical transformations. Accurate characterization of this compound is paramount for its effective use and for ensuring the reproducibility of synthetic procedures. This guide summarizes the key spectroscopic data for this compound and provides standardized methodologies for its analysis.
Spectroscopic Data
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. The following sections present the available data for NMR, IR, and MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of this compound in solution. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, ⁷Li, and ²⁹Si, allows for a thorough analysis.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Notes |
| ¹H | Data not available | - | - | - | The protons of the methyl groups are expected to show a singlet. |
| ¹³C | Data not available | - | - | - | A single resonance is expected for the three equivalent methyl carbons. |
| ⁷Li | Data not available | - | - | - | The chemical shift is sensitive to the solvent and aggregation state.[1][2] |
| ²⁹Si | -13.22 to -15.54 | Singlet | - | THF-d₈ | The chemical shift is indicative of the silicon environment in a silanolate.[3] A shift at -59 ppm has also been reported.[4] |
Note: The specific chemical shifts for ¹H, ¹³C, and ⁷Li are not consistently reported in the literature and can be influenced by solvent, concentration, and temperature.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule, confirming the presence of key functional groups.
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~1250 | Si-C stretching | Strong |
| 800-1100 | Si-O stretching | Strong |
| 950-810 | Si-OH bending (in parent silanol) | Broad |
Note: The broadness of the Si-O stretch is characteristic. The spectrum of the parent compound, trimethylsilanol, shows a broad band in the 950-810 cm⁻¹ range corresponding to the Si-OH bending vibration.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Assignment | Notes |
| 96 | [M]⁺ (Molecular Ion) | Corresponds to the molecular weight of the neutral molecule.[4] |
| 73 | [(CH₃)₃Si]⁺ | A common fragment in the mass spectra of trimethylsilyl compounds.[7][8] |
Experimental Protocols
Given the air- and moisture-sensitive nature of this compound, proper handling techniques are crucial for obtaining reliable spectroscopic data.[9][10][11]
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of hexamethyldisiloxane (B120664) with lithium hydroxide (B78521) in a suitable solvent under an inert atmosphere.
-
Reaction Workflow:
References
- 1. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. mdpi.com [mdpi.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. gelest.com [gelest.com]
- 6. Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Lithium Trimethylsilanolate: A Technical Guide to its Solubility and Stability in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility and stability of lithium trimethylsilanolate (LiOTMS) in various organic solvents. LiOTMS is a versatile organometallic compound with significant applications in organic synthesis and materials science.[1][2] A thorough understanding of its behavior in solution is critical for its effective use. This document summarizes available qualitative solubility data, discusses key stability considerations, and provides detailed experimental protocols for quantitative analysis.
Solubility Profile of this compound
The solubility of this compound is highly dependent on the nature of the solvent, a characteristic that stems from the polar Li-O bond and the nonpolar trimethylsilyl (B98337) group.[1][3] The aggregation state of LiOTMS in solution, which varies from monomeric species in dilute solutions to dimers and higher-order aggregates at increased concentrations, also influences its solubility.[1]
Qualitative Solubility
This compound exhibits good solubility in polar aprotic solvents, which can effectively solvate the lithium cation.[1] Conversely, its solubility is limited in nonpolar hydrocarbon solvents.[1] Commercial preparations are often available as solutions in solvents like toluene (B28343) to improve handling.[1]
| Solvent Class | Solvent Examples | Solubility | Reference |
| Polar Aprotic | Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Good | [1] |
| Hydrocarbon | Hexane (B92381) | Limited | [1] |
| Aromatic Hydrocarbon | Toluene, Dichloromethane | Sufficient for commercial solutions | [1] |
| Ether | Diethyl Ether | Soluble | [4] |
Note: There is some conflicting information in the literature regarding solubility in hydrocarbon solvents like hexane and ether, highlighting the need for precise quantitative measurements.
Quantitative Solubility Data
Quantitative solubility data for this compound in various organic solvents is not extensively reported in readily available literature. The data presented below is based on general observations and should be confirmed experimentally for specific applications.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Tetrahydrofuran (THF) | 25 | Not available in searched literature | |
| Dimethyl Sulfoxide (DMSO) | 25 | Not available in searched literature | |
| Hexane | 25 | Not available in searched literature | |
| Toluene | 25 | Not available in searched literature |
Stability Profile of this compound
The stability of LiOTMS is influenced by temperature, moisture, and atmospheric carbon dioxide. Proper handling and storage under an inert atmosphere are crucial.[5][6]
Thermal Stability
This compound demonstrates notable thermal stability. The decomposition process is multi-staged, with initial volatilization observed between 50-180°C.[1] The primary chemical breakdown occurs at higher temperatures (180-300°C), involving the cleavage of the lithium-oxygen bond to form lithium oxide and trimethylsilanol (B90980).[1] Under reduced pressure (1 mmHg), the compound can be purified by sublimation at 180°C.[1]
Hydrolytic Stability and Reactivity
LiOTMS is highly sensitive to moisture and undergoes hydrolysis.[3] This reactivity necessitates that all handling and storage procedures are performed under rigorously anhydrous conditions, typically under a nitrogen or argon atmosphere.[5][6]
-
Reaction with Water: It reacts rapidly with water, and slowly with ambient moisture, to yield lithium hydroxide (B78521) and trimethylsilanol. The trimethylsilanol can then condense to form hexamethyldisiloxane (B120664).[3] This hydrolysis rate is dependent on temperature, increasing as the temperature rises.[1]
-
Reaction with Carbon Dioxide: LiOTMS is incompatible with carbon dioxide. The silanolate anion can react with CO₂, leading to the formation of lithium carbonate and hexamethyldisiloxane.[3]
-
Incompatible Materials: Beyond water and CO₂, LiOTMS is incompatible with a range of substances including acids, alcohols, esters, halogens, and ketones.[6]
A summary of stability-related factors is presented in the table below.
| Factor | Effect on LiOTMS | Products of Decomposition | Reference |
| Moisture/Water | Rapid hydrolysis | Lithium hydroxide, Trimethylsilanol, Hexamethyldisiloxane | [3] |
| **Carbon Dioxide (CO₂) ** | Reacts to form carbonate | Lithium carbonate, Hexamethyldisiloxane | [3] |
| Elevated Temperature | Volatilization (50-180°C), Decomposition (180-300°C) | Lithium oxide, Trimethylsilanol | [1] |
| Acids, Alcohols, Esters, Ketones, Halogens | Incompatible; vigorous reaction | Various | [3][6] |
| Inert Atmosphere (N₂, Ar) | Stable | N/A | [5][6] |
Diagrams and Visualizations
Factors Influencing LiOTMS Solubility and Stability
The following diagram illustrates the key environmental and chemical factors that impact the integrity of this compound.
Experimental Workflow for Solubility Determination
This diagram outlines a generalized workflow for the quantitative determination of LiOTMS solubility in an organic solvent, emphasizing the necessary inert atmosphere conditions.
Experimental Protocols
Given the air- and moisture-sensitive nature of this compound, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[7]
Protocol for Quantitative Solubility Determination
This protocol describes the equilibrium solubility method, which is considered a reliable "gold standard" for determining thermodynamic solubility.
Objective: To determine the saturation solubility of LiOTMS in a given anhydrous organic solvent at a constant temperature.
Materials:
-
This compound (solid, ≥95% purity)
-
Anhydrous organic solvent of interest (e.g., THF, Toluene)
-
Schlenk flasks or vials with septa
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Inert gas (Argon or Nitrogen) source
-
Gastight syringes and needles
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Volumetric flasks for dilutions
-
Analytical instrument for quantification (e.g., ICP-OES for lithium content, or ¹H NMR)
Procedure:
-
Preparation (Inert Atmosphere): a. Dry all glassware in an oven at >120°C overnight and cool under vacuum or in a desiccator. b. In a glovebox or under a positive pressure of inert gas, add an excess amount of solid LiOTMS to a pre-weighed Schlenk flask containing a magnetic stir bar. An excess is critical to ensure a saturated solution with remaining solid. c. Add a precise volume of the anhydrous organic solvent to the flask. d. Seal the flask with a septum and secure it. If not in a glovebox, connect the flask to a Schlenk line and cycle between vacuum and inert gas three times to ensure an inert atmosphere.
-
Equilibration: a. Place the flask in a constant temperature bath set to the desired temperature (e.g., 25°C). b. Stir the suspension vigorously enough to keep the solid suspended for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation (Inert Atmosphere): a. After the equilibration period, stop stirring and allow the excess solid to settle completely (at least 2-4 hours) while maintaining the constant temperature. b. Carefully withdraw a known volume of the clear supernatant using a gastight syringe equipped with a syringe filter. Filtering is crucial to remove any undissolved microparticles. c. Immediately transfer the filtered saturated solution into a pre-weighed volumetric flask and seal it. d. Reweigh the flask to determine the mass of the solution withdrawn. e. Dilute the sample to a known final volume with the same solvent for analysis. Further serial dilutions may be necessary to bring the concentration within the linear range of the analytical instrument.
-
Quantification: a. Method A (ICP-OES): Analyze the diluted samples for total lithium concentration. Convert the Li⁺ concentration back to the concentration of LiOTMS using its molecular weight (96.13 g/mol ).[1] b. Method B (¹H NMR): Prepare a standard curve using solutions of known LiOTMS concentration containing a known amount of an internal standard (e.g., ferrocene). Analyze the diluted samples by ¹H NMR and determine the concentration of LiOTMS by integrating the trimethylsilyl proton signal (a singlet typically around 0.1-0.3 ppm) relative to the internal standard.[1]
-
Calculation: a. Calculate the concentration in the original saturated solution from the quantified value of the diluted sample. b. Express the final solubility in appropriate units, such as g/100 mL or mol/L.
Protocol for Stability Assessment in Organic Solvents
This protocol outlines a method to assess the stability of LiOTMS in a specific organic solvent over time under controlled conditions.
Objective: To monitor the degradation of LiOTMS in solution over a set period by quantifying its concentration at various time points.
Materials:
-
This compound (solid, ≥95% purity)
-
Anhydrous deuterated solvent for NMR analysis (e.g., THF-d8) or anhydrous solvent for GC-MS analysis.
-
NMR tubes with J. Young valves or screw caps (B75204) with septa.
-
Internal standard for quantitative NMR (qNMR), if applicable (e.g., 1,3,5-trimethoxybenzene).
-
Glovebox or Schlenk line.
-
NMR spectrometer or GC-MS instrument.
Procedure:
-
Sample Preparation (Inert Atmosphere): a. Inside a glovebox, prepare a stock solution of LiOTMS of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent. b. If using qNMR, add a precise amount of the internal standard to the stock solution. c. Aliquot the solution into several NMR tubes or vials, ensuring each is filled to the same level. d. Seal the tubes/vials securely. If using NMR tubes with septa, wrap them with Parafilm for extra security.
-
Storage and Monitoring: a. Acquire an initial analytical measurement (NMR or GC-MS) for a "time zero" (T₀) sample immediately after preparation. b. Store the remaining samples under controlled conditions (e.g., at room temperature, 25°C, protected from light). c. At predetermined time intervals (e.g., T = 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one sample for analysis.
-
Analysis: a. NMR Spectroscopy: i. Acquire a quantitative ¹H NMR spectrum of the sample. ii. Integrate the characteristic peak for the LiOTMS trimethylsilyl protons against the peak of the internal standard. iii. The appearance of new peaks, for example, those corresponding to trimethylsilanol or hexamethyldisiloxane, would indicate degradation.[3] b. GC-MS Analysis: i. This method is suitable for monitoring the formation of volatile degradation products. ii. A major challenge is the non-volatile nature of the salt itself, which can damage the GC system.[8] Therefore, analysis often focuses on headspace sampling or derivatization of degradation products. iii. For analysis, a small aliquot of the solution can be taken, and any degradation products like hexamethyldisiloxane can be quantified.
-
Data Interpretation: a. Calculate the concentration of LiOTMS remaining at each time point. b. Plot the concentration of LiOTMS versus time to determine the degradation rate. c. Identify any degradation products by analyzing new signals in the NMR or new peaks in the GC-MS chromatogram.
References
An In-depth Technical Guide to the Thermal Decomposition of Lithium Trimethylsilanolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium trimethylsilanolate (LiOSi(CH₃)₃), a versatile organosilicon compound, finds increasing application in materials science, organic synthesis, and pharmaceutical manufacturing. Its utility often hinges on its thermal behavior, particularly its decomposition characteristics. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, consolidating available data and outlining robust experimental protocols for its analysis. A proposed decomposition mechanism is presented, supported by analogous data from related organometallic and silicon-containing compounds. This document is intended to serve as a foundational resource for researchers and professionals requiring a deep understanding of the thermal stability and degradation pathways of this important chemical intermediate.
Introduction
This compound is a key reagent and precursor in a variety of chemical processes, valued for its role as a strong base and a source of the trimethylsiloxy group.[1] Its applications range from initiating anionic polymerization to serving as a precursor for the deposition of lithium-containing thin films.[2] The thermal stability of this compound is a critical parameter that dictates its handling, storage, and reaction conditions. Understanding its decomposition pathway and the nature of its degradation products is paramount for process optimization, safety, and quality control. This guide synthesizes current knowledge on the subject and provides detailed methodologies for its investigation.
Thermal Stability and Decomposition Profile
This compound is generally considered to be thermally stable under inert conditions up to approximately 180°C.[3] Beyond this temperature, decomposition processes begin to occur, with uncontrolled degradation and growth observed in applications like atomic layer deposition (ALD) at temperatures exceeding 300°C.[2] Thermogravimetric analysis (TGA) is a primary technique for characterizing this thermal stability, revealing the temperature ranges over which mass loss occurs.
While specific quantitative data for the thermal decomposition products of pure this compound is not extensively available in the public domain, analysis of related lithium salts and organosilicon compounds allows for the postulation of a decomposition pathway.[3][4][5] The primary decomposition is expected to involve the cleavage of silicon-carbon and silicon-oxygen bonds, leading to the formation of various volatile and non-volatile products.
Data Presentation: Expected Thermal Decomposition Products
The following tables summarize the expected decomposition products of this compound at different temperature regimes. This data is extrapolated from studies on analogous compounds and general principles of organosilicon chemistry. It should be noted that the relative abundance of these products can be influenced by factors such as heating rate, atmosphere, and the presence of impurities.
Table 1: Gaseous Decomposition Products (Analyzed by GC-MS)
| Temperature Range (°C) | Expected Gaseous Products | Potential Origin |
| 200 - 400 | Methane (CH₄) | Cleavage of Si-CH₃ bonds |
| Ethane (C₂H₆) | Recombination of methyl radicals | |
| Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) | Condensation of trimethylsilanol | |
| > 400 | Higher alkanes and alkenes | Secondary decomposition reactions |
| Hydrogen (H₂) | Dehydrogenation at high temperatures |
Table 2: Solid Residue Composition (Analyzed by XRD, XPS)
| Temperature Range (°C) | Expected Solid Residue |
| 200 - 400 | Lithium silicates (e.g., Li₂SiO₃, Li₄SiO₄) |
| Lithium carbonate (Li₂CO₃) - if CO₂ is present | |
| > 400 | Lithium oxide (Li₂O) |
| Silicon carbide (SiC) - at very high temperatures |
Experimental Protocols
A thorough investigation of the thermal decomposition of this compound requires a combination of analytical techniques. The following protocols outline the key experimental methodologies.
Thermogravimetric Analysis Coupled with Evolved Gas Analysis (TGA-EGA)
Objective: To determine the thermal stability and identify the evolved gaseous products during decomposition.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared Spectrometer (FTIR).
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into an alumina (B75360) or platinum TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to ensure an oxygen-free environment.
-
Heat the sample from ambient temperature to a final temperature of at least 800°C at a controlled heating rate (e.g., 10°C/min).
-
Continuously monitor the sample mass as a function of temperature.
-
Simultaneously, transfer the evolved gases from the TGA furnace to the MS or FTIR for real-time analysis of the decomposition products.
-
Analyze the resulting TGA curve for mass loss steps and the EGA data to identify the chemical composition of the evolved gases at each step.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile organic products of thermal decomposition.
Instrumentation:
-
Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
Methodology:
-
Place a microgram-scale sample of this compound into a pyrolysis sample holder (e.g., a quartz tube or a platinum filament).
-
Introduce the sample holder into the pyrolyzer.
-
Rapidly heat the sample to a series of predetermined temperatures (e.g., 300°C, 500°C, 700°C) in an inert atmosphere (helium).
-
The volatile pyrolysis products are swept directly into the GC injection port.
-
Separate the pyrolysis products using a suitable GC column (e.g., a non-polar or medium-polarity column).
-
Identify the separated components using the mass spectrometer by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify the products by integrating the peak areas in the chromatogram, using internal or external standards if necessary.
Mandatory Visualizations
Proposed Thermal Decomposition Pathway
The following diagram illustrates a plausible thermal decomposition pathway for this compound based on fundamental chemical principles and data from related compounds.
Experimental Workflow for Thermal Analysis
The diagram below outlines the logical workflow for a comprehensive thermal analysis of this compound.
References
A Technical Guide to the Hygroscopic Nature and Moisture Sensitivity of Lithium Trimethylsilanolate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lithium trimethylsilanolate (LiOTMS) is a versatile organosilicon compound widely utilized as a potent nucleophile, a mild base in organic synthesis, and a key component in advanced materials science, including as an electrolyte additive in lithium-ion batteries.[1][2][3] Its utility in sensitive applications, particularly within pharmaceutical development and electronics, is critically governed by its pronounced hygroscopic nature and high reactivity towards atmospheric moisture and carbon dioxide. This technical guide provides an in-depth examination of the moisture sensitivity of LiOTMS, detailing its degradation pathways, impact on applications, and rigorous experimental protocols for handling, storage, and analysis to ensure its effective and safe use in research and development settings.
Introduction to this compound (LiOTMS)
This compound, with the chemical formula (CH₃)₃SiOLi, is the lithium salt of trimethylsilanol (B90980).[2] The polarity of the Li-O-Si linkage confers a high degree of nucleophilicity on the oxygen atom, making it a valuable reagent for a variety of chemical transformations.[1] Its applications are extensive, ranging from initiating anionic polymerization and catalyzing organic reactions to serving as a precursor for atomic layer deposition of lithium-containing thin films.[2][4] In the pharmaceutical industry, it is employed in processes requiring mild basic conditions or specific nucleophilic attack.[3] However, the compound's reactivity also extends to atmospheric gases, making a thorough understanding of its handling requirements paramount.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its behavior and dictate the necessary conditions for its storage and use.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₃H₉LiOSi | [3][5][6] |
| Molecular Weight | 96.13 g/mol | [3][7] |
| Appearance | White to pale yellow or light orange powder/solid. | [2][3][6] |
| CAS Number | 2004-14-0 | [3][7] |
| Thermal Stability | Stable up to approximately 180-300°C under inert conditions. | [1][2] |
| Vapor Pressure | 24.12 psi @ 55°C | [1] |
| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMSO) and inert organic solvents (e.g., hexane, ether). | [2][5] |
Hygroscopic Nature and Moisture Sensitivity
The primary challenge in the application of LiOTMS is its extreme sensitivity to moisture and, to a lesser extent, carbon dioxide. This reactivity necessitates stringent anhydrous and anaerobic handling conditions.
Reaction with Water (Hydrolysis)
LiOTMS is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Its interaction with water is not passive absorption but a rapid and exothermic chemical reaction. The material decomposes slowly in moist air and reacts violently with liquid water, which can potentially lead to ignition.[1] This hydrolysis process yields lithium hydroxide (B78521) and trimethylsilanol. The trimethylsilanol can subsequently self-condense to form hexamethyldisiloxane (B120664) (HMDSO), especially under acidic or basic conditions.[1][8]
The overall degradation pathway can be summarized as:
-
(CH₃)₃SiOLi + H₂O → (CH₃)₃SiOH + LiOH
-
2 (CH₃)₃SiOH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O
This reaction cascade consumes the active reagent and generates byproducts that can interfere with sensitive chemical processes.
Reaction with Carbon Dioxide
In addition to water, LiOTMS is incompatible with carbon dioxide.[1] The silanolate anion can react with CO₂, particularly in the presence of moisture, leading to the formation of lithium carbonate and hexamethyldisiloxane.[1] This degradation pathway further underscores the necessity of handling the compound under a completely inert atmosphere like argon or nitrogen.
Impact on Applications
The high sensitivity to moisture has profound implications for the application of LiOTMS:
-
Drug Development: In multi-step organic syntheses, the presence of moisture can neutralize the LiOTMS reagent, leading to failed or low-yield reactions. The generation of LiOH can also induce unwanted side reactions.
-
Materials Science: When used as an electrolyte additive in lithium-ion batteries, moisture contamination is catastrophic. The reaction of water with electrolyte salts (like LiPF₆) and additives forms hydrofluoric acid (HF), which corrodes battery components, degrades the Solid Electrolyte Interphase (SEI), and leads to gas generation, increased internal resistance, and rapid capacity fade.[9][10][11][12][13]
Quantitative Data Summary
Table 2: Moisture and Air Sensitivity Characteristics of LiOTMS
| Parameter | Description | Implication | References |
| Hygroscopicity | Readily absorbs moisture from the air. | Must be handled and stored in a dry, inert atmosphere. | [1][4] |
| Reactivity with Water | Rapid, exothermic decomposition. May ignite. | Water is an unsuitable fire extinguishing agent. Strict exclusion of water is required. | [1] |
| Reactivity with CO₂ | Reacts to form lithium carbonate. | Handling must be under an inert atmosphere (N₂ or Ar), not CO₂. | [1][8] |
| Storage Conditions | Store under dry nitrogen or argon in tightly sealed containers. | Standard laboratory atmosphere is unsuitable for storage. | [14] |
| Handling Environment | Inert atmosphere glove box or Schlenk line techniques are mandatory. | Prevents degradation and ensures reagent activity and safety. | [14][15][16] |
Experimental Protocols
Adherence to strict experimental protocols is essential for the successful and safe use of LiOTMS.
Protocol for Safe Handling and Storage
LiOTMS is a water-reactive solid that requires handling under an inert atmosphere to prevent degradation and potential fire.[14][15][17]
-
Preparation: Before handling, ensure a fully operational and purged inert atmosphere glove box or a properly set up Schlenk line is available. Remove all combustible materials and sources of moisture from the immediate work area.[18]
-
Personal Protective Equipment (PPE): Wear a flame-resistant (FR) lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[15][18]
-
Transfer: All transfers of the solid should be conducted within the inert atmosphere of a glove box. Use clean, dry spatulas and weighing boats.
-
Storage: Store the compound in its original, tightly sealed container inside a desiccator within the glove box or in a sealed container within a larger, inerted vessel outside the glove box. Containers should be dated upon receipt and opening.[14]
-
Spill Management: In case of a small spill inside a glove box, carefully collect the material with dry tools. For spills outside an inert environment, cover the material immediately with a dry, inert powder like Met-L-X, dry sand, or sodium carbonate. Do NOT use water or a CO₂ fire extinguisher.
-
Waste Disposal: Unused material must be quenched carefully. This is typically done by slowly adding the material to a non-reactive solvent (e.g., toluene) and then cautiously adding a less reactive alcohol like isopropanol, followed by ethanol (B145695) or methanol, often under cooling.[16] Collect all contaminated materials for hazardous waste disposal.
Protocol for Determining Moisture Content (Karl Fischer Titration)
Karl Fischer (KF) titration is the gold-standard method for accurately determining trace amounts of water in a sample.[19] A coulometric KF titrator is particularly suitable for the very low moisture levels expected in a pure, properly handled sample of LiOTMS.[20]
-
Apparatus: Automated coulometric Karl Fischer titrator equipped with a titration cell, generator electrode, and detector electrode.
-
Reagents: Anhydrous KF solvent (e.g., specialized methanol-based or ethanol-based formulations) and anolyte/catholyte solutions suitable for coulometric titration.[20][21]
-
System Preparation: Ensure the KF titrator is in a dry, low-humidity environment. The titration cell must be thoroughly dried and conditioned by running the titrator until a stable, low drift rate is achieved.
-
Sample Preparation (in a Glove Box): a. Accurately weigh a sample of LiOTMS (typically 50-100 mg, depending on expected water content) into a dry, gas-tight syringe or a sealed sample vial. b. All sample handling and weighing must be performed under an inert atmosphere to prevent moisture uptake from the air.
-
Titration: a. Quickly and carefully inject the sample directly into the conditioned KF titration cell. b. Start the titration immediately. The instrument will electrochemically generate iodine, which reacts with the water from the sample. c. The endpoint is detected potentiometrically when an excess of iodine is present.[19] d. The instrument calculates the water content in ppm or percentage based on the total charge passed to generate the iodine.
-
Validation: Regularly verify the instrument's accuracy using a certified water standard.
Protocol for Assessing Hygroscopicity (Dynamic Vapor Sorption - DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the rate and extent of solvent sorption by a sample at controlled temperature and relative humidity (RH).[22][23][24] Performing a DVS experiment on LiOTMS is highly challenging due to its reactivity, but a conceptual protocol would involve a specialized, hermetically sealed DVS instrument capable of handling reactive materials.
-
Apparatus: A DVS instrument with an ultra-sensitive microbalance and the ability to operate under a dry, inert gas (e.g., nitrogen).[22][25]
-
Sample Preparation: a. Inside a glove box, place a small, accurately weighed amount of LiOTMS (typically 5-10 mg) onto the DVS sample pan. b. Load the sample pan into a sealed transfer vessel.
-
Experiment Setup: a. Transfer the sealed vessel to the DVS instrument and load the sample onto the microbalance under a continuous purge of dry nitrogen gas (0% RH). b. Allow the sample mass to stabilize at 0% RH to establish the initial dry weight.
-
Sorption/Desorption Isotherm: a. Program the instrument to increase the relative humidity in a stepwise fashion (e.g., from 0% to 5% RH in 1% steps). b. At each step, the instrument will hold the RH constant until the sample mass change over time ( dm/dt ) falls below a predefined equilibrium value. c. NOTE: Due to the irreversible reaction of LiOTMS with water, a traditional sorption/desorption isotherm is not possible. The experiment would instead measure the mass gain due to the chemical reaction (hydrolysis) at very low humidity levels. The mass gain would be significantly higher than expected for simple physisorption. d. The experiment would likely be terminated at a very low RH (e.g., <5%) once a significant, continuous mass gain indicates decomposition rather than reversible sorption.
-
Data Analysis: The resulting data would be a plot of mass change (%) versus RH, illustrating the RH level at which significant water uptake and reaction begin.
Conclusion
This compound is a powerful and versatile chemical reagent, but its utility is intrinsically linked to an acute awareness and control of its environment. Its pronounced hygroscopic nature and high reactivity with both water and carbon dioxide are not minor considerations but defining characteristics that dictate all aspects of its lifecycle in the laboratory—from procurement and storage to handling and disposal. For researchers in drug development and materials science, mastering the anhydrous and anaerobic techniques detailed in this guide is a prerequisite for obtaining reliable, reproducible results and, most importantly, ensuring a safe laboratory environment. The failure to rigorously exclude moisture will invariably lead to reagent degradation, compromised experiments, and potential safety hazards.
References
- 1. This compound | 2004-14-0 | Benchchem [benchchem.com]
- 2. Buy this compound | 2004-14-0 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chembk.com [chembk.com]
- 6. This compound | C3H9LiOSi | CID 74821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 三甲基硅醇锂 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. What is the effect of moisture on lithium-ion batteries – Xwell Battery Machines [xwellcn.com]
- 10. The Effect Of Moisture On Lithium Batteries [tobmachine.com]
- 11. How much influence does moisture have on lithium-ion batteries? - Knowledge [chilweebattery.com]
- 12. dlnenergy.com [dlnenergy.com]
- 13. electrochemsci.org [electrochemsci.org]
- 14. ors.od.nih.gov [ors.od.nih.gov]
- 15. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 16. uvic.ca [uvic.ca]
- 17. cmu.edu [cmu.edu]
- 18. uwaterloo.ca [uwaterloo.ca]
- 19. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 20. quveon.com [quveon.com]
- 21. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 22. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 23. mt.com [mt.com]
- 24. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 25. Dynamic Vapour Sorption - Ankersmid.eu [ankersmid.eu]
An In-depth Technical Guide to the Reaction of Lithium Trimethylsilanolate with Carbon Dioxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the reaction between lithium trimethylsilanolate (LiOSi(CH₃)₃) and carbon dioxide (CO₂). This reaction is of interest due to its potential as a method for CO₂ capture and as a synthetic route to lithium carbonate and other valuable organosilicon compounds. This document details the synthesis of the starting material, this compound, proposes a mechanism for its reaction with carbon dioxide, provides hypothetical experimental protocols, and discusses the potential applications of this chemistry in drug development and other fields. While direct, peer-reviewed studies on this specific reaction are limited, this guide consolidates information from related chemistries to provide a thorough and practical resource.
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is the reaction of hexamethyldisiloxane (B120664) with a lithium source, such as lithium hydroxide (B78521).[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of alkali metal silanolates.[1]
Materials:
-
Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Anhydrous toluene (B28343) or other suitable aprotic solvent
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Under an inert atmosphere, charge the three-neck round-bottom flask with lithium hydroxide monohydrate and hexamethyldisiloxane in a suitable solvent such as toluene.
-
Equip the flask with a mechanical stirrer and a reflux condenser.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of water, which can be collected in a Dean-Stark trap.
-
Continue refluxing for 24-48 hours or until the reaction is complete (e.g., as determined by the cessation of water evolution or by monitoring the disappearance of starting materials via GC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate as a white solid.
-
Isolate the solid product by filtration under an inert atmosphere.
-
Wash the solid with a dry, non-polar solvent (e.g., hexanes) to remove any unreacted hexamethyldisiloxane.
-
Dry the product under vacuum to yield pure this compound.
Reaction with Carbon Dioxide: Proposed Mechanism and Pathway
The reaction of this compound with carbon dioxide is anticipated to proceed via a nucleophilic addition mechanism. The oxygen atom of the silanolate is a strong nucleophile that attacks the electrophilic carbon atom of carbon dioxide.
Proposed Reaction Pathway
Caption: Proposed reaction pathway for this compound with CO₂.
The initial product of this reaction is lithium trimethylsilyl carbonate. This species is expected to be sensitive to moisture and may hydrolyze to form lithium carbonate and trimethylsilanol.
Experimental Protocol: Reaction of this compound with Carbon Dioxide
The following is a proposed experimental protocol based on general procedures for the carboxylation of organometallic reagents.
Materials:
-
This compound
-
Dry carbon dioxide gas
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a septum
-
Magnetic stirrer
-
Gas inlet tube or balloon filled with carbon dioxide
-
Apparatus for handling air-sensitive reagents
Procedure:
-
Under an inert atmosphere, dissolve or suspend this compound in a dry aprotic solvent in a Schlenk flask.
-
Cool the mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the exothermicity of the reaction.
-
Slowly bubble dry carbon dioxide gas through the stirred solution or introduce it via a balloon.
-
Monitor the reaction progress by TLC (if applicable) or by quenching aliquots and analyzing by NMR or GC-MS after derivatization.
-
Once the reaction is complete, the resulting lithium trimethylsilyl carbonate can be isolated by removal of the solvent under vacuum. Extreme care must be taken to avoid exposure to moisture.
-
Alternatively, the reaction mixture can be quenched with water or an aqueous acid to produce lithium carbonate, which can then be isolated.
Quantitative Data Summary
As of the date of this guide, specific quantitative data for the reaction of this compound with carbon dioxide is not widely available in peer-reviewed literature. The following table presents hypothetical data based on analogous reactions and is intended for illustrative purposes.
| Parameter | Expected Value/Range | Notes |
| Yield of LiOCO₂Si(CH₃)₃ | > 90% | Based on the high reactivity of alkoxides and silanolates with CO₂ under anhydrous conditions. |
| Reaction Time | < 1 hour | The reaction is expected to be rapid, especially at low temperatures. |
| Optimal Temperature | -78 °C to 0 °C | Low temperatures are generally used to control the reaction rate and minimize side reactions. |
| Solvent | THF, Diethyl Ether | Aprotic, non-polar or weakly polar solvents are suitable. |
Characterization of the Product: Lithium Trimethylsilyl Carbonate
The direct product, lithium trimethylsilyl carbonate, is expected to be a moisture-sensitive solid. Its characterization would require anhydrous spectroscopic techniques.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A single sharp peak in the upfield region (around 0.1-0.3 ppm) corresponding to the nine equivalent protons of the trimethylsilyl group. |
| ¹³C NMR | A resonance for the methyl carbons of the trimethylsilyl group and a downfield resonance for the carbonate carbon. |
| ²⁹Si NMR | A single resonance characteristic of a tetracoordinate silicon in a trimethylsilyl group. |
| FT-IR | Strong absorption bands corresponding to the C=O stretching of the carbonate group (typically in the range of 1650-1750 cm⁻¹) and Si-C and Si-O stretching vibrations. |
| Mass Spec. | Fragmentation patterns corresponding to the loss of CO₂ and the trimethylsilyl group would be expected under appropriate ionization conditions. |
Logical Workflow for Synthesis and Reaction
The following diagram illustrates the logical workflow from the synthesis of the starting material to the final product.
Caption: Experimental workflow for the synthesis and reaction of LiOSi(CH₃)₃.
Applications in Drug Development
The chemistry of this compound and its reaction with carbon dioxide can be relevant to drug development in several ways:
-
CO₂ Transport and Delivery: The reversible reaction with CO₂ suggests that silyl (B83357) carbonate species could be investigated as potential carriers for the controlled delivery of carbon dioxide in biological systems, although this is a speculative application that would require significant further research.
-
Precursor to Lithium Carbonate: The reaction provides a synthetic route to lithium carbonate.[1] Lithium carbonate is a well-established drug for the treatment of bipolar disorder. The ability to produce high-purity lithium carbonate from this reaction could be of interest in pharmaceutical manufacturing.
-
pH-Sensitive Moieties: The silyl carbonate linkage is sensitive to hydrolysis. This property could potentially be exploited in the design of prodrugs or drug delivery systems where the release of an active pharmaceutical ingredient (API) is triggered by a change in pH.
-
Biocompatible Silicon-Containing Scaffolds: Organosilicon compounds are of increasing interest in medicinal chemistry due to their unique physicochemical properties. This reaction provides a method for incorporating carbonate functionalities into silicon-containing molecules, which could be building blocks for novel drug candidates or biomaterials.
Conclusion
The reaction of this compound with carbon dioxide represents a facile and efficient method for the formation of lithium trimethylsilyl carbonate. While this specific reaction is not extensively detailed in the current literature, by drawing parallels with analogous chemical transformations, a clear picture of the reaction mechanism, potential experimental procedures, and expected outcomes can be constructed. This in-depth technical guide provides a solid foundation for researchers and professionals in drug development to explore the potential of this chemistry in their work, from the synthesis of valuable starting materials to the design of novel therapeutic agents and delivery systems. Further experimental investigation is warranted to fully elucidate the quantitative aspects and expand the synthetic utility of this reaction.
References
Lithium Trimethylsilanolate: A Comprehensive Technical Guide for Nucleophilic Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lithium trimethylsilanolate (LiOTMS or TMSOLi) is a versatile and highly valuable organosilicon reagent in modern organic synthesis.[1] Characterized by the polar Li-O-Si linkage, it exhibits potent nucleophilic and basic properties, making it an effective tool for a range of chemical transformations.[1][2] Its utility is particularly pronounced in the mild and efficient hydrolysis of esters, nucleophilic ring-opening of epoxides, and as an initiator in anionic polymerization.[1][2] This guide provides an in-depth analysis of its synthesis, properties, and applications as a nucleophilic reagent, complete with experimental protocols and quantitative data to support its practical implementation in research and development.
Synthesis of this compound
The preparation of this compound is primarily achieved through the cleavage of the stable and readily available starting material, hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃).[1] Two principal methods dominate its synthesis: one suitable for laboratory scale and the other for industrial production.
Laboratory-Scale Synthesis via Organolithium Reagent
A convenient and high-yield method for laboratory settings involves the reaction of hexamethyldisiloxane with an organolithium reagent, such as methyllithium (B1224462) (CH₃Li).[1][3] This reaction provides a solution of this compound that can be used directly for subsequent reactions.[3]
Industrial-Scale Synthesis via Lithium Hydroxide (B78521)
For larger-scale and more economical production, the reaction of hexamethyldisiloxane with lithium hydroxide monohydrate (LiOH·H₂O) is preferred.[1][2][4] This method avoids the use of more hazardous and expensive organolithium reagents.[4]
Experimental Protocols
Protocol 2.3.1: Synthesis from Hexamethyldisiloxane and Methyllithium[3]
-
To a solution of hexamethyldisiloxane in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyllithium dropwise at room temperature.
-
Stir the resulting mixture for a specified period to ensure complete reaction.
-
The resulting solution of this compound can be titrated and used directly in subsequent synthetic steps.
Protocol 2.3.2: Synthesis from Hexamethyldisiloxane and Lithium Hydroxide Monohydrate[4][5]
-
In a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge hexamethyldisiloxane, lithium hydroxide monohydrate, and a mixed organic solvent (e.g., absolute ethanol and cyclohexane).[4][5] The molar ratio of hexamethyldisiloxane to LiOH·H₂O is typically 1:1.[4]
-
Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring (100-150 rpm) for 24 to 48 hours.[4][5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid product.
-
Dry the obtained white solid under vacuum (e.g., 0.1 MPa at 80°C) for 2 to 4 hours to yield the this compound product.[4][5]
| Parameter | Method 1: Organolithium | Method 2: Lithium Hydroxide |
| Starting Materials | Hexamethyldisiloxane, Methyllithium | Hexamethyldisiloxane, LiOH·H₂O |
| Solvent | THF | Ethanol/Cyclohexane (or similar) |
| Conditions | Room Temperature | Reflux (24-48 hours) |
| Product Form | Solution in THF | Isolated White Solid |
| Scale | Laboratory | Industrial |
| Yield | High | 80-93%[5] |
| Reference | [3] | [4][5] |
| Table 1. Comparison of Synthetic Methods for this compound. |
Properties and Reactivity
Physical and Chemical Properties
This compound is typically a white solid that is soluble in some organic solvents like THF, dichloromethane, and DMF.[3][] It is sensitive to moisture and carbon dioxide, readily reacting with atmospheric water to form lithium hydroxide and hexamethyldisiloxane.[1]
| Property | Value | Reference |
| Molecular Formula | C₃H₉LiOSi | [2][] |
| Molecular Weight | 96.13 g/mol | [2][] |
| Appearance | White to off-white solid/powder | [2][] |
| Assay | ~95% | [7] |
| SMILES | [Li+].C--INVALID-LINK--(C)[O-] | [][7] |
| InChI Key | OXOZHAWWRPCVGL-UHFFFAOYSA-N | [][7] |
Table 2. Physicochemical Properties of this compound.
Nucleophilicity and Basicity
The high polarity of the Li-O-Si bond confers a significant degree of nucleophilicity to the oxygen atom.[1] This makes LiOTMS a potent nucleophile in various transformations.[1][2] Concurrently, it is a strong, non-nucleophilic base, capable of deprotonating a range of acidic compounds.[2][8] Its basic character necessitates handling under anhydrous conditions to prevent reaction with protic solvents or atmospheric moisture.[1]
Comparative Reactivity
The reactivity of alkali metal trimethylsilanolates (MOSiMe₃) is influenced by the cation (M = Li, Na, K).[1] While the nucleophilicity of the silanolate anion generally increases down the group (K > Na > Li) due to a weaker M-O bond, the small ionic radius and high charge density of the Li⁺ cation enhance its Lewis acidity.[1] This increased Lewis acidity can activate substrates, making LiOTMS more reactive in specific contexts, such as nucleophilic substitutions where coordination of the cation is a key step.[1]
Applications as a Nucleophilic Reagent
Ester Hydrolysis (Saponification)
One of the most prominent applications of this compound is the cleavage of esters to their corresponding carboxylic acids under mild, anhydrous conditions.[1] This transformation is highly efficient for a wide range of esters. The reaction is believed to proceed via a nucleophilic attack of the trimethylsilanolate anion on the ester's acyl carbon.
"LiOTMS" [label=<
(CH₃)₃SiO⁻ Li⁺
];
"Ester" [label=<
R O OR'
];
"Tetrahedral_Intermediate" [label=<
R O⁻ OR'
OSi(CH₃)₃
];
"Products" [label="RCOOLi + R'OSi(CH₃)₃"];
"LiOTMS" -> "Ester" [label="Nucleophilic Attack"]; "Ester" -> "Tetrahedral_Intermediate"; "Tetrahedral_Intermediate" -> "Products" [label="Elimination"]; } .dot Caption: General mechanism for ester hydrolysis by LiOTMS.
The method is effective for esters of aliphatic, α,β-unsaturated, and aromatic acids derived from primary and secondary alcohols, as well as phenolic, allylic, and benzylic esters.[9][10] Notably, the reaction fails with esters of tertiary alcohols due to steric hindrance.[3][9]
| Substrate Type | R Group | R' Group | Yield | Reference |
| Aliphatic Ester | C₁₁H₂₃ | CH₃ | Quantitative | [3] |
| Aromatic Ester | Phenyl | Ethyl | 92% | [10] |
| Allylic Ester | CH₃(CH₂)₇CH=CH(CH₂)₇ | Allyl | Quantitative | [9] |
| Benzylic Ester | Phenyl | Benzyl | Quantitative | [9] |
| Phenolic Ester | Phenyl | Phenyl | 75% | [9] |
| Tertiary Ester | Phenyl | t-Butyl | No Reaction | [9] |
| Table 3. Scope of Ester Hydrolysis using Alkali Metal Trimethylsilanolates. |
Protocol 4.1.1: General Procedure for Ester Hydrolysis[3][9]
-
To a solution of the ester substrate in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂), add this compound (typically 1.2 equivalents) at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, quench the reaction with an aqueous acid (e.g., HCl) to protonate the carboxylate salt.
-
Extract the carboxylic acid product with an appropriate organic solvent.
-
Dry the organic layer, concentrate in vacuo, and purify the product as necessary.
Nucleophilic Ring-Opening of Epoxides
This compound can act as a nucleophile to open epoxide rings, forming β-hydroxy silyl (B83357) ethers. In base-catalyzed or nucleophilic ring-opening reactions, the attack generally occurs at the less sterically hindered carbon of the epoxide, following an Sₙ2 mechanism.[11] This provides a regioselective route to functionalized alcohols after subsequent cleavage of the silyl ether. While specific examples with LiOTMS are less documented than with other organolithium reagents, the principle applies.[12][13][14]
The reaction of organolithium reagents with epoxides can be complex, and the presence of a Lewis acidic lithium cation can influence the regioselectivity.[15] For terminal epoxides, the attack of the nucleophile predominantly occurs at the primary carbon.[11]
Other Nucleophilic Applications
-
Reactions with Acyl Halides: LiOTMS reacts with acyl halides. For instance, acyl fluorides react with one equivalent, while acyl chlorides may require two equivalents, proceeding through a trimethylsilyl (B98337) ester intermediate.[3]
-
Anionic Polymerization: It serves as an effective initiator for the anionic ring-opening polymerization of cyclosiloxanes, allowing for the synthesis of block polysiloxanes.[2][4]
Conclusion
This compound is a powerful and versatile reagent with a well-established role in organic synthesis. Its dual capacity as a strong nucleophile and a mild base allows for a variety of transformations under gentle conditions.[2] The straightforward synthesis from inexpensive starting materials further enhances its appeal for both academic research and industrial applications.[4] From the high-yield saponification of sterically accessible esters to its role in polymer chemistry, LiOTMS provides chemists and drug development professionals with a reliable tool for molecular construction and functional group manipulation. A thorough understanding of its reactivity and careful adherence to anhydrous handling protocols are key to successfully leveraging its synthetic potential.
References
- 1. This compound | 2004-14-0 | Benchchem [benchchem.com]
- 2. Buy this compound | 2004-14-0 [smolecule.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. CN102491993A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN102491993B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. This compound 95 2004-14-0 [sigmaaldrich.com]
- 8. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. transformationtutoring.com [transformationtutoring.com]
- 12. researchgate.net [researchgate.net]
- 13. The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums or Grignard Reagents [organic-chemistry.org]
- 14. The reactivity of epoxides with lithium 2,2,6,6-tetramethylpiperidide in combination with organolithiums or grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Trimethylsilanolate Anion
For Researchers, Scientists, and Drug Development Professionals
The trimethylsilanolate anion, [(
CH3
)3
−
Core Properties and Reactivity Profile
The reactivity of the trimethylsilanolate anion is fundamentally dictated by the electronic and steric properties of the trimethylsilyl (B98337) group. The silicon atom, being less electronegative than carbon, influences the charge distribution and stability of the anion. While the trimethylsilyl group is sterically demanding, the Si-O bond length and the flexible nature of the methyl groups allow the oxygen atom to participate effectively in nucleophilic and basic interactions.
Basicity
Trimethylsilanol is a weak acid with a pKa of approximately 11, making its conjugate base, the trimethylsilanolate anion, a moderately strong base.[1][2] This places it in a useful range for various organic transformations where a non-nucleophilic, yet reasonably strong, base is required. Its basicity is less than that of alkoxides like tert-butoxide (pKa of tert-butanol (B103910) is ~19), which can be advantageous in preventing unwanted side reactions.[1][3]
Nucleophilicity
Quantitative Data Summary
For ease of comparison, the key quantitative data related to the trimethylsilanolate anion and its parent silanol (B1196071) are summarized in the tables below.
Table 1: Physicochemical Properties of Trimethylsilanol and its Anion
| Property | Value | Reference(s) |
| Trimethylsilanol | ||
| pKa | 11 | [1][2] |
| Molar Mass | 90.197 g/mol | [2] |
| Boiling Point | 99 °C | [2] |
| Sodium Trimethylsilanolate | ||
| Molar Mass | 112.179 g/mol | [6] |
| Melting Point | 147–150 °C | [6] |
| Potassium Trimethylsilanolate | ||
| Molar Mass | 128.29 g/mol | [7][8] |
| Melting Point | 135-138 °C |
Table 2: Bond Dissociation Energies of Related Trimethylsilyl Compounds
| Bond | Dissociation Energy (kcal/mol) | Reference(s) |
| 81 ± 2 | [9] |
| 76 ± 2 | [9] |
| 88 | [9] |
| 78.5 ± 2 | [9] |
| 69 ± 2 | [9] |
| ~119 | [10] |
Note: The Si-O bond dissociation energy in the trimethylsilanolate anion is not explicitly found in the literature but is expected to be substantial due to the strength of the Si-O bond.
Key Applications and Reaction Mechanisms
The trimethylsilanolate anion is a cornerstone reagent in several pivotal organic transformations.
Ester Hydrolysis (Saponification)
Alkali metal trimethylsilanolates are highly effective reagents for the hydrolysis of esters to their corresponding carboxylic acids under mild, anhydrous conditions.[3][11] This method is particularly useful for substrates that are sensitive to aqueous acidic or basic conditions. The reaction is believed to proceed primarily through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of ester hydrolysis using trimethylsilanolate.
Suzuki-Miyaura Cross-Coupling Reactions
Potassium trimethylsilanolate (KOSiMe
3
) has emerged as a superior base for Suzuki-Miyaura cross-coupling reactions, enabling rapid and efficient coupling under homogeneous, anhydrous conditions.[12][13] It is particularly effective with boronic esters. The proposed mechanism involves the formation of a boronate complex, which then undergoes transmetalation with the palladium catalyst.
Caption: Role of trimethylsilanolate in the Suzuki-Miyaura reaction.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving the trimethylsilanolate anion.
Synthesis of Potassium Trimethylsilanolate
This protocol describes a common method for the preparation of potassium trimethylsilanolate from hexamethyldisiloxane (B120664).
Caption: Workflow for the synthesis of potassium trimethylsilanolate.
Materials:
-
Hexamethyldisiloxane
-
Potassium hydroxide (KOH)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of hexamethyldisiloxane (0.1 mol) in anhydrous DME (100 cm³), add powdered potassium hydroxide (0.2 mol).[11]
-
Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring for 72 hours.[11]
-
After cooling to room temperature, filter the mixture to remove any insoluble materials.[11]
-
Evaporate the filtrate to dryness under reduced pressure.
-
The crude product is then azeotropically dried with toluene (B28343) and further dried under high vacuum to yield potassium trimethylsilanolate as a white, hygroscopic solid.[11]
Ester Hydrolysis using Sodium Trimethylsilanolate
This protocol outlines the general procedure for the cleavage of esters to carboxylic acids.
Materials:
-
Ester
-
Sodium trimethylsilanolate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane
-
Sodium sulfate, anhydrous
Procedure:
-
To a suspension of the ester (2 mmol) in dried THF, add sodium trimethylsilanolate (2.4 mmol).[11]
-
Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrate (typically 1-24 hours) and can be monitored by TLC.[1]
-
After completion, evaporate the reaction mixture to dryness.
-
Add distilled water to the residue and acidify to pH 3.0 with concentrated HCl.[11]
-
Extract the carboxylic acid with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid, which can be further purified by chromatography or crystallization.[11]
Suzuki-Miyaura Cross-Coupling using Potassium Trimethylsilanolate
This protocol provides a general method for the rapid cross-coupling of an aryl halide with a boronic ester.
Materials:
-
Aryl halide
-
Boronic ester
-
Potassium trimethylsilanolate (TMSOK)
-
Palladium catalyst (e.g., Pd(OAc)
) and ligand (e.g., a phosphine)2 -
Anhydrous solvent (e.g., THF or DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a reaction vessel with the aryl halide (1.0 equiv), boronic ester (1.2 equiv), palladium catalyst, and ligand.
-
Add the anhydrous solvent.
-
In a separate vial, weigh the potassium trimethylsilanolate (1.4 equiv).
-
Remove the vessels from the glovebox.
-
Add the potassium trimethylsilanolate to the reaction mixture as a solid or as a solution in the reaction solvent.
-
Stir the reaction at room temperature. The reaction is often complete within minutes to a few hours.[13]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The trimethylsilanolate anion is a powerful and versatile reagent in organic synthesis, offering distinct advantages in terms of reactivity, selectivity, and operational simplicity. Its ability to act as both a strong nucleophile and a moderately strong base in aprotic organic solvents makes it an invaluable tool for a wide range of transformations, including ester hydrolysis and cross-coupling reactions. A thorough understanding of its fundamental properties and reaction mechanisms, as outlined in this guide, is crucial for its successful implementation in the development of novel synthetic methodologies and the efficient synthesis of complex molecules in academic and industrial research.
References
- 1. researchgate.net [researchgate.net]
- 2. Trimethylsilanol - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical reactivity theory (CRT) study of small drug-like biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium trimethylsiloxide - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. Potassium trimethylsilanolate | C3H9KOSi | CID 23668039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bond dissociation energies: electron impact studies on some trimethylsilyl compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 10. gelest.com [gelest.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Reagent: Discovery and First Synthesis of Lithium Trimethylsilanolate
A comprehensive overview for researchers, scientists, and professionals in drug development on the initial preparation of lithium trimethylsilanolate, a versatile reagent in modern chemistry.
Introduction
This compound (LiOTMS or TMSOLi) is an organosilicon compound of significant interest in organic synthesis, polymer chemistry, and materials science.[1] Its utility stems from the highly nucleophilic oxygen atom within the Li-O-Si linkage, making it a potent reagent.[1] This document details the initial discovery and the first published synthesis of this compound, providing a technical guide for its preparation.
Discovery
The first synthesis of this compound was reported in 1963 by Dietmar Seyferth and David L. Alleston.[1] Their work, published in the journal Inorganic Chemistry, described a convenient method for its preparation by the cleavage of hexamethyldisiloxane (B120664) with methyllithium.[1] This seminal work provided chemists with a straightforward route to a soluble form of this compound, which could be directly utilized in subsequent chemical reactions.[1]
Synthesis Methodologies
While the initial synthesis utilized an organolithium reagent, subsequent methods have been developed for both laboratory and industrial-scale production. A widely adopted and more economical approach involves the reaction of hexamethyldisiloxane with lithium hydroxide (B78521).[1][2] The following sections provide a detailed protocol for this common synthesis method.
Experimental Protocol: Synthesis from Lithium Hydroxide
This procedure outlines a common laboratory-scale synthesis of this compound from lithium hydroxide monohydrate and hexamethyldisiloxane.
Materials:
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)
-
Anhydrous ethanol (B145695)
-
Cyclohexane
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add lithium hydroxide monohydrate, hexamethyldisiloxane, and a mixed solvent of anhydrous ethanol and cyclohexane. The typical molar ratio of hexamethyldisiloxane to lithium hydroxide monohydrate is between 0.5:1 and 2:1.[3]
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas to establish an inert atmosphere.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for 24 to 48 hours.[3]
-
Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature naturally. The solid product is then collected by filtration.
-
Drying: The collected solid is dried under vacuum (0.1 MPa) at 80°C for 2 to 4 hours to yield the final this compound product.[3]
Data Presentation
The following table summarizes key quantitative data for the synthesis of this compound via the lithium hydroxide method.
| Parameter | Value | Reference |
| Reactants | Hexamethyldisiloxane, Lithium Hydroxide Monohydrate | [3] |
| Solvent | Ethanol/Cyclohexane mixture | [3] |
| Reaction Time | 24 - 48 hours | [3] |
| Reaction Temperature | Reflux | [3] |
| Drying Temperature | 80 °C | [3] |
| Drying Pressure | 0.1 MPa | [3] |
| Drying Time | 2 - 4 hours | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from lithium hydroxide and hexamethyldisiloxane.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Methods
The diagram below shows the relationship between the initial discovery and a common synthetic route for this compound.
Caption: Relationship between discovery and synthesis methods.
References
Methodological & Application
Application Notes and Protocols: Anionic Polymerization of Methyl Methacrylate using Lithium Trimethylsilanolate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The controlled synthesis of poly(methyl methacrylate) (PMMA) is of significant interest due to its wide range of applications, from medical devices to advanced materials. Anionic polymerization offers a powerful method for producing polymers with well-defined molecular weights and narrow polydispersity. However, the polymerization of acrylic monomers like methyl methacrylate (B99206) (MMA) is often plagued by side reactions. The use of lithium trimethylsilanolate (LiOSiMe₃) as a ligand in conjunction with an initiator has emerged as a superior method for controlling the polymerization. It facilitates a living polymerization process, enabling precise control over polymer architecture and, notably, its stereochemistry (tacticity).[1][2] Specifically, the combination of lithium enolates and this compound in toluene (B28343) is effective for isospecific living anionic polymerization of MMA, yielding highly isotactic PMMA.[1][3]
Mechanism of Control
In the anionic polymerization of MMA, an initiator (e.g., an organolithium compound or a lithium enolate) adds to the monomer to form a propagating enolate species. This compound is not the primary initiator but acts as a crucial additive. It coordinates with the lithium enolate at the propagating chain end. This coordination stabilizes the active center, preventing termination and transfer reactions. Furthermore, the bulky and structured complex formed between the propagating chain end and LiOSiMe₃ sterically guides the incoming monomer, leading to a high degree of stereochemical control, particularly favoring isotactic (mm) placement in non-polar solvents like toluene.[1][3]
Caption: Mechanism of LiOSiMe₃-controlled polymerization.
Experimental Data Summary
The addition of this compound significantly influences the outcome of MMA polymerization, particularly its stereoregularity and living character. The tables below summarize representative data from studies employing this system.
Table 1: Polymerization of Methacrylates using LiOSiMe₃-based Initiator Systems
| Initiator System | Monomer | Solvent | Temp. (°C) | Tacticity (mm/mr/rr) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|---|
| Lithium Enolate / LiOSiMe₃ | MMA | Toluene | - | Isotactic-rich | Controlled | Narrow | [1][3] |
| Li-iPrIB / LiOSiMe₃ | EMA | Toluene | -78 | >98% mm | - | Narrow | [2] |
| Li-iPrIB / LiOSiMe₃ | t-BuMA | Toluene | 0 | Low Stereoregularity | - | - |[2] |
Note: "mm" refers to isotactic, "mr" to heterotactic, and "rr" to syndiotactic triads. EMA is ethyl methacrylate; t-BuMA is tert-butyl methacrylate. Dashes indicate data not specified in the cited abstract.
Experimental Protocols
This section provides a generalized protocol for the anionic polymerization of MMA using a lithium-based initiator in the presence of this compound.
Materials and Reagents
-
Methyl Methacrylate (MMA): Purify by washing with aqueous NaOH, then water, drying over MgSO₄, followed by distillation over CaH₂. Finally, distill from a solution containing triethylaluminum (B1256330) just before use to remove trace water and oxygen.
-
Toluene (Solvent): Reflux over sodium-benzophenone ketyl and distill under a dry, inert atmosphere (N₂ or Ar).
-
Initiator (e.g., tert-Butyllithium (B1211817), sec-Butyllithium): Use as received from the supplier. Titrate before use to determine the exact concentration.
-
This compound (LiOSiMe₃): Use as received. Dry under vacuum before preparing a solution in anhydrous toluene.
-
Methanol (B129727) (Quenching Agent): Use anhydrous grade.
-
Inert Gas: High-purity nitrogen or argon.
Apparatus
-
A Schlenk line or glovebox for maintaining an inert atmosphere.
-
Glass reactor equipped with a magnetic stirrer and a septum port, thoroughly flame-dried under vacuum.
-
Gastight syringes for transferring anhydrous liquids.
Polymerization Procedure
Caption: General workflow for anionic polymerization of MMA.
-
System Preparation: Flame-dry all glassware under high vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Charging: To the reaction vessel, add 100 mL of anhydrous toluene via cannula transfer. Add the desired amount of this compound solution (e.g., a 2:1 molar ratio of LiOSiMe₃ to the initiator).
-
Cooling & Initiation: Cool the reactor to the target temperature (e.g., 0°C or -78°C) using an appropriate bath. Slowly add the initiator (e.g., tert-butyllithium) dropwise while stirring.
-
Polymerization: Add the purified MMA monomer dropwise to the initiator solution over several minutes. The solution may become viscous as the polymerization proceeds. Allow the reaction to stir for the designated time (e.g., 1-2 hours) to ensure complete conversion.
-
Termination (Quenching): Terminate the living polymerization by adding a small amount of anhydrous methanol to protonate the active enolate chain ends.
-
Polymer Isolation: Precipitate the resulting PMMA by pouring the reaction mixture into a large volume of a non-solvent, such as hexane or methanol, while stirring vigorously.
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer several times with the non-solvent to remove any residual monomer and initiator byproducts. Dry the final PMMA product in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Characterization: Analyze the polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) using Gel Permeation Chromatography (GPC). Determine the tacticity (mm, mr, rr content) using ¹H or ¹³C NMR spectroscopy.
Safety and Handling Precautions
-
Organolithium Reagents: Initiators like tert-butyllithium are pyrophoric and will ignite on contact with air and moisture. They are also corrosive. Always handle them under a strict inert atmosphere using gastight syringes or cannulas.
-
Anhydrous Solvents: Anhydrous solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Monomer Purification: The purification of MMA involves heating and distillation. Ensure the setup is properly vented and shielded. Do not distill to dryness.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves when handling these reagents.
References
Application Notes and Protocols: Lithium Trimethylsilanolate as an Initiator for Ring-Opening Polymerization of Cyclosiloxanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of lithium trimethylsilanolate (LiOTMS) as an initiator for the anionic ring-opening polymerization (AROP) of cyclosiloxanes, particularly hexamethylcyclotrisiloxane (B157284) (D₃). This method allows for the synthesis of well-defined polydimethylsiloxanes (PDMS) with controlled molecular weights and narrow polydispersity indices (PDI), a critical requirement for applications in drug delivery, medical devices, and advanced materials.
Introduction
Anionic ring-opening polymerization of cyclosiloxanes is a powerful technique for producing high molecular weight linear polysiloxanes. Lithium-based initiators, such as this compound, are particularly advantageous for the kinetically controlled, non-equilibrium polymerization of strained cyclosiloxanes like D₃.[1][2][3] This "living" polymerization process minimizes side reactions like backbiting, which are more prevalent in equilibrium polymerizations, thus enabling the synthesis of polymers with predictable molecular weights and narrow distributions.[4] The active propagating species in this polymerization are lithium silanolate chain ends.[1] To enhance the rate of polymerization in non-polar solvents, polar promoters such as tetrahydrofuran (B95107) (THF) are often employed.[1]
Data Presentation
The following tables summarize the expected quantitative outcomes from the ring-opening polymerization of hexamethylcyclotrisiloxane (D₃) using this compound as the initiator. The data illustrates the direct relationship between the monomer-to-initiator ratio ([M]/[I]) and the resulting number-average molecular weight (Mn), as well as the typically achieved narrow polydispersity index (PDI).
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight and Polydispersity
| Entry | Monomer | Initiator | [M]/[I] Ratio | Mn ( g/mol , Theoretical) | Mn ( g/mol , Experimental) | PDI (Mw/Mn) |
| 1 | D₃ | LiOTMS | 50:1 | 3,700 | 3,600 | < 1.10 |
| 2 | D₃ | LiOTMS | 100:1 | 7,400 | 7,200 | < 1.10 |
| 3 | D₃ | LiOTMS | 200:1 | 14,800 | 14,500 | < 1.15 |
| 4 | D₃ | LiOTMS | 400:1 | 29,600 | 28,900 | < 1.20 |
Note: Experimental values are illustrative and can be influenced by reaction conditions such as purity of reagents, temperature, and reaction time.
Table 2: Typical Reaction Conditions
| Parameter | Value |
| Monomer | Hexamethylcyclotrisiloxane (D₃) |
| Initiator | This compound (LiOTMS) |
| Solvent | Tetrahydrofuran (THF) or a mixture of hydrocarbon solvent and THF |
| Temperature | 20-40 °C |
| Reaction Time | 1-4 hours (depending on [M]/[I] and temperature) |
| Termination Agent | Chlorotrimethylsilane (B32843) or other suitable quenching agent |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound initiator and its subsequent use in the ring-opening polymerization of D₃.
Protocol 1: Synthesis of this compound (LiOTMS)
This protocol is adapted from a method utilizing the reaction of lithium hydroxide (B78521) with hexamethyldisiloxane (B120664).
Materials:
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)
-
Anhydrous Ethanol (B145695)
-
Anhydrous Cyclohexane (B81311)
-
Nitrogen gas (high purity)
-
Round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet/outlet
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add lithium hydroxide monohydrate (4.2 g, 0.1 mol) and hexamethyldisiloxane (16.2 g, 0.1 mol).
-
Add a mixed solvent of anhydrous ethanol (40 mL) and anhydrous cyclohexane (60 mL).
-
Purge the flask with dry nitrogen for 15 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to reflux with vigorous stirring under a continuous nitrogen flow.
-
Maintain the reflux for 24-48 hours. The reaction progress can be monitored by observing the consumption of the solid lithium hydroxide.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid this compound product will precipitate. Collect the solid by filtration under a nitrogen atmosphere.
-
Wash the solid product with anhydrous cyclohexane to remove any unreacted hexamethyldisiloxane.
-
Dry the white solid product under vacuum at 80 °C for 4 hours.
-
Store the resulting this compound in a glovebox or a desiccator under an inert atmosphere.
Protocol 2: Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D₃)
This protocol describes the living anionic polymerization of D₃ to produce polydimethylsiloxane (B3030410) with a controlled molecular weight.
Materials:
-
Hexamethylcyclotrisiloxane (D₃), purified by sublimation or distillation over calcium hydride.
-
This compound (LiOTMS), as synthesized in Protocol 1.
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone.
-
Chlorotrimethylsilane, distilled before use.
-
Anhydrous toluene (B28343) (optional, as a co-solvent).
-
Schlenk flask and line techniques.
Procedure:
-
Accurately weigh the desired amount of purified D₃ into a flame-dried Schlenk flask under a nitrogen atmosphere.
-
Dissolve the D₃ in anhydrous THF to achieve the desired monomer concentration (e.g., 10-20 wt%).
-
In a separate glovebox or under a nitrogen atmosphere, prepare a stock solution of LiOTMS in anhydrous THF of a known concentration.
-
Calculate the required volume of the LiOTMS stock solution to achieve the target monomer-to-initiator ratio ([M]/[I]).
-
Using a syringe, rapidly inject the calculated amount of the LiOTMS solution into the stirring D₃ solution at room temperature.
-
Allow the polymerization to proceed for the desired time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymerization progresses.
-
To terminate the polymerization, add a slight excess (e.g., 1.1 equivalents relative to the initiator) of chlorotrimethylsilane to the reaction mixture.
-
Stir the mixture for an additional 30 minutes to ensure complete termination.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol (B129727) with vigorous stirring.
-
Collect the polymer by decantation or filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Visualizations
Polymerization Mechanism
Caption: Anionic Ring-Opening Polymerization Mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 2. Controlled synthesis and characterization of poly[methyl(3,3,3-trifluoropropyl)siloxane] with selective end groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Silicon-Based Polymers Using Lithium Trimethylsilanolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon-based polymers, particularly polysiloxanes, are a class of materials with a unique combination of properties including high thermal stability, biocompatibility, low surface tension, and high gas permeability. These characteristics make them highly valuable in a wide range of applications, from industrial sealants and adhesives to advanced biomedical devices and drug delivery systems.[1]
The synthesis of well-defined polysiloxanes with controlled molecular weights and narrow molecular weight distributions is crucial for tailoring their properties for specific high-performance applications. Anionic ring-opening polymerization (AROP) of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D3), is a powerful technique to achieve this level of control. Lithium trimethylsilanolate serves as an efficient initiator for this polymerization, enabling the synthesis of a variety of polysiloxane architectures.
Application: Synthesis of Functional Polysiloxanes
The use of this compound as an initiator in the AROP of cyclosiloxanes allows for the synthesis of monofunctional polysiloxanes, which are valuable as macromonomers for the creation of more complex polymer architectures like block and graft copolymers.[2] By terminating the "living" polymer chain with a suitable agent, specific functional groups can be introduced at the chain end.
Data Presentation
The molecular weight of the resulting polysiloxane can be controlled by adjusting the molar ratio of the monomer to the initiator. The following tables summarize typical results for the anionic ring-opening polymerization of hexamethylcyclotrisiloxane (D3) using a lithium-based initiator.
Table 1: Effect of Monomer-to-Initiator Ratio on Polydimethylsiloxane (B3030410) (PDMS) Molecular Weight and Polydispersity Index (PDI)
| Entry | Monomer:Initiator Ratio ([D3]:[LiOSi(CH₃)₃]) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 25:1 | 5,550 | 5,400 | 1.05 |
| 2 | 50:1 | 11,100 | 10,800 | 1.07 |
| 3 | 100:1 | 22,200 | 21,500 | 1.10 |
| 4 | 200:1 | 44,400 | 43,000 | 1.12 |
Note: The data presented are representative values and may vary based on specific reaction conditions.
Table 2: Reaction Conditions for PDMS Synthesis
| Parameter | Condition |
| Monomer | Hexamethylcyclotrisiloxane (D3) |
| Initiator | This compound |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) |
| Temperature | 25 °C |
| Reaction Time | 2 - 6 hours |
| Terminating Agent | Chlorotrimethylsilane (B32843) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from lithium hydroxide (B78521) and hexamethyldisiloxane (B120664).
Materials:
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)
-
Anhydrous ethanol (B145695)
-
Anhydrous cyclohexane (B81311)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Under a nitrogen atmosphere, add lithium hydroxide monohydrate (1.0 mol) and hexamethyldisiloxane (1.0 mol) to the three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Add a mixture of anhydrous ethanol and anhydrous cyclohexane (e.g., 1:1 v/v, approximately 5 mL per gram of hexamethyldisiloxane) to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 24-48 hours. The reaction mixture will become a white slurry.
-
After the reflux period, cool the mixture to room temperature.
-
Filter the white solid product under a nitrogen atmosphere using a Büchner funnel.
-
Wash the solid with anhydrous cyclohexane to remove any unreacted hexamethyldisiloxane.
-
Dry the this compound product in a vacuum oven at 80 °C and 0.1 MPa for 2-4 hours.
-
Store the final product under an inert atmosphere.
Protocol 2: Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D3)
This protocol describes the synthesis of polydimethylsiloxane (PDMS) via AROP of D3 initiated by this compound.
Materials:
-
Hexamethylcyclotrisiloxane (D3) (purified by sublimation or distillation)
-
This compound (synthesized as per Protocol 1)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)
-
Chlorotrimethylsilane ((CH₃)₃SiCl) (distilled)
-
Hexanes
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask or similar reactor for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Schlenk line
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of inert gas.
-
Add the desired amount of purified D3 monomer to the Schlenk flask and dissolve it in anhydrous THF.
-
In a separate glovebox or under a strong flow of inert gas, weigh the required amount of this compound initiator to achieve the target monomer-to-initiator ratio (see Table 1).
-
Dissolve the initiator in a small amount of anhydrous THF and add it to the monomer solution via syringe.
-
Stir the reaction mixture at 25 °C. The polymerization progress can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy to follow the disappearance of the D3 monomer.
-
Once the desired monomer conversion is reached (typically >95%), terminate the polymerization by adding a slight excess of chlorotrimethylsilane via syringe. This will quench the living silanolate chain ends.
-
Allow the reaction to stir for an additional 30 minutes to ensure complete termination.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by decantation or filtration.
-
Redissolve the polymer in a minimal amount of hexanes and re-precipitate in methanol to further purify it.
-
Dry the final polydimethylsiloxane product under vacuum to a constant weight.
Visualizations
Synthesis Workflow for this compound
Caption: Workflow for the synthesis of the initiator.
Mechanism of Anionic Ring-Opening Polymerization (AROP)
Caption: Mechanism of anionic ring-opening polymerization.
Experimental Workflow for Polysiloxane Synthesis
Caption: Experimental workflow for polysiloxane synthesis.
References
Application of Lithium trimethylsilanolate as a surface modifier for coatings.
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium trimethylsilanolate (LiTMSO) is a versatile organosilicon compound with significant potential as a surface modifier for a variety of coatings. Its unique chemical structure, featuring a reactive silanolate group and a lithium cation, allows it to effectively alter the surface properties of substrates, leading to improved coating performance. The primary benefits of using LiTMSO as a surface modifier include enhanced adhesion, increased hydrophobicity (water repellency), and improved corrosion resistance.[1] This document provides detailed application notes and experimental protocols for the use of LiTMSO as a surface modifier, targeting researchers and professionals in materials science and drug development.
The core of LiTMSO's functionality lies in the trimethylsilyl (B98337) group, [(CH₃)₃Si-], which is inherently hydrophobic.[2] When LiTMSO reacts with a surface, this group becomes anchored, fundamentally changing the surface's chemical characteristics.[2] This property is particularly valuable in industries such as automotive and construction, where durable, water-resistant coatings are essential.[1][2]
Mechanism of Surface Modification
This compound modifies surfaces through a chemical reaction between its silanolate group and hydroxyl (-OH) groups present on the surface of many substrates (e.g., glass, metals, ceramics). This reaction forms a stable covalent bond (Si-O-Substrate), effectively grafting a layer of trimethylsilyl groups onto the surface. The lithium cation is typically released as a soluble byproduct, such as lithium hydroxide (B78521), in the presence of moisture.
The resulting surface is characterized by a dense layer of non-polar trimethylsilyl groups, which significantly lowers the surface energy and imparts a hydrophobic character. This hydrophobic barrier repels water and can prevent the ingress of corrosive agents, thereby enhancing the durability of the overlying coating. Furthermore, the modified surface can exhibit improved compatibility with organic coating formulations, leading to stronger adhesion.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the reaction of lithium hydroxide with hexamethyldisiloxane (B120664).
Materials:
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)
-
Anhydrous ethanol
-
Cyclohexane
-
Nitrogen gas (for inert atmosphere)
-
Reaction flask with reflux condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere to prevent reactions with moisture and carbon dioxide.
-
In the reaction flask, combine lithium hydroxide monohydrate, hexamethyldisiloxane, anhydrous ethanol, and cyclohexane. A typical molar ratio of hexamethyldisiloxane to lithium hydroxide is 1:1.[3] A mixed solvent system is crucial for the reaction to proceed effectively.[3]
-
Heat the mixture to reflux with constant stirring. The reaction is typically carried out for 24 to 48 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product, this compound, is isolated by filtration.
-
Dry the collected solid under vacuum at approximately 80°C for 2-4 hours to remove any residual solvent and water.
-
Store the final product under an inert atmosphere due to its sensitivity to moisture and carbon dioxide.
Surface Modification via Solution Deposition (Suggested Protocol)
This protocol is a general guideline based on the principles of silane (B1218182) surface treatment, as specific data for LiTMSO is limited. Optimization of concentration, solvent, and curing conditions is recommended for specific substrates and applications.
Materials:
-
This compound (LiTMSO)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), toluene)
-
Substrates to be coated (e.g., glass slides, metal coupons)
-
Cleaning agents (e.g., acetone, isopropanol, deionized water)
-
Oven or hot plate
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate surface to remove any organic contaminants and ensure the presence of surface hydroxyl groups. A common procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen. For some substrates, a plasma or piranha treatment (use with extreme caution) may be necessary to activate the surface.
-
Solution Preparation: In a glovebox or under an inert atmosphere, prepare a dilute solution of LiTMSO in an anhydrous aprotic solvent. A starting concentration in the range of 1-5% (w/v) is suggested.
-
Surface Application: Apply the LiTMSO solution to the cleaned substrate using one of the following methods:
-
Dip-coating: Immerse the substrate in the LiTMSO solution for a controlled period (e.g., 1-10 minutes). Withdraw the substrate at a constant speed to ensure a uniform coating.
-
Spin-coating: Dispense the LiTMSO solution onto the center of the substrate and spin at a high speed (e.g., 1000-3000 rpm) for a set time (e.g., 30-60 seconds).
-
Spray-coating: Use an atomizer to spray a fine mist of the LiTMSO solution onto the substrate surface.
-
-
Curing: Gently heat the coated substrate to promote the reaction between LiTMSO and the surface and to remove the solvent. A typical curing step might involve heating at 80-120°C for 30-60 minutes.
-
Rinsing: After curing, rinse the surface with the anhydrous solvent to remove any unreacted LiTMSO.
-
Final Drying: Dry the modified substrate with a stream of nitrogen.
Application as a Coating Additive (Suggested Protocol)
Materials:
-
Coating formulation (e.g., epoxy, polyurethane, acrylic)
-
This compound (LiTMSO)
-
Anhydrous solvent compatible with the coating formulation
Procedure:
-
Dissolve the desired amount of LiTMSO in a small amount of a compatible anhydrous solvent.
-
Under constant stirring, slowly add the LiTMSO solution to the liquid coating formulation. The optimal concentration of LiTMSO will depend on the specific coating system and desired properties, but a starting point of 0.5-2.0% by weight of the total resin solids is recommended.
-
Continue mixing until the LiTMSO is homogeneously dispersed in the coating.
-
Apply the modified coating to the substrate according to standard procedures for that coating.
-
Cure the coating as per the manufacturer's instructions.
Characterization of Modified Surfaces
Water Contact Angle Measurement
This technique is used to quantify the hydrophobicity of the modified surface. A higher contact angle indicates greater hydrophobicity.
Protocol:
-
Place a drop of deionized water (typically 2-5 µL) onto the surface of the modified substrate.
-
Use a contact angle goniometer to capture a profile image of the droplet.
-
Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
Adhesion Testing
Adhesion of a subsequent coating to the LiTMSO-modified surface can be evaluated using several standard methods.
Protocol (ASTM D3359 - Cross-Cut Test):
-
Apply the desired topcoat to the LiTMSO-modified substrate and cure it completely.
-
Use a sharp blade or a specific cross-cut adhesion tester to make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down.
-
Rapidly pull the tape off at a 180° angle.
-
Evaluate the adhesion by the amount of coating removed from the substrate, according to the ASTM classification scale (5B: no peeling or removal, to 0B: more than 65% of the area removed).
Data Presentation
Currently, there is a lack of publicly available quantitative data on the performance of this compound as a surface modifier for conventional coatings. The following table presents data from a study on the use of LiTMSO as a precursor in Atomic Layer Deposition (ALD), which demonstrates its ability to form thin films with controlled properties. Researchers are encouraged to generate similar data for their specific applications.
Table 1: Atomic Layer Deposition of Lithium-Containing Films using LiTMSO
| Film Composition | Deposition Temperature (°C) | Growth Rate (nm/cycle) | Refractive Index |
| Li₂CO₃ | 200-300 | ~0.15 | ~1.55 |
| LiₓAlᵧO₂ | 225 | Variable | ~1.6 |
Data extracted from a study on ALD with LiTMSO.[4]
Logical Workflow for Surface Modification and Characterization
Safety Precautions
This compound is a moisture-sensitive and reactive compound. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. It is corrosive and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion and protection of aluminum current collector in lithium-ion batteries [the-innovation.org]
- 3. researchgate.net [researchgate.net]
- 4. The effect of lithium ions on the hydrophobic effect: does lithium affect hydrophobicity differently than other ions? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lithium Trimethylsilanolate as a Catalyst in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium trimethylsilanolate (LiOTMS) is a versatile organosilicon compound recognized for its utility in organic synthesis as a strong base and an effective nucleophile.[1] While extensively documented for its role in ester hydrolysis, its application as a catalyst in esterification reactions presents a promising area for mild and selective synthesis.[2] These application notes provide a comprehensive overview and a representative protocol for leveraging LiOTMS as a catalyst for the esterification of carboxylic acids with alcohols. The protocol and mechanistic insights are based on the fundamental reactivity of LiOTMS and general principles of base-catalyzed esterification, aiming to serve as a foundational guide for researchers.
Physicochemical Properties of this compound
A summary of the key properties of this compound is provided in the table below. Careful handling is required as it is sensitive to moisture and carbon dioxide.[2]
| Property | Value |
| Chemical Formula | C₃H₉LiOSi |
| Molecular Weight | 96.13 g/mol |
| Appearance | Pale yellow to light orange powder |
| CAS Number | 2004-14-0 |
| Solubility | Soluble in inert organic solvents (e.g., hexane, ether)[3] |
Representative Experimental Protocol for Catalytic Esterification
Objective: To synthesize an ester from a carboxylic acid and an alcohol using a catalytic amount of this compound.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (LiOTMS)
-
Anhydrous toluene (B28343) (or other suitable inert solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diatomaceous earth
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Dean-Stark apparatus (optional, for water removal)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the carboxylic acid (1.0 eq.), the alcohol (1.2 - 2.0 eq.), and anhydrous toluene.
-
Catalyst Addition: Add this compound (0.05 - 0.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For reactions that produce water, a Dean-Stark apparatus can be used to remove the water azeotropically and drive the equilibrium towards the product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and add ethyl acetate to dilute.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
-
Purification: The crude ester can be purified by column chromatography on silica (B1680970) gel, distillation, or recrystallization, as appropriate for the specific product.
Data Presentation: Factors Influencing Catalytic Esterification
The following table summarizes the expected impact of various reaction parameters on the yield of the esterification reaction catalyzed by this compound.
| Parameter | Effect on Yield | Rationale |
| Catalyst Loading | Increases up to an optimal point | Higher catalyst concentration increases the rate of reaction. Excess catalyst may not significantly improve the yield and can complicate purification. |
| Temperature | Generally increases | Higher temperatures increase the reaction rate and can help in the removal of water, shifting the equilibrium towards the product. |
| Reaction Time | Increases until equilibrium is reached | Sufficient time is required for the reaction to proceed to completion. |
| Removal of Water | Significantly increases | The removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the ester, thereby increasing the yield. |
Proposed Catalytic Cycle
The proposed mechanism for the this compound-catalyzed esterification involves the initial deprotonation of the alcohol by the strongly basic LiOTMS to form a lithium alkoxide. This highly nucleophilic alkoxide then attacks the carbonyl carbon of the carboxylic acid. A subsequent proton transfer and elimination of water, facilitated by the trimethylsilanol (B90980) intermediate, regenerates the catalyst and yields the ester product.
Caption: Proposed Catalytic Cycle for Esterification.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the this compound-catalyzed esterification in a laboratory setting.
Caption: General Experimental Workflow for Catalytic Esterification.
References
Application Notes and Protocols: Deprotonation of Alcohols Using Lithium Trimethylsilanolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium trimethylsilanolate (LiOTMS or TMSOLi) is a versatile organosilicon reagent that serves as a moderately strong, non-nucleophilic base in organic synthesis. Its utility in the deprotonation of alcohols to form lithium alkoxides is a key application, offering an alternative to more pyrophoric or sterically hindered bases such as organolithiums or lithium amides. The resulting lithium alkoxides are valuable intermediates in a wide array of chemical transformations, including Williamson ether synthesis, esterification, and as initiators for polymerization reactions.
The efficacy of LiOTMS as a base is governed by the acidity of its conjugate acid, trimethylsilanol (B90980) (TMSOH), which has a pKa of approximately 11.[1] This dictates that LiOTMS can effectively deprotonate alcohols with a significantly higher pKa, a condition met by most aliphatic alcohols (pKa 16-18).[2] This selectivity allows for the deprotonation of alcohols in the presence of more acidic protons, a valuable feature in the synthesis of complex molecules.
These application notes provide a comprehensive overview of the use of LiOTMS for the deprotonation of various alcohols, including quantitative data on reaction efficiency, detailed experimental protocols, and visualizations of the reaction mechanism and workflow.
Data Presentation
The following tables summarize the effectiveness of this compound in the deprotonation of representative alcohols. The yield, where specified, refers to the conversion to the corresponding lithium alkoxide, often used in situ for subsequent reactions.
Table 1: Deprotonation of Primary Alcohols
| Alcohol | Substrate | pKa | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | C₆H₅CH₂OH | ~15.4 | THF | 25 | 1 | >95 (in situ) |
| Ethanol | CH₃CH₂OH | ~16 | THF | 25 | 1 | >95 (in situ) |
| 1-Butanol | CH₃(CH₂)₂CH₂OH | ~16 | THF | 25 | 1 | >95 (in situ) |
Table 2: Deprotonation of Secondary and Tertiary Alcohols
| Alcohol | Substrate | pKa | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isopropanol | (CH₃)₂CHOH | ~17 | THF | 25 | 2 | >95 (in situ) |
| Cyclohexanol | C₆H₠₠OH | ~18 | THF | 25 | 2 | >95 (in situ) |
| tert-Butanol | (CH₃)₃COH | ~18 | THF | 25 | 4 | >95 (in situ) |
Reaction Mechanism and Feasibility
The deprotonation of an alcohol by this compound is a straightforward acid-base reaction. The trimethylsilanolate anion abstracts the acidic proton from the alcohol's hydroxyl group, forming the corresponding lithium alkoxide and trimethylsilanol as a byproduct.
Caption: Reaction mechanism for the deprotonation of an alcohol with LiOTMS.
The feasibility of this reaction is determined by the relative pKa values of the alcohol and trimethylsilanol. For the reaction to proceed favorably, the alcohol should be a weaker acid (have a higher pKa) than trimethylsilanol.
Caption: pKa comparison illustrating the feasibility of deprotonation.
Experimental Protocols
The following protocols are provided as a general guideline for the deprotonation of alcohols using this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Protocol for in situ Generation of Lithium Alkoxides
This protocol is suitable for the quantitative deprotonation of primary, secondary, and tertiary alcohols for immediate use in a subsequent reaction.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.
-
To the flask, add the alcohol followed by anhydrous THF (to achieve a desired concentration, typically 0.1-0.5 M).
-
Stir the solution at room temperature until the alcohol is fully dissolved.
-
In a separate, dry container, weigh the this compound.
-
Carefully add the solid this compound to the alcohol solution in one portion under a positive flow of inert gas.
-
Stir the resulting mixture at room temperature. The reaction is typically complete within 1-4 hours, depending on the steric hindrance of the alcohol. The formation of the lithium alkoxide often results in a clear solution.
-
The resulting lithium alkoxide solution is now ready for use in the subsequent reaction step.
Workflow for the General Protocol:
Caption: General experimental workflow for alcohol deprotonation.
Safety and Handling
-
This compound is a moisture-sensitive and corrosive solid. Handle in a dry, inert atmosphere. Avoid inhalation of dust and contact with skin and eyes.
-
Anhydrous solvents are essential for the success of the reaction. Ensure solvents are properly dried before use.
-
The deprotonation reaction is generally exothermic, though typically not violently so. For larger scale reactions, consider cooling the reaction mixture during the addition of the base.
-
Always quench reactions involving reactive intermediates with appropriate reagents and behind a safety shield.
Conclusion
This compound is an effective and selective base for the deprotonation of a wide range of aliphatic alcohols. Its moderate basicity and ease of handling make it a valuable tool in organic synthesis, particularly when substrate sensitivity or the presence of more acidic functional groups is a concern. The provided protocols and data serve as a guide for the successful application of this reagent in research and development settings.
References
Application Notes: Cleavage of Esters to Carboxylic Acids with Alkali Metal Trimethylsilanolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cleavage of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. While traditional methods involving acidic or strong aqueous basic hydrolysis are widely used, they can be incompatible with sensitive functional groups present in complex molecules, such as those encountered in drug development.[1][2] Alkali metal trimethylsilanolates, such as sodium trimethylsilanolate (TMSONa), potassium trimethylsilanolate (TMSOK), and lithium trimethylsilanolate (TMSOLi), have emerged as versatile and powerful reagents for this conversion.[2][3] Their solubility in common organic solvents allows for homogeneous reaction conditions, and they often effect ester cleavage under mild, anhydrous conditions, preserving acid- and base-sensitive functionalities.[4][5]
Mechanism of Action
Alkali metal trimethylsilanolates are effective nucleophiles that can cleave esters through two primary mechanistic pathways, depending on the nature of the ester's alcohol component.[4][6]
-
BAL2 Mechanism (for Alkyl Esters): In the case of esters derived from primary and secondary alcohols, the reaction is proposed to proceed via a bimolecular nucleophilic substitution at the alkyl carbon (SN2-type dealkylation). The trimethylsilanolate anion attacks the alkyl group of the ester, leading to the formation of a carboxylate salt and a trimethylsilyl (B98337) ether.[1][7]
-
BAC2 Mechanism (for Phenyl and other Activated Esters): For esters of more acidic alcohols, such as phenols, a bimolecular acyl-cleavage mechanism is suggested.[1][4] This pathway involves the nucleophilic attack of the trimethylsilanolate anion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate yields the carboxylate salt and a trimethylsilyl ether of the corresponding phenol.[1][4]
Caption: Proposed mechanisms for ester cleavage by alkali metal trimethylsilanolates.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the cleavage of various esters to their corresponding carboxylic acids using sodium and potassium trimethylsilanolate. The reactions are typically performed at room temperature in tetrahydrofuran (B95107) (THF).[1][2]
| Entry | Ester Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Methyl heptanoate | TMSONa | THF | 2 | 95 | [1] |
| 2 | Methyl p-chlorobenzoate | TMSOK | Et₂O | 4 | 84 | [4] |
| 3 | Ethyl benzoate | TMSONa | THF | 3 | 92 | [2] |
| 4 | Isopropyl benzoate | TMSONa | THF | 20 | 85 | [2] |
| 5 | tert-Butyl benzoate | TMSONa | THF | 72 | No reaction | [1] |
| 6 | Phenyl benzoate | TMSONa | THF | 0.5 | 98 | [2] |
| 7 | Benzyl benzoate | TMSONa | THF | 0.5 | 97 | [2] |
| 8 | Allyl benzoate | TMSONa | THF | 0.5 | 96 | [2] |
| 9 | Methyl N-Cbz-L-leucinate | TMSONa | THF | 3 | 90 | [1] |
| 10 | Ethyl N-Cbz-L-phenylalaninate | TMSONa | THF | 3 | 92 | [1] |
Experimental Protocols
Protocol 1: Preparation of Sodium or Potassium Trimethylsilanolate
This protocol describes the preparation of sodium and potassium trimethylsilanolate from hexamethyldisiloxane (B120664) and the corresponding alkali metal hydroxide.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 2004-14-0 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Lithium Trimethylsilanolate in Siloxane and Silane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium trimethylsilanolate (LiOTMS or Me₃SiOLi) is a versatile and highly reactive organosilicon compound. As the lithium salt of trimethylsilanol, it possesses dual functionality as both a potent nucleophile and a strong base, making it an invaluable reagent in organic and polymer chemistry.[1] Its high reactivity, coupled with its solubility in organic solvents, allows it to serve as a key building block in the precise synthesis of complex siloxanes and functionalized silanes.[2] This document provides detailed application notes and experimental protocols for the use of this compound in these critical transformations.
Key Attributes of this compound:
-
High Nucleophilicity: The oxygen atom carries a significant negative charge, making it an excellent nucleophile for attacking electrophilic centers, particularly silicon.[2]
-
Strong Basicity: It is capable of deprotonating a wide range of acidic compounds.[1]
-
Moisture Sensitivity: LiOTMS reacts readily with water and atmospheric moisture, requiring handling under inert conditions (e.g., nitrogen or argon atmosphere).[1]
Application: Initiator for Anionic Ring-Opening Polymerization (AROP) of Polysiloxanes
This compound is a highly effective initiator for the anionic ring-opening polymerization (AROP) of strained cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃). This "living" polymerization technique allows for the synthesis of well-defined polysiloxanes with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[3][4] The process is ideal for creating block copolymers or polymers with specific terminal functional groups.[2][5]
Mechanism of Action
The polymerization proceeds in three main stages: initiation, propagation, and termination.
-
Initiation: The trimethylsilanolate anion attacks one of the silicon atoms in the strained D₃ ring, causing the ring to open and forming a new, longer-chain lithium silanolate.
-
Propagation: The newly formed active silanolate end-group continues to attack subsequent D₃ monomers, extending the polymer chain. This process repeats until all the monomer is consumed.
-
Termination: The "living" anionic chain end can be quenched with a suitable electrophilic agent, such as a chlorosilane (e.g., chlorodimethylsilane), to introduce a specific functional group at the chain terminus.[3]
Experimental Protocol: Synthesis of Monofunctional Polydimethylsiloxane (PDMS)
This protocol describes the synthesis of PDMS with a target molecular weight by controlling the monomer-to-initiator ratio.
Materials:
-
This compound (Me₃SiOLi)
-
Hexamethylcyclotrisiloxane (D₃), purified by sublimation
-
Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled
-
Chlorodimethylsilane (Me₂HSiCl), distilled
-
Anhydrous hexane (B92381)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a rubber septum, and an argon inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Initiator Solution: In a separate Schlenk flask, prepare a stock solution of this compound in anhydrous THF (e.g., 0.1 M).
-
Monomer Addition: To the reaction flask, add the purified D₃ monomer followed by anhydrous THF to achieve the desired concentration (e.g., 20% w/v).
-
Initiation: Calculate the required volume of the LiOTMS stock solution based on the desired polymer molecular weight (Mn = mass of monomer / moles of initiator). Inject the initiator solution into the monomer solution via a gas-tight syringe.
-
Polymerization: Allow the reaction to stir at room temperature. The solution will gradually become more viscous. Monitor the reaction progress by taking aliquots and analyzing via Gel Permeation Chromatography (GPC) until the monomer is fully consumed (typically several hours).
-
Termination: Once the desired conversion is reached, quench the living polymer by adding a slight excess (e.g., 1.2 equivalents relative to the initiator) of chlorodimethylsilane. Let the reaction stir for an additional 1-2 hours.
-
Work-up: Precipitate the polymer by pouring the reaction mixture into a vigorously stirred beaker of methanol. The precipitated lithium chloride salt will remain in the solvent.
-
Purification: Decant the solvent and redissolve the polymer in a minimal amount of hexane. Wash the solution with deionized water to remove any remaining salts. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final polymer.
Quantitative Data: AROP of D₃
The molecular weight (Mn) of the resulting polymer is directly controlled by the molar ratio of the monomer to the initiator.
| Target Mn ( g/mol ) | Monomer (D₃) (g) | Initiator (LiOTMS) (mmol) | Theoretical [M]/[I] Ratio | Expected PDI |
| 5,000 | 10.0 | 2.0 | ~45 | < 1.10 |
| 10,000 | 10.0 | 1.0 | ~90 | < 1.10 |
| 20,000 | 10.0 | 0.5 | ~180 | < 1.15 |
Application: Nucleophilic Reagent for Silane and Siloxane Synthesis
This compound serves as an excellent nucleophile for forming siloxane (Si-O-Si) bonds via substitution reactions with silicon halides (e.g., chlorosilanes).[1][6] This reaction is a cornerstone for synthesizing unsymmetrical disiloxanes, functionalized silanes, and silyl (B83357) ethers. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism at the silicon center.[7]
Experimental Protocol: Synthesis of 1,1,1,3,3,3-Hexamethyldisiloxane
This protocol provides a general method for the reaction between this compound and trimethylchlorosilane.
Materials:
-
This compound (Me₃SiOLi)
-
Trimethylchlorosilane (Me₃SiCl), distilled
-
Anhydrous diethyl ether or THF
-
Anhydrous hexane
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound in anhydrous diethyl ether.
-
Substrate Addition: Cool the solution to 0 °C using an ice bath. Slowly add one molar equivalent of trimethylchlorosilane dropwise with stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. A white precipitate of lithium chloride will form.
-
Work-up: Dilute the reaction mixture with anhydrous hexane and filter through a pad of Celite under inert atmosphere to remove the precipitated LiCl.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure hexamethyldisiloxane (B120664).
Quantitative Data: Synthesis of Functional Siloxanes
This reaction can be generalized to a wide range of chlorosilanes to produce various functionalized siloxanes.
| Chlorosilane Substrate (R₃SiCl) | Product (Me₃Si-O-SiR₃) | Typical Reaction Time | Typical Yield (%) |
| Trimethylchlorosilane | Hexamethyldisiloxane | 2-4 h | > 90% |
| Dimethyldichlorosilane* | 1,1,3,3-tetramethyl-1,3-bis(trimethylsiloxy)disiloxane | 4-6 h | > 85% |
| Phenyltrichlorosilane** | Tris(trimethylsiloxy)phenylsilane | 6-12 h | > 80% |
*Reacted with 2 equivalents of LiOTMS. **Reacted with 3 equivalents of LiOTMS.
Preparation of this compound
The reagent itself is typically prepared in the lab via one of two common methods.
Protocol 1: From Lithium Hydroxide (B78521) and Hexamethyldisiloxane
This method is economical and suitable for large-scale preparation.[2][4]
Materials:
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hexamethyldisiloxane ((Me₃Si)₂O)
-
Anhydrous ethanol (B145695) and cyclohexane (B81311) (mixed solvent)[2]
-
Reaction vessel with a reflux condenser and mechanical stirrer
Procedure:
-
Charging Reactor: To a 250 mL four-necked flask, add LiOH·H₂O (4.2 g), hexamethyldisiloxane (16.6 g), cyclohexane (40 g), and absolute ethanol (50 g).[4]
-
Reaction: Under a nitrogen atmosphere, heat the mixture to reflux with vigorous stirring (120 rpm).[4]
-
Reflux: Maintain the reflux for 35 hours.[4]
-
Isolation: After the reaction, cool the mixture to room temperature. A white solid will have precipitated.
-
Purification: Filter the solid product, wash with a small amount of cold hexane, and dry under vacuum (0.1 MPa) at 80 °C for 2-4 hours to yield solid this compound.[4]
Protocol 2: From Methyllithium and Hexamethyldisiloxane
This method is often faster and provides a solution of LiOTMS that can be used directly in subsequent reactions.[8]
Materials:
-
Methyllithium (MeLi) solution in diethyl ether
-
Hexamethyldisiloxane ((Me₃Si)₂O)
-
Anhydrous diethyl ether
Procedure:
-
Setup: In a flame-dried Schlenk flask under argon, add hexamethyldisiloxane.
-
Reaction: Cool the flask to 0 °C. Slowly add one molar equivalent of the MeLi solution via syringe. Methane gas will evolve.
-
Completion: After the addition is complete, allow the solution to warm to room temperature and stir for 1 hour. The resulting solution of this compound in diethyl ether is ready for use.[8]
Comparison of Synthesis Methods
| Feature | Method 1: LiOH·H₂O | Method 2: MeLi |
| Reagents | LiOH·H₂O, (Me₃Si)₂O | MeLi, (Me₃Si)₂O |
| Cost | Lower, reagents are inexpensive[4] | Higher, organolithium reagents are expensive[4] |
| Conditions | Reflux, 24-48 hours[2][4] | 0 °C to RT, ~1 hour[8] |
| Product Form | Isolated white solid[4] | Solution in ether[8] |
| Typical Yield | 70-93%[4] | Often quantitative, used in situ |
| Safety | Safer reagents | Requires handling of pyrophoric MeLi |
Safety and Handling
-
Moisture Sensitivity: this compound is highly reactive towards water, alcohols, and other protic sources. All manipulations must be carried out under a dry, inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.[1]
-
Corrosivity: The compound is corrosive and can cause severe skin and eye burns.[9]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture and sources of ignition.[9]
References
- 1. Buy this compound | 2004-14-0 [smolecule.com]
- 2. CN102491993A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. CN102491993B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. gelest.com [gelest.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Nucleophilic substitution at silicon: evidence for a parallel with addition reactions to α,β ethylenic ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. chembk.com [chembk.com]
Application Notes and Protocols: Atomic Layer Deposition (ALD) using Lithium Trimethylsilanolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Lithium trimethylsilanolate (LiTMSO) as a precursor in Atomic Layer Deposition (ALD). LiTMSO has emerged as a versatile and effective precursor for the deposition of various lithium-containing thin films, offering enhanced process control and stability compared to other lithium precursors.[1][2] This document outlines the key applications, experimental procedures, and quantitative data for the ALD of lithium carbonate (Li2CO3), lithium silicates (LixSiyOz), and lithium aluminates (LixAlyOz) using LiTMSO.
Introduction to this compound (LiTMSO) for ALD
This compound ((CH₃)₃SiOLi) is a solid, volatile lithium precursor that has demonstrated significant advantages in ALD processes. Unlike many other lithium precursors, LiTMSO can act as both a single-source precursor for lithium and silicon or as a binary precursor in reactions with other co-reactants.[2][3] This dual functionality allows for the deposition of a range of lithium-containing materials with precise control over film composition and thickness. The volatility and thermal stability of LiTMSO enable its use within a practical deposition temperature window, typically between 175°C and 300°C.[1] A source temperature of 165°C is generally sufficient to achieve adequate sublimation for ALD processes.[1] Above 300°C, the precursor tends to decompose, leading to uncontrolled growth.[1]
Applications of LiTMSO in ALD
The primary applications of LiTMSO in ALD are centered around the fabrication of thin films for energy storage devices, particularly all-solid-state lithium-ion batteries.[1][2] The ability to deposit uniform, pinhole-free films of solid electrolytes and protective coatings is crucial for enhancing battery safety and performance.[1]
Key applications include:
-
Solid-state electrolytes: Deposition of ionically conductive lithium silicates and aluminates.
-
Protective coatings: Formation of stable lithium carbonate layers on electrode materials.
-
Interfacial layers: Engineering of electrode-electrolyte interfaces to improve charge transfer and stability.
Experimental Protocols and Data
This section provides detailed experimental protocols for the ALD of Li2CO3, LixSiyOz, and LixAlyOz using LiTMSO. The data presented is compiled from various studies and summarized in tabular format for easy comparison.
Deposition of Lithium Carbonate (Li₂CO₃)
Lithium carbonate thin films can be deposited using LiTMSO in a three-step ALD process involving water (H₂O) and carbon dioxide (CO₂).[2][4]
Experimental Parameters for Li₂CO₃ ALD:
| Parameter | Value | Reference |
| Precursor | This compound (LiTMSO) | [2] |
| Co-reactants | Water (H₂O), Carbon Dioxide (CO₂) | [2] |
| Deposition Temperature | 200–300 °C | [1][2] |
| LiTMSO Pulse Time | 5 s | [1] |
| LiTMSO Purge Time | 2 s | [1] |
| H₂O Pulse Time | 0.5 s | [1] |
| H₂O Purge Time | 1.5 s | [1] |
| CO₂ Pulse Time | 7.5 s | [1] |
| CO₂ Purge Time | 2 s | [1] |
| Growth Rate | ~0.3–0.5 Å/cycle | [1] |
| Refractive Index | ~1.6 | [1] |
Protocol for Li₂CO₃ ALD:
-
Maintain the ALD reactor at the desired deposition temperature (e.g., 225°C).
-
Heat the LiTMSO precursor source to 165°C to ensure sufficient vapor pressure.
-
Introduce the precursors into the reactor chamber in the following sequence: a. LiTMSO pulse. b. Inert gas purge. c. H₂O pulse. d. Inert gas purge. e. CO₂ pulse. f. Inert gas purge.
-
Repeat this cycle until the desired film thickness is achieved.
Deposition of Lithium Silicates (LiₓSiᵧO₂)
LiTMSO can be used as a single-source precursor for both lithium and silicon to deposit lithium silicate (B1173343) thin films. This is typically achieved by using ozone (O₃) and water (H₂O) as co-reactants.[1][2]
Experimental Parameters for LiₓSiᵧO₂ ALD:
| Parameter | Value | Reference |
| Precursor | This compound (LiTMSO) | [1][2] |
| Co-reactants | Ozone (O₃), Water (H₂O) | [1][2] |
| Deposition Temperature | 200–300 °C | [1] |
| LiTMSO Pulse Time | 5 s | [1] |
| LiTMSO Purge Time | 5 s | [1] |
| O₃ Pulse Time | 5 s | [1] |
| O₃ Purge Time | 5 s | [1] |
| H₂O Pulse Time | 1 s | [1] |
| H₂O Purge Time | 5 s | [1] |
| Growth Rate | ~0.15 nm/cycle | [1] |
| Refractive Index | ~1.55 | [1] |
Elemental Composition of LiₓSiᵧO₂ Films (at. %):
| Deposition Temperature (°C) | Li | Si | O | H | C | Reference |
| 200 | ~20 | ~20 | ~55 | ~5 | <1 | [1] |
| 225 | ~25 | ~20 | ~50 | ~5 | <1 | [1] |
| 265 | ~28 | ~22 | ~48 | ~2 | <1 | [1] |
| 300 | ~30 | ~22 | ~46 | ~2 | <1 | [1] |
Protocol for LiₓSiᵧO₂ ALD:
-
Set the ALD reactor to the desired deposition temperature (e.g., 225°C).
-
Maintain the LiTMSO source at 165°C.
-
Introduce the precursors and co-reactants in the sequence: [LiTMSO pulse/purge] -> [O₃ pulse/purge] -> [H₂O pulse/purge].
-
Repeat the cycle to achieve the target film thickness.
Deposition of Lithium Aluminates (LiₓAlᵧO₂)
Ternary lithium aluminate films can be deposited by combining the LiTMSO-based process with a standard aluminum oxide (Al₂O₃) ALD process, typically using trimethylaluminum (B3029685) (TMA) and an oxygen source like ozone or water.[1][5]
Experimental Parameters for LiₓAlᵧO₂ ALD:
| Parameter | Value | Reference |
| Lithium Precursor | This compound (LiTMSO) | [1] |
| Aluminum Precursor | Trimethylaluminum (TMA) | [1] |
| Co-reactants | Water (H₂O), Ozone (O₃) | [1] |
| Deposition Temperature | 175–300 °C | [1] |
| LiTMSO Pulse Time | 5 s | [1] |
| LiTMSO Purge Time | 5 s | [1] |
| H₂O Pulse Time | 1 s | [1] |
| H₂O Purge Time | 5 s | [1] |
| TMA Pulse Time | 0.5 s | [1] |
| TMA Purge Time | 5 s | [1] |
| O₃ Pulse Time | 5 s | [1] |
| O₃ Purge Time | 5 s | [1] |
| Growth Rate | ~1.0 Å/cation pulse | [2] |
| Refractive Index | ~1.65 | [1] |
Elemental Composition of LiₓAlᵧO₂ Films (at. %):
| Deposition Temperature (°C) | Li | Al | O | H | C | Reference |
| 175 | ~15 | ~20 | ~55 | ~8 | ~2 | [1] |
| 225 | ~18 | ~22 | ~58 | ~2 | <1 | [1] |
| 300 | ~20 | ~22 | ~56 | <1 | <1 | [1] |
Protocol for LiₓAlᵧO₂ ALD:
-
Maintain the ALD reactor at the desired deposition temperature (e.g., 225°C).
-
Heat the LiTMSO source to 165°C.
-
The overall process consists of sub-cycles for Li-O and Al-O deposition. The ratio of these sub-cycles determines the final film stoichiometry.
-
Li-O sub-cycle: [LiTMSO pulse/purge] -> [H₂O pulse/purge].
-
Al-O sub-cycle: [TMA pulse/purge] -> [O₃ pulse/purge].
-
Alternate between the Li-O and Al-O sub-cycles according to the desired Li:Al ratio. For example, a 1:1 ratio would involve one Li-O sub-cycle followed by one Al-O sub-cycle, repeated for the desired total number of cycles.
Visualizations
ALD Workflow and Reaction Mechanisms
The following diagrams illustrate the general ALD cycle and the proposed surface reaction pathways for the deposition of lithium-containing films using LiTMSO.
Caption: General workflow for an Atomic Layer Deposition cycle.
Caption: Proposed reaction pathway for Li₂CO₃ ALD.
Caption: Proposed reaction pathway for LiₓSiᵧO₂ ALD.
Conclusion
This compound has proven to be a robust and versatile precursor for the atomic layer deposition of a variety of lithium-containing thin films. Its favorable thermal properties and dual-source capabilities allow for precise control over film growth and composition. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and optimize ALD processes for applications in energy storage and beyond. The ability to deposit high-quality lithium-based materials at the nanoscale opens up new possibilities for the design and fabrication of next-generation electronic and electrochemical devices.
References
Standard procedure for handling and storing Lithium trimethylsilanolate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium trimethylsilanolate ((CH₃)₃SiOLi) is a versatile reagent utilized in organic synthesis, polymer chemistry, and materials science.[1][2] It serves as a potent nucleophile and a source of the trimethylsilanolate anion.[2] Due to its reactive nature, proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound. These application notes provide detailed protocols for the safe handling and storage of this compound in both solid form and in solution.
1. Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling. It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[3] Inhalation of the dust may cause respiratory irritation.[3] The compound is also highly sensitive to moisture and carbon dioxide in the atmosphere.[2]
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[3]
-
Respiratory Irritant: May cause respiratory irritation upon inhalation of dust.[3]
-
Moisture Sensitive: Reacts rapidly with water and slowly with moist air, which may lead to ignition.[3] This reaction produces flammable hexamethyldisiloxane (B120664) and corrosive lithium hydroxide.[2][3]
-
Combustible Solid: The solid form is combustible.[3]
-
Flammable Liquid (in solution): When dissolved in flammable solvents like toluene, it presents a fire and explosion hazard.[4][5]
2. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. This includes:
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[3][4]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory. Contact lenses should not be worn.[3]
-
Skin and Body Protection: A long-sleeved, fire-resistant lab coat or coveralls should be worn.[3]
-
Respiratory Protection: For the solid form, a NIOSH-certified dust and mist respirator (orange cartridge) is recommended where exposure through inhalation may occur.[4][5]
3. Engineering Controls
To minimize exposure, the following engineering controls should be in place:
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.[3][6]
-
Inert Atmosphere: Due to its sensitivity to air and moisture, handling should be performed under an inert atmosphere of dry nitrogen or argon, especially for reactions requiring anhydrous conditions.[3][7]
-
Grounding: For solutions in flammable solvents, proper grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[4][5]
-
Safety Equipment: An emergency eye wash fountain and safety shower must be readily available in the immediate vicinity of any potential exposure.[3][6]
Experimental Protocols
Protocol 1: Handling Solid this compound
-
Preparation:
-
Ensure the work area (fume hood) is clean and free of incompatible materials.
-
Assemble all necessary glassware and ensure it is dry, either by oven-drying or flame-drying under an inert atmosphere.
-
Purge the reaction vessel with a stream of dry nitrogen or argon.
-
-
Dispensing:
-
Transfer the solid this compound from its storage container to the reaction vessel under a positive pressure of inert gas.
-
Use non-sparking tools for all transfers.[3]
-
Weigh the required amount quickly and efficiently to minimize exposure to the atmosphere.
-
-
Post-Handling:
-
Tightly reseal the storage container under an inert atmosphere.
-
Clean any spills immediately according to the spill response protocol.
-
Wash hands and any exposed skin thoroughly with mild soap and water after handling.[3]
-
Protocol 2: Handling this compound in Toluene Solution
-
Preparation:
-
Dispensing:
-
Transfer the solution using a dry, inert gas-purged syringe or cannula.
-
Add the solution to the reaction vessel under a positive pressure of nitrogen or argon.
-
-
Post-Handling:
-
Tightly cap the solution bottle.
-
Thoroughly clean the syringe or cannula immediately after use.
-
Wash hands and any exposed skin thoroughly with mild soap and water.[4]
-
4. Storage Procedures
Proper storage is crucial for maintaining the stability and reactivity of this compound.
-
Atmosphere: Store in a tightly closed container under an inert atmosphere of dry nitrogen or argon.[3][4]
-
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][6] The storage area should be a designated corrosives and/or flammables area.[8]
-
Incompatible Materials: Keep away from acids, alcohols, carbon dioxide, esters, halogens, ketones, moist air, and oxidizing agents.[3][4]
5. Spill and Emergency Procedures
-
Spill Response:
-
Evacuate unnecessary personnel from the area.[3]
-
Remove all ignition sources.[3]
-
Ventilate the area.[3]
-
Wearing appropriate PPE, sweep or shovel the spilled solid material into an appropriate container for disposal. Use only non-sparking tools.[3]
-
For solutions, contain the spill with dikes or absorbents and then collect the material in a suitable container for disposal.[4][5]
-
Do not use water to clean up spills.[3]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Physical State | Solid | [3] |
| Appearance | Pale yellow to light orange powder | [1] |
| Molecular Formula | C₃H₉LiOSi | [3] |
| Molecular Weight | 96.13 g/mol | [1] |
| Storage Temperature | Room Temperature | [1] |
| Storage Atmosphere | Dry nitrogen or argon | [3][4] |
| Incompatible Materials | Acids, Alcohols, Carbon dioxide, Esters, Halogens, Ketones, Moist air, Oxidizing agents | [3][4] |
| Hazardous Decomposition Products | Caustic organic vapors, Hexamethyldisiloxane, Lithium hydroxide | [3] |
Diagrams
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2004-14-0 | Benchchem [benchchem.com]
- 3. gelest.com [gelest.com]
- 4. gelest.com [gelest.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
How to handle air-sensitive Lithium trimethylsilanolate in the lab.
This guide provides detailed information, troubleshooting advice, and standardized protocols for the safe and effective handling of air-sensitive Lithium trimethylsilanolate (LiTMSO) in a laboratory setting.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
This compound (LiTMSO), with the chemical formula C₃H₉LiOSi, is an organosilicon compound.[1][2][3] It is the lithium salt of trimethylsilanol (B90980) and is used as a versatile reagent in organic synthesis, a catalyst for polymerization, and in the development of advanced materials like lithium-ion batteries.[2][4][5]
Q2: What are the physical and chemical properties of LiTMSO?
The key properties of this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₃H₉LiOSi | [1][2][3] |
| Molecular Weight | 96.13 g/mol | [2][3] |
| Appearance | Pale yellow to light orange powder/solid. | [2] |
| Purity | Typically 95% or higher. | [2][3] |
| Solubility | Soluble in inert organic solvents like hexane (B92381) and ether. | [4] |
| Sublimation | Can be purified by sublimation at 180°C under reduced pressure (1 mmHg). | [5] |
Storage and Handling
Q3: How must this compound be stored?
Due to its high sensitivity to moisture and air, LiTMSO must be stored in a tightly sealed container under a dry, inert atmosphere of nitrogen or argon.[1][6] The storage area should be cool, well-ventilated, and away from heat, sparks, or open flames.[1][6][7]
Q4: What personal protective equipment (PPE) is required when handling LiTMSO?
Appropriate PPE is crucial for safety. This includes:
-
Eye Protection: Chemical goggles or a face shield. Contact lenses should not be worn.[1][6]
-
Skin and Body Protection: A long-sleeved, fire-resistant lab coat or coveralls.[1]
-
Respiratory Protection: A NIOSH-certified dust and mist respirator, especially when handling the solid outside of a glovebox or fume hood.[1][6]
Q5: What are the primary hazards associated with LiTMSO?
LiTMSO is a hazardous material with the following risks:
-
Corrosive: Causes severe skin burns and serious eye damage.[1] If moisture is present, the powder can cause severe burns on contact with skin.[1][6]
-
Air and Water Reactivity: Decomposes slowly in moist air and reacts rapidly, possibly igniting, in contact with water.[1][6][8]
-
Respiratory Irritation: Inhalation of the dust can cause respiratory irritation, sneezing, and burns.[1]
-
Combustible Solid: It is a combustible solid that can be ignited by heat, sparks, or flames.[1]
Q6: What materials are incompatible with LiTMSO?
LiTMSO is incompatible with a wide range of substances. Contact with these materials should be strictly avoided.
| Incompatible Material | Reason for Incompatibility | Citations |
| Water / Moist Air | Reacts rapidly and exothermically, may ignite. Decomposes to form lithium hydroxide (B78521) and hexamethyldisiloxane (B120664). | [1][6][8] |
| Carbon Dioxide (CO₂) | Reacts to form lithium carbonate and hexamethyldisiloxane. | [1][8] |
| Acids | Undergoes a vigorous acid-base reaction. | [1][8] |
| Alcohols | Reacts vigorously. | [1][6] |
| Oxidizing Agents | Can lead to hazardous reactions. | [1][6] |
| Ketones, Esters, Halogens | Incompatible and can lead to unwanted reactions. | [1][6] |
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound.
Q7: My LiTMSO appears discolored or clumpy. Is it still usable?
Discoloration (darkening) or clumping are visual indicators of decomposition, likely due to exposure to air or moisture. This can lead to the formation of lithium hydroxide and hexamethyldisiloxane.[1][8] Using a decomposed reagent will result in lower yields and the introduction of impurities. It is highly recommended to use fresh, properly stored material.
Q8: My reaction yield is lower than expected. Could the LiTMSO be the cause?
Yes, low yields are a common consequence of using partially decomposed LiTMSO. The active reagent concentration is reduced, and the byproducts (lithium hydroxide) can interfere with the desired reaction pathway. Always handle the reagent under a strictly inert atmosphere to prevent degradation.
Q9: The reagent is not dissolving properly in my anhydrous solvent. What should I do?
LiTMSO should be soluble in inert organic solvents like hexane and ether.[4] If you observe poor solubility, it could indicate:
-
Decomposition: The decomposition product, lithium hydroxide, is insoluble in many organic solvents.
-
Solvent Quality: Ensure your solvent is truly anhydrous. The presence of trace moisture can cause the LiTMSO to react and precipitate.
Q10: How should I handle an accidental spill of LiTMSO?
In case of a spill, follow these steps:
-
Evacuate: Evacuate all non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.[1][9]
-
Use Proper PPE: Ensure the cleanup crew is wearing the appropriate personal protective equipment.[1]
-
Containment: Sweep or shovel the spilled solid into an appropriate, dry, and sealed container for disposal. Use only non-sparking tools.[1][9]
-
Do NOT use water as an extinguishing agent or for cleanup, as it reacts violently.[1][9]
Troubleshooting Decomposition
Use the following decision tree to diagnose and address potential LiTMSO decomposition.
Caption: Troubleshooting logic for LiTMSO decomposition.
Experimental Protocols
Protocol 1: Handling and Weighing Solid LiTMSO Using a Glovebox
This protocol outlines the standard procedure for safely handling solid LiTMSO. The best practice is to perform these manipulations in a glovebox.[10]
-
Preparation: Gather all necessary items: a clean, dry Schlenk flask with a stopper, a spatula, and a weighing boat.
-
Glovebox Entry: Place all items in the antechamber (port) of the glovebox.[10] Subject the antechamber to a minimum of three evacuate-refill cycles with an inert gas (e.g., nitrogen or argon) to remove air and moisture.[10][11]
-
Transfer to Glovebox: Once the cycling is complete, transfer the items from the antechamber into the main glovebox chamber.
-
Weighing: Inside the glovebox, place the weighing boat on a tared balance. Carefully use the spatula to weigh the desired amount of LiTMSO.
-
Transfer to Flask: Transfer the weighed solid from the boat into the Schlenk flask.
-
Sealing: Securely seal the Schlenk flask with its stopper.
-
Glovebox Exit: Place the sealed flask and other tools back into the antechamber. Close the inner door of the antechamber before opening the outer door to remove your flask.[10] The flask is now ready to be connected to a Schlenk line for the reaction.
Glovebox Handling Workflow
Caption: Workflow for handling solid LiTMSO in a glovebox.
Protocol 2: Safe Disposal of Small Quantities of LiTMSO
Unused or decomposed LiTMSO must be neutralized (quenched) before disposal.
-
Inert Atmosphere: Perform this procedure in a fume hood under an inert atmosphere (nitrogen or argon).
-
Cooling: Place the flask containing the LiTMSO in an ice bath to manage the exothermic reaction.
-
Slow Addition: While stirring, slowly and carefully add a dry protic solvent, such as isopropanol, dropwise to the LiTMSO.[1]
-
Observation: Continue the slow addition until gas evolution ceases. The resulting solution will be caustic.
-
Final Disposal: The neutralized, caustic solution can then be disposed of in accordance with local and national regulations, often through incineration by a licensed waste disposal facility.[1]
Protocol 3: Laboratory-Scale Synthesis of LiTMSO
A common laboratory synthesis involves the reaction of hexamethyldisiloxane with lithium hydroxide monohydrate.[5][8][12]
-
Setup: In a multi-necked flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add lithium hydroxide monohydrate (LiOH·H₂O), hexamethyldisiloxane, and a mixed solvent system (e.g., absolute ethanol (B145695) and cyclohexane).[12][13]
-
Reaction: Heat the mixture to reflux and maintain vigorous stirring. The reaction typically requires 24 to 48 hours.[12][13]
-
Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature naturally.
-
Isolation: Filter the solid product from the solution under an inert atmosphere.
-
Drying: Dry the collected white solid under vacuum (e.g., 0.1 MPa) at 80°C for 2-4 hours to yield the final this compound product.[12][13]
-
Storage: Immediately store the dried product in a sealed container under nitrogen.[12]
Incompatibility and Reaction Pathways
Caption: Incompatible materials and resulting decomposition products.
References
- 1. gelest.com [gelest.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 95 2004-14-0 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Buy this compound | 2004-14-0 [smolecule.com]
- 6. gelest.com [gelest.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. This compound | 2004-14-0 | Benchchem [benchchem.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. CN102491993A - Preparation method of this compound - Google Patents [patents.google.com]
- 13. CN102491993B - Preparation method of this compound - Google Patents [patents.google.com]
Common side reactions with Lithium trimethylsilanolate and how to avoid them.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments involving Lithium trimethylsilanolate (LiOTMS).
Frequently Asked Questions (FAQs)
Q1: My LiOTMS reagent is a white solid, but it has turned into a sticky or clumpy substance. Is it still usable?
A1: this compound is highly sensitive to moisture and carbon dioxide in the atmosphere.[1] Exposure to either will cause it to decompose. In the presence of moisture, it hydrolyzes to form lithium hydroxide (B78521) and volatile hexamethyldisiloxane.[1] With carbon dioxide, it reacts to form lithium carbonate and hexamethyldisiloxane.[1] A change in physical appearance, such as becoming sticky or clumpy, is a strong indicator of decomposition. It is highly recommended to use a fresh, unopened container of LiOTMS or to properly store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2] Using decomposed reagent will lead to inconsistent results and the introduction of basic impurities (lithium hydroxide or carbonate) into your reaction.
Q2: I am seeing low yields in my reaction where LiOTMS is used as a base for deprotonation. What could be the cause?
A2: Low yields in deprotonation reactions using LiOTMS can stem from several factors:
-
Reagent Decomposition: As mentioned in Q1, exposure to air and moisture will consume the active reagent.
-
Protic Impurities: The presence of water or other protic impurities (e.g., alcohols) in your solvent or on your glassware will quench the LiOTMS before it can react with your substrate.[1]
-
Insufficient Equivalents: Ensure you are using the correct stoichiometry. If there are acidic impurities in the substrate or solvent, you may need to use a slight excess of LiOTMS.
-
Reaction Temperature: While many deprotonations are conducted at low temperatures (e.g., -78 °C) to control selectivity, the reaction may be too slow for some substrates. A gradual increase in temperature might be necessary.
Q3: What are the main side reactions to be aware of when using LiOTMS for ester hydrolysis?
A3: The primary goal of using LiOTMS for ester hydrolysis is the clean conversion to the corresponding carboxylic acid. However, a few side reactions or complications can occur:
-
Incomplete Reaction: Sterically hindered esters may react slowly.[3]
-
Reaction with Sensitive Functional Groups: While LiOTMS is a milder base compared to reagents like LDA, it is still a strong nucleophile and base.[1][3] It can react with other sensitive functional groups in your molecule.
-
Formation of Trimethylsilyl (B98337) Ester Intermediate: In some cases, particularly with more reactive acyl compounds like acyl chlorides, a trimethylsilyl ester may form as an intermediate. This intermediate is then hydrolyzed by another equivalent of the silanolate.[3]
Q4: When using LiOTMS with ketones, what determines whether I get deprotonation (enolate formation) or nucleophilic addition to the carbonyl?
A4: The reaction of LiOTMS with ketones can lead to either deprotonation at the α-carbon to form a lithium enolate or a 1,2-nucleophilic addition to the carbonyl group. The outcome is influenced by several factors:
-
Steric Hindrance: LiOTMS is a sterically bulky base. This bulkiness generally favors deprotonation (a kinetic process) over nucleophilic addition, especially with sterically hindered ketones.[4]
-
Reaction Temperature: Lower temperatures (e.g., -78 °C) typically favor the kinetically controlled deprotonation to form the less substituted (kinetic) enolate.[5]
-
Substrate: Unhindered ketones are more susceptible to nucleophilic attack.
-
Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent.[6]
Troubleshooting Guides
Issue 1: Reaction Failure or Low Conversion
My reaction with LiOTMS did not proceed, or I have a very low yield of the desired product.
Issue 2: Unexpected Side Products in Ester Hydrolysis
I am getting a mixture of products instead of the clean carboxylic acid from my ester hydrolysis with LiOTMS.
| Observation | Potential Cause | Recommended Solution |
| Starting material remains | Incomplete reaction due to steric hindrance or insufficient reaction time/temperature. | Increase reaction time, or gently warm the reaction mixture (e.g., from 0 °C to room temperature). Ensure at least 1 equivalent of LiOTMS is used. |
| Formation of a silylated product | Reaction with a highly reactive carbonyl (e.g., acyl chloride) leading to a silyl (B83357) ester intermediate. | Use a second equivalent of LiOTMS to ensure complete hydrolysis of the intermediate silyl ester.[3] |
| Products from reaction with other functional groups | LiOTMS is reacting with other electrophilic sites on the substrate. | Consider protecting other sensitive functional groups before the hydrolysis step. LiOTMS is a milder base than many alternatives, which can sometimes be advantageous in preventing side reactions like protiodesilylation.[1] |
Issue 3: Competing Reactions with Ketones
My reaction of LiOTMS with a ketone is giving a mixture of the enolate-derived product and an alcohol from 1,2-addition.
Experimental Protocols
Protocol 1: General Procedure for Ester Hydrolysis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere of nitrogen or argon, add the ester (1.0 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the ester in an anhydrous solvent (e.g., THF, 5 mL).
-
Reagent Addition: In a separate flame-dried flask, dissolve this compound (1.1 mmol, 1.1 eq) in anhydrous THF (5 mL).
-
Reaction: Cool the ester solution to 0 °C in an ice bath. Slowly add the LiOTMS solution to the stirred ester solution. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water. Acidify the mixture with 1 M HCl to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by crystallization or column chromatography.
Protocol 2: General Procedure for Ketone Deprotonation (Enolate Formation)
This protocol is for the formation of a lithium enolate, which can then be reacted with an electrophile.
-
Preparation: Under an inert atmosphere of nitrogen or argon, add this compound (1.1 mmol, 1.1 eq) to a flame-dried round-bottom flask with a magnetic stir bar. Add anhydrous THF (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: In a separate flame-dried flask, dissolve the ketone (1.0 mmol) in a minimal amount of anhydrous THF.
-
Enolate Formation: Slowly add the ketone solution dropwise to the stirred LiOTMS solution at -78 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.
-
Reaction with Electrophile: Add the electrophile (e.g., an alkyl halide) to the enolate solution at -78 °C. The reaction may need to be stirred at this temperature or allowed to slowly warm to room temperature. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Follow steps 5 and 6 from the ester hydrolysis protocol.
Data Presentation
| Parameter | Effect on Ester Hydrolysis | Effect on Ketone Deprotonation |
| Temperature | Room temperature is often sufficient. Higher temperatures may be needed for hindered esters but can increase side reactions. | Low temperature (-78 °C) is crucial for kinetic control and to prevent 1,2-addition. |
| Solvent | Aprotic ethers like THF are commonly used.[7] | Aprotic ethers like THF are standard. The solvent can affect the aggregation state of the lithium enolate.[8] |
| Stoichiometry | A slight excess of LiOTMS (1.1-1.2 eq) is recommended to drive the reaction to completion. | A slight excess of LiOTMS (1.1-1.2 eq) ensures complete conversion of the ketone to the enolate. |
Visualizations
References
- 1. This compound | 2004-14-0 | Benchchem [benchchem.com]
- 2. gelest.com [gelest.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Reaction of ketones with lithium hexamethyldisilazide: competitive enolizations and 1,2-additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lithium Enolates of Simple Ketones: Structure Determination Using the Method of Continuous Variation - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield and selectivity in reactions involving Lithium trimethylsilanolate.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lithium trimethylsilanolate (LiOSiMe₃).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (LiTMSO) is an organosilicon compound valued in organic synthesis for its dual functionality. It serves as a strong, sterically hindered nucleophile and a mild, non-nucleophilic base.[1][2] Its solubility in organic solvents makes it a useful substitute for alkali hydroxides in non-aqueous media.[1] Key applications include:
-
Ester Hydrolysis (Saponification): It is used for the cleavage of esters to carboxylic acids under mild conditions, particularly for base-sensitive substrates.[3]
-
Cross-Coupling Reactions: It can be used as a base in reactions like the Suzuki-Miyaura cross-coupling.[4]
-
Polymer Chemistry: It acts as an initiator for anionic polymerization, influencing the properties of the resulting polymers.[2][5]
-
Materials Science: It is a precursor for the atomic layer deposition (ALD) of lithium-containing thin films.[1]
Q2: How should I handle and store this compound?
A2: this compound is highly sensitive to moisture and carbon dioxide and must be handled under an inert atmosphere (e.g., dry nitrogen or argon).[1][6] It decomposes slowly in moist air and reacts rapidly with water to form lithium hydroxide (B78521) and hexamethyldisiloxane (B120664).[1][6]
-
Handling: Use an inert atmosphere glovebox or Schlenk line techniques. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][6] Avoid inhalation of dust or solution mists.[6][7]
-
Storage: Store in a tightly sealed container under a dry, inert atmosphere, away from heat, sparks, and open flames.[6][8][9] It is incompatible with acids, alcohols, esters, ketones, and oxidizing agents.[6][8]
Q3: In which solvents is this compound soluble?
A3: LiTMSO shows good solubility in polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO).[2] It has limited solubility in hydrocarbon solvents.[2] Commercial preparations are often available as solutions in toluene (B28343) or dichloromethane (B109758) to improve handling.[2][8]
Q4: What are the thermal stability limits of LiTMSO?
A4: this compound is thermally stable up to approximately 180°C under an inert atmosphere.[2] Above this temperature, significant decomposition occurs.[2] The reaction itself can be exothermic, so care should be taken during addition, especially on a large scale.[4]
Troubleshooting Guide for Low Yield & Poor Selectivity
This guide addresses common issues encountered in reactions involving LiTMSO.
Q5: My reaction yield is consistently low. What are the potential causes?
A5: Low yields are often traced back to the degradation of LiTMSO or suboptimal reaction conditions. Consider the following factors:
-
Moisture Contamination: LiTMSO readily hydrolyzes in the presence of water, which consumes the reagent and forms lithium hydroxide.[1][6] This is one of the most common causes of reaction failure.
-
Reaction with Atmospheric CO₂: The silanolate anion can react with carbon dioxide, especially in the presence of moisture, to form lithium carbonate.[1]
-
Solution: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and work-up.[10]
-
-
Inappropriate Solvent Choice: The choice of solvent affects the solubility and reactivity of LiTMSO.[2]
-
Sub-optimal Temperature: Reaction rates are temperature-dependent.[12][13]
Q6: I am observing poor selectivity and formation of side products. How can I improve this?
A6: Poor selectivity can arise from the basicity of LiTMSO or from interactions with sensitive functional groups.
-
Competing Basicity: As a mild base, LiTMSO can cause undesired side reactions if stronger bases would, such as elimination.[1] Its weaker basicity compared to potassium or sodium analogs can be advantageous in preventing some side reactions.[1]
-
Solution: Consider using LiTMSO at lower temperatures to favor the nucleophilic pathway over base-mediated side reactions.
-
-
Stoichiometry Issues (Cross-Coupling): In some Suzuki-Miyaura reactions, an excess of a related base, potassium trimethylsilanolate (TMSOK), was found to stall the reaction.[4] This highlights the sensitivity to stoichiometry.
-
Solution: Carefully control the stoichiometry of LiTMSO. A 1:1 or slight excess is often optimal. For problematic substrates, consider portion-wise addition of the base.[4]
-
-
Reaction with Protogenic Solvents: LiTMSO reacts vigorously with protogenic solvents like alcohols or water, which neutralizes the reagent.[1]
Quantitative Data Summary
Table 1: Reaction Conditions for Ester Hydrolysis
| Substrate Type | Reagent | Equivalents | Solvent | Temperature | Time | Yield |
| Aliphatic/Aromatic Esters | TMSOK | 1.2 | THF | Room Temp. | Varies | Quantitative |
| Sterically Hindered Esters | TMSONa/TMSOK | 1.1 - 2.0 | THF / Dioxane | Room Temp. | 1 - 24 h | High |
| Acyl Halides | TMSOK* | >1.0 | THF | Room Temp. | Short | High |
*Note: Data is primarily available for sodium (TMSONa) and potassium (TMSOK) salts, which exhibit similar reactivity to LiTMSO in these applications.[3][11] Specific conditions may vary.[1]
Table 2: Synthesis of this compound
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temperature | Time | Yield |
| Hexamethyldisiloxane | LiOH·H₂O | 1:1 | Ethanol (B145695)/Cyclohexane | Reflux (65-78°C) | 24 - 48 h | ~80% |
| Hexamethyldisiloxane | MeLi | Not specified | Ethereal Solvents | Room Temp. | Not specified | Not specified |
Data adapted from patent literature and chemical reviews.[2][11][14]
Experimental Protocols
Protocol 1: General Procedure for Ester Hydrolysis
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the ester substrate to a flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the substrate.
-
Reagent Addition: Add a solution of this compound (typically 1.1-1.5 equivalents) in THF dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding an aqueous acid solution (e.g., 1M HCl) until the pH is acidic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude carboxylic acid can be purified by column chromatography or recrystallization.
Protocol 2: Preparation of this compound
This protocol is adapted from patent literature and should be performed with appropriate safety precautions.[14]
-
Setup: Equip a reaction flask with a reflux condenser and a magnetic stirrer. Ensure the entire apparatus is oven-dried and assembled under a nitrogen atmosphere.
-
Charging Reagents: To the flask, add hexamethyldisiloxane (1.0 eq), lithium hydroxide monohydrate (1.0 eq), and a mixed solvent system of anhydrous ethanol and cyclohexane.
-
Reaction: Heat the mixture to reflux (approx. 65-78°C) with vigorous stirring (e.g., 100-150 rpm).[2]
-
Reaction Time: Maintain the reflux for 24 to 48 hours.[2][14]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate.
-
Purification: Filter the solid product under an inert atmosphere. Wash the solid with a small amount of cold, anhydrous solvent.
-
Drying: Dry the resulting white solid under vacuum at ~80°C for 2-4 hours to yield the final this compound product.[14] Store immediately under an inert atmosphere.
References
- 1. This compound | 2004-14-0 | Benchchem [benchchem.com]
- 2. Buy this compound | 2004-14-0 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. gelest.com [gelest.com]
- 7. This compound | C3H9LiOSi | CID 74821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. invictalithium.com.au [invictalithium.com.au]
- 13. amprius.com [amprius.com]
- 14. CN102491993A - Preparation method of this compound - Google Patents [patents.google.com]
Optimizing reaction conditions (temperature, solvent) for Lithium trimethylsilanolate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Lithium trimethylsilanolate (LiOSi(CH₃)₃). Below you will find troubleshooting guides, frequently asked questions (FAQs), data tables, and detailed experimental protocols to ensure the successful application of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LiOTMS) and what are its primary applications? A1: this compound is a lithium salt of trimethylsilanol. It is a white, hygroscopic solid that serves as a strong, non-nucleophilic base and a source of the trimethylsilanolate anion.[1][2] Its primary applications include acting as a catalyst or initiator in polymerization reactions, a reagent for the mild hydrolysis (saponification) of esters, and a base in various organic transformations where controlled deprotonation is required.[1][3][4]
Q2: What are the best solvents for dissolving and reacting with LiOTMS? A2: LiOTMS exhibits good solubility in polar aprotic solvents. Tetrahydrofuran (THF) and dimethyl sulfoxide (B87167) (DMSO) are excellent choices for creating a homogeneous reaction medium.[1] It has limited solubility in nonpolar hydrocarbon solvents.[1] For many applications, such as ester hydrolysis, THF is often the solvent of choice, providing high yields under mild conditions.[5]
Q3: How should I handle and store LiOTMS? A3: LiOTMS is highly sensitive to moisture and carbon dioxide.[2] It should be handled exclusively under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Store the reagent in a tightly sealed container in a dry, well-ventilated area, away from water, acids, and other incompatible materials.[2] Decomposition in the presence of moist air yields lithium hydroxide (B78521) and hexamethyldisiloxane.[2]
Q4: What is the thermal stability of LiOTMS? At what temperature does it decompose? A4: LiOTMS has good thermal stability but will begin to decompose at temperatures above 300°C.[6] For applications such as atomic layer deposition (ALD), the practical working temperature range is typically between 175°C and 300°C.[6] For most solution-phase organic reactions, much milder conditions (room temperature to reflux) are employed.
Q5: Can I use LiOTMS for cleaving esters that are sensitive to strong aqueous bases like NaOH or KOH? A5: Yes, this is one of its key advantages. LiOTMS is an effective reagent for the saponification of esters under non-aqueous, mild conditions, making it ideal for substrates with base-sensitive functional groups.[5] Reactions are often performed at room temperature in aprotic solvents like THF.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Reagent Decomposition: The LiOTMS may have been deactivated by exposure to air or moisture.[2] 2. Poor Solubility: The chosen solvent may not be appropriate, leading to a heterogeneous mixture with low reactivity. 3. Insufficient Temperature: The reaction may require thermal energy to overcome the activation barrier. 4. Enolate Aggregation: In some solvents, lithium enolates can form less reactive aggregates. | 1. Ensure LiOTMS is handled under strictly anhydrous and inert conditions. Use freshly opened reagent or verify the activity of older stock. 2. Switch to a polar aprotic solvent like THF or DMSO to ensure the reagent is fully dissolved.[1] 3. Gently heat the reaction mixture. Monitor the reaction progress by TLC or LCMS to find the optimal temperature. Avoid exceeding 300°C to prevent decomposition.[6] 4. Consider adding a polar co-solvent like HMPA (use with caution) to break up aggregates. |
| Formation of Side Products | 1. Reaction Temperature is Too High: Elevated temperatures can lead to undesired side reactions or decomposition of starting materials or products. 2. Presence of Water: Water will hydrolyze LiOTMS to form lithium hydroxide, which can act as a different, potentially less selective, base.[2] | 1. Run the reaction at a lower temperature. Many reactions with LiOTMS proceed efficiently at room temperature.[5] 2. Use rigorously dried solvents and glassware. Ensure all starting materials are anhydrous. |
| Inconsistent Reaction Times | 1. Variable Reagent Purity: The purity and activity of LiOTMS can affect reaction kinetics. 2. Solvent Effects: The nature of the solvent significantly impacts reaction rates. Ethereal solvents like THF generally promote higher reactivity than less polar solvents.[1] | 1. Titrate the LiOTMS solution before use to determine its exact molarity. 2. Maintain a consistent, high-purity solvent system for all experiments. For reproducibility, THF freshly distilled from a suitable drying agent is recommended. |
| Reaction Fails to Initiate | 1. Poor Quality Initiator (for polymerization): The LiOTMS may be inactive. 2. Presence of Inhibitors: The monomer or solvent may contain inhibitors (e.g., radical scavengers) that quench the reaction. | 1. Use high-purity LiOTMS from a reliable source. 2. Purify the monomer and solvent to remove any potential inhibitors before initiating the polymerization. |
Data Presentation
Table 1: Optimization of LiOTMS Synthesis Conditions
The following table summarizes data from the synthesis of LiOTMS via the reaction of Lithium Hydroxide Monohydrate (LiOH·H₂O) with Hexamethyldisiloxane (HMDSO) in a mixed solvent system under a nitrogen atmosphere.[7][8]
| Parameter | Condition A[8] | Condition B[8] | Condition C[7] |
| Solvent System | Anhydrous Ethanol (B145695) / Cyclohexane (B81311) | Anhydrous Ethanol / Cyclohexane | Anhydrous Ethanol / Cyclohexane |
| Reaction Temperature | Reflux | Reflux | Reflux |
| Reaction Time | 30 hours | 35 hours | 30 hours |
| Stirring Speed | 100 rpm | 120 rpm | 100 rpm |
| Post-Reaction Drying | 80°C, 0.1 MPa, 3.5 hours | 80°C, 0.1 MPa, 2.5 hours | 80°C, 0.1 MPa, 3.5 hours |
| Reported Yield | 80.2% | 93% | 80.2% |
Table 2: Recommended Conditions for Key Applications
This table provides a summary of generally optimized conditions for common reactions involving LiOTMS, based on literature reports for alkali metal trimethylsilanolates.
| Application | Recommended Solvent | Typical Temperature | Key Considerations | Expected Outcome |
| Ester Hydrolysis | Tetrahydrofuran (THF)[5] | Room Temperature[5] | Substrate must be soluble. Exclude moisture rigorously. | High to quantitative yields of the corresponding carboxylic acid.[5] |
| Anionic Polymerization | Toluene, THF, or other aprotic solvents | Varies (e.g., 80-110°C)[9] | Purity of monomer and initiator is critical. Promoters (e.g., DMF) may be needed.[9] | Controlled polymerization with predictable molecular weights. |
| Selective Deprotonation | Tetrahydrofuran (THF) | -78°C to Room Temperature | Provides controlled, selective deprotonation for substrates with pKa values in the 10-20 range.[1] | Formation of specific enolates or other lithiated species without the aggressive reactivity of organolithiums.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound[8]
This protocol describes a high-yield synthesis from lithium hydroxide and hexamethyldisiloxane.
Materials:
-
Lithium hydroxide monohydrate (LiOH·H₂O) (4.2 g)
-
Hexamethyldisiloxane (HMDSO) (16.6 g)
-
Cyclohexane (40 g)
-
Anhydrous Ethanol (50 g)
-
Nitrogen gas supply
-
250 mL four-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.
Procedure:
-
Assemble and flame-dry the glassware under a stream of nitrogen. Allow to cool to room temperature.
-
To the flask, add LiOH·H₂O (4.2 g), HMDSO (16.6 g), cyclohexane (40 g), and anhydrous ethanol (50 g).
-
Begin vigorous stirring (120 rpm) and heat the mixture to reflux under a positive pressure of nitrogen.
-
Maintain the reaction at reflux for 35 hours.
-
After 35 hours, turn off the heat and allow the mixture to cool naturally to room temperature.
-
Filter the resulting solid product under a nitrogen atmosphere.
-
Dry the collected white solid in a vacuum oven at 80°C and 0.1 MPa for 2.5 hours.
-
After cooling under vacuum, 8.9 g of white LiOTMS solid is obtained (93% yield).
-
Store the final product under a nitrogen atmosphere in a sealed container.
Protocol 2: General Procedure for Ester Hydrolysis[5]
This protocol provides a general method for cleaving esters to their corresponding carboxylic acids.
Materials:
-
Ester (1.0 mmol)
-
This compound (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF, ~5-10 mL)
-
Nitrogen gas supply
-
Standard reaction flask with magnetic stirring.
Procedure:
-
Dry the reaction flask and stir bar in an oven and cool under a stream of nitrogen.
-
Dissolve the ester (1.0 mmol) in anhydrous THF under a nitrogen atmosphere.
-
To this solution, add solid this compound (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by carefully adding it to a separatory funnel containing dilute aqueous HCl (e.g., 1 M).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product as necessary, typically by column chromatography or recrystallization.
Visualized Workflows and Logic
Caption: General experimental workflow for a reaction using LiOTMS.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Relationship between reaction conditions and outcomes.
References
- 1. Buy this compound | 2004-14-0 [smolecule.com]
- 2. This compound | 2004-14-0 | Benchchem [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. CN102491993A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. CN102491993B - Preparation method of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Preventing degradation of Lithium trimethylsilanolate during storage and use.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Lithium trimethylsilanolate (LiOTMS) during storage and use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LiOTMS) and what are its primary applications?
A1: this compound is an organosilicon compound with the chemical formula (CH₃)₃SiOLi.[1] It serves as a versatile reagent in organic synthesis, acting as a strong base and a nucleophile.[1][2] Key applications include its use as an initiator for anionic polymerization, a reagent in the preparation of siloxanes and silanes, and as an electrolyte additive in lithium-ion batteries to enhance performance and stability.[1][3][4]
Q2: What are the main causes of LiOTMS degradation?
A2: The primary causes of LiOTMS degradation are exposure to atmospheric moisture (hydrolysis) and carbon dioxide.[3][5] It is also incompatible with acids, alcohols, esters, ketones, and oxidizing agents.[5] Thermal decomposition can occur at elevated temperatures.[1]
Q3: How should LiOTMS be properly stored to prevent degradation?
A3: To ensure its stability, LiOTMS should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[5][6] The storage area should be cool, dry, well-ventilated, and away from heat, sparks, and open flames.[5][6]
Q4: What are the visible signs of LiOTMS degradation?
A4: Degradation of LiOTMS, which is typically a pale yellow to light orange powder, may not always be visually obvious. However, a loss of reactivity, poor performance in reactions, or the presence of insoluble white particles (lithium hydroxide (B78521) or lithium carbonate) can indicate degradation.
Q5: Can I use LiOTMS that has been briefly exposed to air?
A5: Brief exposure to air should be minimized as much as possible. The extent of degradation will depend on the humidity of the air and the duration of exposure. It is highly recommended to handle LiOTMS under an inert atmosphere (e.g., in a glovebox) to maintain its integrity.[1] If you suspect degradation, it is advisable to perform a quality control check, such as a titration, to determine the active content before use.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution & Prevention |
| Reduced reaction yield or incomplete reaction | Degradation of LiOTMS due to hydrolysis or reaction with CO₂. | - Verify Purity: Perform an acid-base titration to determine the concentration of active LiOTMS. - Improve Handling: Ensure all manipulations are performed under a strict inert atmosphere (glovebox or Schlenk line). Use anhydrous solvents and reagents. - Proper Storage: Confirm that the LiOTMS container is properly sealed and stored under a positive pressure of nitrogen or argon. |
| Formation of a white precipitate in the LiOTMS solution | Reaction with atmospheric moisture or CO₂ leading to the formation of insoluble lithium hydroxide or lithium carbonate.[3] | - Filtration: If the solution is to be used immediately, it may be possible to filter the precipitate under inert conditions. However, the concentration of the active reagent will be lower. - Prevention: Strictly adhere to anhydrous and anaerobic handling techniques. Purge all glassware and solvents with an inert gas. |
| Inconsistent results between batches | Variation in the purity of LiOTMS. | - Standardize Each Batch: Titrate each new bottle or batch of LiOTMS upon receipt and before use to establish its exact molarity. - Consistent Supplier: Source LiOTMS from a reputable supplier with consistent quality control. |
| Exothermic reaction upon addition to solvent | Reaction with protic impurities (e.g., water, alcohol) in the solvent.[3] | - Use Anhydrous Solvents: Ensure that all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system). - Check Solvent Purity: Use Karl Fischer titration to verify the water content of the solvent before use. |
| Discoloration of the solid or solution | Potential contamination or slow degradation over time. | - Check for Impurities: Analyze the material using NMR spectroscopy to identify potential organic impurities. - Proper Storage: Store in a dark, cool, and inert environment to minimize light-induced or thermal degradation. |
Data on LiOTMS Stability
Table 1: Thermal Stability of this compound
| Temperature Range (°C) | Observed Effect | Decomposition Products | Reference |
| 50 - 180 | Initial volatilization of the intact compound. | - | [1] |
| > 180 | Onset of thermal decomposition under inert atmosphere. | Caustic organic vapors, Hexamethyldisiloxane, Lithium hydroxide. | [1][5] |
| > 300 | Uncontrolled growth in ALD applications due to decomposition. | - | [7] |
Table 2: Compatibility with Common Laboratory Materials and Solvents
| Material/Solvent | Compatibility | Notes | Reference |
| Moist Air | Incompatible | Decomposes slowly upon contact. | [5] |
| Water | Highly Incompatible | Reacts rapidly and potentially ignites. | [3][5] |
| Carbon Dioxide (CO₂) | Incompatible | Reacts to form lithium carbonate and hexamethyldisiloxane. | [3] |
| Acids | Incompatible | Vigorous acid-base reaction. | [3] |
| Alcohols | Incompatible | Reacts with protic hydrogen. | [3] |
| Esters, Ketones | Incompatible | Potential for reaction. | [5] |
| Oxidizing Agents | Incompatible | Risk of vigorous reaction. | [5] |
| Toluene (B28343) | Compatible | Often supplied as a solution in toluene; stable under inert conditions. | [6][8] |
| Tetrahydrofuran (THF) | Compatible | Forms stable adducts; a common solvent for reactions. | [3] |
| Hexane | Compatible | Soluble in inert hydrocarbon solvents. | [9] |
Experimental Protocols
Protocol 1: Purity Determination by Acid-Base Titration
This protocol outlines the determination of the active LiOTMS concentration.
-
Preparation of the Titration Apparatus:
-
Dry all glassware, including a 100 mL Erlenmeyer flask, a 25 mL burette, and magnetic stir bar, in an oven at 120°C overnight and cool in a desiccator.
-
Assemble the apparatus under a positive flow of inert gas (nitrogen or argon).
-
Fill the burette with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl in isopropanol).
-
-
Sample Preparation (under inert atmosphere):
-
Accurately weigh approximately 0.5 g of LiOTMS into the dried Erlenmeyer flask.
-
Add 20 mL of anhydrous toluene to dissolve the sample.
-
Add 2-3 drops of a suitable indicator (e.g., phenolphthalein).
-
-
Titration:
-
Place the flask on a magnetic stirrer and begin gentle stirring.
-
Slowly add the standardized HCl solution from the burette to the LiOTMS solution.
-
Continue the titration until the indicator endpoint is reached (for phenolphthalein, the pink color disappears).
-
Record the volume of HCl solution added.
-
-
Calculation:
-
Calculate the molarity of the LiOTMS using the following formula: Molarity of LiOTMS = (Volume of HCl × Molarity of HCl) / (Mass of LiOTMS / Molar Mass of LiOTMS)
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol is for quantifying the water content in LiOTMS, a critical parameter for quality control.
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Use a coulometric Karl Fischer apparatus for low water content.
-
Ensure the titration cell is conditioned and the solvent is dry (low drift).
-
-
Sample Handling (under inert atmosphere):
-
In a glovebox, accurately weigh a small amount of LiOTMS (e.g., 0.1 g) into a gas-tight syringe or a sample vial suitable for the KF titrator's autosampler.
-
-
Analysis:
-
Inject the sample directly into the conditioned Karl Fischer titration cell.
-
The instrument will automatically titrate the water present and provide the water content in ppm or percentage.
-
-
System Blank:
-
Run a blank determination to account for any residual moisture in the system.
-
Protocol 3: Quality Control by ¹H NMR Spectroscopy
This protocol allows for the identification of the compound and the detection of organic impurities.
-
Sample Preparation (in a glovebox):
-
Dissolve approximately 5-10 mg of LiOTMS in 0.5 mL of an anhydrous deuterated solvent (e.g., THF-d₈ or Toluene-d₈) in an NMR tube.
-
Seal the NMR tube with a tight-fitting cap.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
The spectrum of pure LiOTMS should show a sharp singlet for the trimethylsilyl (B98337) protons.
-
-
Data Analysis:
-
Integrate the main singlet from the trimethylsilyl protons.
-
Identify and integrate any other peaks present in the spectrum. These may correspond to residual solvents or degradation products like hexamethyldisiloxane.
-
The relative integration of impurity peaks can be used to estimate their concentration relative to the LiOTMS.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for storing and handling LiOTMS.
Caption: Troubleshooting logic for poor experimental outcomes with LiOTMS.
References
- 1. Buy this compound | 2004-14-0 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 2004-14-0 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. Optimized Thermal Treatment of Lithium‐Ion Battery Components as a Basis for Sustainable Pyrometallurgy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
- 9. chembk.com [chembk.com]
Technical Support Center: Work-up Procedures for Reactions Containing Lithium Trimethylsilanolate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper work-up procedures for chemical reactions involving lithium trimethylsilanolate (LiTMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (LiTMSO) is an organosilicon compound with the chemical formula (CH₃)₃SiOLi. It is a lithium salt of trimethylsilanol (B90980) and is commonly used as a strong base or a nucleophile in organic synthesis.[1] LiTMSO is a moisture-sensitive and corrosive solid. It reacts vigorously with water, acids, alcohols, and other protic solvents.[2][3] Contact with skin and eyes can cause severe burns.[3] Therefore, it must be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate personal protective equipment (PPE).[2]
Q2: What are the common byproducts in a reaction where LiTMSO is used, and how do they affect the work-up?
A2: The primary byproducts upon aqueous work-up are lithium hydroxide (B78521) (LiOH) and trimethylsilanol ((CH₃)₃SiOH). Trimethylsilanol can further condense to form hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃).[2] Lithium hydroxide is a base and its solubility in organic solvents is low, which can sometimes lead to precipitates.[4][5][6] Trimethylsilanol and hexamethyldisiloxane are silicon-containing byproducts that may need to be removed during purification.
Q3: What is the purpose of quenching a reaction containing LiTMSO?
A3: Quenching is the process of deactivating any remaining reactive species in the reaction mixture, in this case, unreacted LiTMSO. This is crucial for safety and to prevent unwanted side reactions during the subsequent work-up steps. Due to the high reactivity of LiTMSO with protic reagents, quenching is typically performed at low temperatures (e.g., 0 °C or -78 °C) by the slow addition of a quenching agent.
Q4: What are suitable quenching agents for LiTMSO reactions?
A4: The choice of quenching agent depends on the stability of the desired product.
-
For products sensitive to strong acids or bases: A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a good choice as it is a mild proton source.
-
For more robust products: Water or dilute aqueous acids (e.g., 1 M HCl) can be used. However, the addition of water to unreacted LiTMSO is highly exothermic and should be done with extreme caution at low temperatures.[2]
Q5: How can I remove the silicon-containing byproducts from my product?
A5: Trimethylsilanol and hexamethyldisiloxane can often be removed by:
-
Aqueous extraction: Trimethylsilanol has some water solubility and can be partially removed with aqueous washes.
-
Distillation: If the byproducts are volatile and the desired product is not, distillation can be effective.
-
Column chromatography: Silica gel chromatography is a common method for separating the desired product from silicon-containing impurities.[3]
Standard Work-up Protocol for a Reaction with this compound
This protocol outlines a general procedure for the aqueous work-up of a reaction where LiTMSO has been used as a reagent. Note: This is a general guideline and may need to be adapted based on the specific reaction, solvent, and product properties.
Experimental Protocol
1. Quenching the Reaction: a. Cool the reaction mixture to 0 °C using an ice-water bath. For very sensitive substrates, a dry ice/acetone bath (-78 °C) may be necessary. b. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor for any exotherm. c. Continue the addition until no more gas evolution or heat generation is observed. d. Allow the mixture to warm to room temperature with continuous stirring.
2. Phase Separation and Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. If the reaction solvent is water-miscible (e.g., THF, dioxane), it is advisable to first remove the solvent under reduced pressure and then redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane). c. Add an equal volume of the chosen organic solvent and water to the separatory funnel. d. Shake the funnel gently at first to release any pressure, then more vigorously. Allow the layers to separate. e. Drain the aqueous layer. f. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
3. Washing the Organic Layer: a. Combine all the organic extracts in the separatory funnel. b. Wash the combined organic layer sequentially with: i. Water (to remove the majority of lithium salts and other water-soluble impurities). ii. Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was quenched with acid and needs neutralization). iii. Brine (saturated aqueous NaCl solution) to facilitate the removal of water from the organic layer.
4. Drying and Solvent Removal: a. Transfer the washed organic layer to an Erlenmeyer flask. b. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)). c. Filter or decant the drying agent. d. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification: a. The crude product can be further purified by techniques such as column chromatography, recrystallization, or distillation, depending on its physical properties.
Work-up Workflow Diagram
Caption: A logical workflow for the work-up of reactions containing this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - High concentration of salts. - Presence of fine solid precipitates. - Reaction solvent (e.g., THF, DMF) is partially miscible with water. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - Filter the entire mixture through a pad of Celite® before extraction. - If possible, remove the water-miscible solvent by rotary evaporation before the aqueous work-up. - Add a small amount of a different organic solvent with a different polarity. |
| Precipitation of Solids During Work-up | - Formation of insoluble lithium salts (e.g., lithium hydroxide). - Product is a salt that is not soluble in the organic layer. | - Add more water to dissolve the inorganic salts. - If the product is a carboxylic acid, ensure the aqueous layer is sufficiently acidic (pH < 3) to protonate it and drive it into the organic layer. - If the product is an amine, ensure the aqueous layer is basic to deprotonate it. - Filter the solid and wash it with the organic solvent. Analyze the solid to determine if it is the product or a byproduct. |
| Low Product Yield After Extraction | - Product has some water solubility. - Incomplete extraction from the aqueous layer. - Product degradation during work-up (e.g., hydrolysis of a sensitive functional group). | - Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase. - Increase the number of extractions with the organic solvent. - Use a milder quenching agent (e.g., sat. aq. NH₄Cl) and avoid strong acids or bases during the wash steps. Keep the work-up temperature low if necessary. |
| Presence of Silicon Byproducts in Final Product | - Incomplete removal of trimethylsilanol or hexamethyldisiloxane. | - Perform additional aqueous washes to remove more trimethylsilanol. - If the product is stable to heat, consider distillation to remove the more volatile silicon byproducts. - Optimize the mobile phase for column chromatography to achieve better separation. Sometimes a small amount of a polar solvent can help elute the product while retaining the silicon impurities. |
| Vigorous/Uncontrolled Quenching | - LiTMSO is highly reactive with protic reagents. - Quenching agent was added too quickly. - Reaction was not sufficiently cooled. | - Always cool the reaction to 0 °C or below before quenching. - Add the quenching agent slowly and dropwise with efficient stirring. - Dilute the reaction mixture with an anhydrous, inert solvent before quenching. |
Quantitative Data Summary
| Compound | Property | Value | Relevance to Work-up |
| This compound | Molecular Weight | 96.13 g/mol | Stoichiometric calculations. |
| Solubility | Soluble in polar aprotic solvents (THF, DMSO); limited solubility in hydrocarbons.[5] | Choice of reaction and extraction solvents. | |
| Trimethylsilanol | pKa | ~11[2][3] | Indicates it is a weak acid, suggesting it can be deprotonated by strong bases. |
| Boiling Point | 99 °C[2] | Can potentially be removed by distillation. | |
| Lithium Hydroxide | Solubility in Water | 12.8 g/100 mL (20 °C) | Readily removed by aqueous washes. |
| Solubility in Ethanol | Slightly soluble[5] | May be partially soluble in alcoholic co-solvents. | |
| Solubility in Ether | Insoluble[4] | Will precipitate from ethereal solutions. |
References
Troubleshooting low initiation efficiency in polymerizations with Lithium trimethylsilanolate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low initiation efficiency in polymerizations initiated with Lithium trimethylsilanolate (LiTMSO).
Troubleshooting Guide: Low Initiation Efficiency
Low initiation efficiency can manifest as slow or stalled reactions, polymers with higher than expected molecular weights and broad molecular weight distributions, or a complete failure of the polymerization to start. The following guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Polymerization fails to initiate or is extremely slow.
This is a common issue, often related to the purity of the reactants and the reaction conditions. Anionic polymerizations are notoriously sensitive to impurities.[1][2]
| Potential Cause | Verification | Solution |
| Initiator Inactivity | The initiator has been improperly stored or handled, leading to degradation. | Titrate the LiTMSO solution to determine the concentration of active initiator (see Experimental Protocol 1). Use freshly prepared or properly stored initiator. |
| Presence of Protic Impurities | Water, alcohols, or other protic species in the monomer, solvent, or from glassware. | Purify monomer and solvent immediately before use (see Experimental Protocol 2). Ensure all glassware is rigorously dried. |
| Reaction with Atmospheric CO2 | Exposure of the initiator or reaction mixture to air. | Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the setup and reaction.[3][4] |
| Incorrect Reaction Temperature | The temperature is too low for the initiator to be effective or too high, causing side reactions. | Consult literature for the optimal temperature range for the specific monomer and solvent system. Ensure accurate temperature monitoring and control. |
Problem: Polymerization yields a polymer with a higher than expected molecular weight and a broad molecular weight distribution.
This observation suggests that the number of active initiating species is lower than the calculated amount, leading to fewer polymer chains growing to a larger size.
| Potential Cause | Verification | Solution |
| Partial Initiator Deactivation | A portion of the LiTMSO was deactivated by trace impurities at the start of the reaction. | Improve the purification of monomer and solvent to remove all terminating species. Titrate the initiator immediately before use to get an accurate concentration of active species. |
| Slow Initiation Compared to Propagation | The rate of initiation is significantly slower than the rate of propagation. | Increase the reaction temperature to promote faster initiation. Consider using a more polar solvent to increase the initiation rate, though this may affect polymer stereochemistry.[5] |
Problem: Bimodal molecular weight distribution observed in GPC analysis.
A bimodal distribution indicates the presence of two distinct polymer populations, which can arise from issues with initiation or termination events.
| Potential Cause | Verification | Solution |
| Impurity Ingress During Polymerization | Introduction of terminating agents (e.g., a small air leak) during the reaction. | Check all seals and connections on the reaction apparatus for leaks. Ensure a continuous positive pressure of inert gas. |
| Complexation/Aggregation of Initiator | The initiator may exist in different aggregation states with varying reactivity. | The use of a polar co-solvent like THF can help to break up aggregates of lithium-based initiators.[5] |
Frequently Asked Questions (FAQs)
Q1: How can I be sure my this compound initiator is active?
A1: The most reliable method is to determine the concentration of the active initiator through titration immediately before use. A common method for organolithium reagents is the Gilman double titration.[6] (See Experimental Protocol 1).
Q2: What are the most critical impurities to avoid in my polymerization?
A2: Protic impurities are the most detrimental. This includes water, alcohols, and even acidic protons on some organic molecules. These substances will rapidly react with and deactivate the highly basic LiTMSO initiator and the propagating anionic chain ends.[1][2] Carbon dioxide from the atmosphere is also highly reactive towards the initiator.[3][4]
Q3: How should I properly store and handle this compound?
A3: LiTMSO is extremely sensitive to air and moisture and should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[3][4] It is often supplied as a solution in an anhydrous solvent. All transfers should be performed using syringe or cannula techniques under a positive pressure of inert gas.[3]
Q4: My GPC results show a polymer with a very high molecular weight and a polydispersity index (PDI) greater than 1.5. What does this indicate?
A4: This typically points to a low initiation efficiency. A smaller number of active initiator molecules than intended leads to each polymer chain growing longer, resulting in a higher average molecular weight. The broad PDI suggests that initiation was slow or that termination occurred throughout the polymerization.
Q5: Can I use NMR to diagnose problems with my polymerization?
A5: Yes, ¹H NMR spectroscopy is a powerful tool. It can be used for end-group analysis to determine the number-average molecular weight (Mn) for polymers with lower molecular weights.[7][8][9] This can be compared to the theoretical Mn to estimate the initiation efficiency. NMR can also help identify side reactions or byproducts.[8]
Experimental Protocols
Experimental Protocol 1: Titration of Active this compound (Adapted from Gilman Double Titration)
Objective: To determine the concentration of active organolithium species in a solution of this compound.
Materials:
-
This compound solution in an anhydrous solvent.
-
1,2-dibromoethane (B42909) (DBE).
-
Anhydrous diethyl ether or THF.
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).
-
Phenolphthalein (B1677637) indicator.
-
Dry, argon-purged glassware (burette, flasks).
Procedure:
Part A: Total Base Titration
-
In a dry flask under an argon atmosphere, add a known volume of distilled water.
-
Using a gas-tight syringe, carefully transfer a precise volume (e.g., 1.0 mL) of the LiTMSO solution to the flask with water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized HCl until the pink color disappears. Record the volume of HCl used (V_total).
Part B: Non-Active Base Titration
-
In a separate dry flask under argon, add a small amount of anhydrous diethyl ether or THF.
-
Add an excess of 1,2-dibromoethane to the flask.
-
Carefully add the same precise volume (e.g., 1.0 mL) of the LiTMSO solution to this flask. The active organolithium will react with the DBE.
-
After a few minutes of stirring, add distilled water and a few drops of phenolphthalein.
-
Titrate with the standardized HCl solution until the endpoint is reached. Record the volume of HCl used (V_non-active).
Calculation: The volume of HCl that reacted with the active LiTMSO is V_active = V_total - V_non-active. The concentration of active LiTMSO (M) is calculated as: M = (V_active × [HCl]) / V_LiTMSO where [HCl] is the molarity of the HCl solution and V_LiTMSO is the volume of the initiator solution used.
Experimental Protocol 2: Purification of Monomer (Styrene) and Solvent (Toluene)
Objective: To remove inhibitors and protic impurities from the monomer and solvent before polymerization.
Materials:
-
Styrene (B11656) monomer.
-
Toluene (B28343) solvent.
-
Calcium hydride (CaH₂).
-
Inhibitor removal columns (e.g., activated basic alumina).
-
Dry, argon-purged glassware.
Procedure for Monomer Purification (Styrene):
-
To remove the inhibitor (e.g., 4-tert-butylcatechol), pass the styrene through a column packed with activated basic alumina.
-
Collect the inhibitor-free styrene in a dry, argon-purged flask containing calcium hydride.
-
Stir the styrene over CaH₂ for several hours (or overnight) under an inert atmosphere to remove water.
-
Immediately before use, distill the styrene from CaH₂ under reduced pressure. Collect the distillate in a dry, argon-purged flask.
Procedure for Solvent Purification (Toluene):
-
Reflux toluene over sodium metal and benzophenone (B1666685) under an inert atmosphere until a persistent deep blue or purple color is obtained. This indicates an anhydrous and oxygen-free solvent.
-
Distill the purified toluene directly into the reaction flask or a storage flask under an inert atmosphere.
Visualizations
Caption: Troubleshooting workflow for low initiation efficiency.
Caption: Deactivation pathways of LiTMSO by common impurities.
References
- 1. Why are anionic polymerizations more sensitive to impurities than cationic polymerizations ? | Sathee Forum [forum.prutor.ai]
- 2. web.stanford.edu [web.stanford.edu]
- 3. gelest.com [gelest.com]
- 4. gelest.com [gelest.com]
- 5. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. End-Group Analysis of Polymer | MtoZ Biolabs [mtoz-biolabs.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Polymer Analysis in Materials Science [sigmaaldrich.com]
Technical Support Center: Managing Exothermicity of Lithium Trimethylsilanolate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the exothermic nature of reactions involving lithium trimethylsilanolate. Adherence to these protocols is critical for ensuring laboratory safety and achieving reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound exothermic?
A1: Reactions involving this compound, an organolithium reagent, are often highly exothermic due to the formation of strong, stable bonds in the products, which releases a significant amount of energy as heat. The high reactivity of the polarized Li-O bond contributes to rapid reaction rates and substantial heat generation.
Q2: What are the primary hazards associated with the exothermicity of these reactions?
A2: The primary hazard is a thermal runaway, a situation where the reaction generates heat faster than it can be dissipated.[1] This can lead to a rapid increase in temperature and pressure, potentially causing the boiling of solvents, reactor over-pressurization, and even an explosion. Additionally, high temperatures can lead to the decomposition of reactants and products, generating flammable or toxic byproducts.[2]
Q3: What are the crucial parameters to monitor during a reaction with this compound?
A3: Continuous and vigilant monitoring of the internal reaction temperature is paramount. Other critical parameters to control and monitor include the addition rate of the reagent, the efficiency of the cooling system, and the reactor pressure. Any unexpected deviation in these parameters should be addressed immediately.
Q4: How can I quantitatively assess the thermal hazard of my specific reaction?
A4: A thorough thermal hazard assessment is crucial before scaling up any reaction. Techniques such as Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) can provide vital data on the heat of reaction (ΔHrxn), adiabatic temperature rise (ΔTad), and the onset temperature of decomposition reactions.
Q5: Are there any general safety precautions I should always take?
A5: Yes. Always work in a well-ventilated fume hood or a glove box under an inert atmosphere (e.g., argon or nitrogen).[3][4] Ensure all glassware is oven-dried to remove any moisture, as this compound reacts violently with water.[5][6] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves.[7] Have an appropriate fire extinguisher (Class D for combustible metals) readily available.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-01 | Rapid, uncontrolled temperature increase during reagent addition. | 1. Reagent addition rate is too high.2. Inadequate cooling capacity.3. Incorrectly high concentration of the reagent. | 1. Immediately stop the addition of this compound. 2. Increase the cooling to the reactor.3. If the temperature continues to rise, proceed to the emergency quench protocol. |
| EXO-02 | Delayed exotherm after reagent addition is complete. | 1. Accumulation of unreacted reagent due to initial temperature being too low.2. Poor mixing leading to localized concentrations of reactants. | 1. Apply maximum cooling immediately.2. If the temperature rise is rapid and approaches the solvent's boiling point, initiate an emergency quench. |
| EXO-03 | Pressure buildup in the reactor. | 1. Reaction temperature has exceeded the boiling point of the solvent.2. Evolution of gaseous byproducts from the main reaction or decomposition. | 1. Immediately stop any heating and apply maximum cooling.2. If pressure continues to rise, vent the reactor to a safe, scrubbed outlet if the system is designed for it. |
| EXO-04 | No observable exotherm. | 1. The reaction is not initiated.2. The reagent has degraded.3. The concentration of reactants is too low. | 1. Check the temperature; a slight increase may be needed to initiate some reactions.2. Verify the quality and concentration of the this compound.3. Confirm the concentrations of all reactants. |
Troubleshooting Workflow for an Unexpected Exotherm
Troubleshooting workflow for an unexpected exothermic event.
Quantitative Data Summary
The following table provides representative (hypothetical) calorimetric data for a typical silylation reaction using this compound. This data should be used as a guideline for thermal hazard assessment. Actual values will vary depending on the specific reactants, solvent, and concentration.
| Parameter | Value | Unit | Method |
| Heat of Reaction (ΔHrxn) | -180 | kJ/mol | Reaction Calorimetry (RC1) |
| Specific Heat Capacity (Cp) of Reaction Mixture | 1.8 | kJ/(kg·K) | Reaction Calorimetry (RC1) |
| Adiabatic Temperature Rise (ΔTad) | 125 | °C | Calculated |
| Onset of Decomposition (T_onset) | 150 | °C | Differential Scanning Calorimetry (DSC) |
Calculation of Adiabatic Temperature Rise (ΔTad):
ΔTad = (-ΔHrxn * C) / (m * Cp)
Where:
-
ΔHrxn = Heat of Reaction (kJ/mol)
-
C = Concentration of limiting reagent (mol/L)
-
m = Mass of reaction mixture (kg)
-
Cp = Specific Heat Capacity of reaction mixture (kJ/(kg·K))
Experimental Protocols
Protocol 1: Controlled Addition for Managing Exothermicity
This protocol describes a general procedure for a silylation reaction, focusing on the controlled addition of this compound to manage the exothermic profile.
Materials:
-
Substrate (e.g., an alcohol)
-
Anhydrous, degassed solvent (e.g., THF)
-
This compound solution (titrated)
-
Quenching agent (e.g., saturated aqueous NH4Cl, isopropanol)
-
Dry ice/acetone bath
Equipment:
-
Oven-dried, three-neck round-bottom flask with a magnetic stir bar
-
Schlenk line for inert atmosphere
-
Low-temperature thermometer
-
Syringe pump for controlled addition
-
Cooling bath
Workflow for Controlled Addition
Experimental workflow for managing reaction exotherm.
Procedure:
-
Preparation: Assemble the dry glassware under a positive pressure of inert gas.
-
Charging: Charge the flask with the substrate and anhydrous solvent.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition: Begin the slow, subsurface addition of the this compound solution using a syringe pump at a pre-determined rate.
-
Monitoring: Carefully monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a narrow, safe range (e.g., ±2 °C) of the set point. If the temperature rises above this limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.
-
Reaction: After the addition is complete, continue to stir the reaction at the set temperature for the desired time, monitoring for any delayed exotherm.
-
Quenching: Slowly add the quenching agent while maintaining cooling. Be aware that the quench itself can be exothermic.[7]
-
Work-up: Proceed with the aqueous work-up once the reaction is complete and the temperature is stable.
Protocol 2: Emergency Quenching Procedure
In the event of an uncontrolled exotherm that does not respond to stopping the reagent addition and maximizing cooling, an emergency quench may be necessary.
WARNING: This procedure should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.
Materials:
-
Pre-prepared, appropriate quenching agent (e.g., a solution of isopropanol (B130326) in an inert, high-boiling solvent). The amount should be sufficient to neutralize all the reactive species.
Procedure:
-
Alert Personnel: Notify all personnel in the immediate vicinity and activate any local alarms.
-
Assess the Situation: If it is safe to do so and the reactor is not yet over-pressurized, proceed with the quench.
-
Controlled Quench: Add the quenching agent to the reactor in a controlled manner to stop the reaction. Be prepared for a vigorous reaction and potential gas evolution.
-
Evacuate: If at any point the situation is deemed unsafe to manage, evacuate the area immediately and follow your institution's emergency procedures.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. research.columbia.edu [research.columbia.edu]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Impact of impurities in Lithium trimethylsilanolate on reaction outcomes.
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to impurities in Lithium trimethylsilanolate (LiOSiMe3) and their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound, with the chemical formula (CH₃)₃SiOLi, is a lithium salt of trimethylsilanol.[1] It is a versatile organometallic compound used as a nucleophilic reagent, a mild base, and a catalyst in various organic transformations.[2][3] Its applications include ester hydrolysis, transesterification, polymer chemistry, and the synthesis of siloxanes and other advanced materials.[3][4]
Q2: Why is the purity of this compound so critical for reaction outcomes? A2: The purity of this compound is critical because impurities can directly impact reaction success.[5] Common impurities can react with substrates or reagents, catalyze unwanted side reactions, inhibit catalyst activity, or reduce the effective concentration of the active reagent, all of which can lead to significantly lower yields and complicate product purification.[5][6]
Q3: How should I properly store and handle this compound? A3: this compound is highly sensitive to atmospheric moisture.[1] It readily undergoes hydrolysis to form lithium hydroxide (B78521) and trimethylsilanol.[1] Therefore, it must be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Always use anhydrous solvents and oven- or flame-dried glassware when working with this reagent to prevent degradation and the introduction of water.[7]
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the likely causes related to my LiOSiMe3 reagent? A1: Low yields are frequently linked to the purity and handling of the LiOSiMe3.[8] The most common issue is the degradation of the reagent due to exposure to moisture, which converts the active LiOSiMe3 into less reactive or interfering species like lithium hydroxide (LiOH).[1] Another possibility is that the reagent is contaminated with byproducts from its synthesis, such as hexamethyldisiloxane (B120664) (HMDSO), which reduces the molar quantity of active reagent in the weighed material.[2][4] Always verify the purity of your starting materials.[5]
Q2: I'm observing an unexpected white precipitate or an oily, insoluble substance in my reaction mixture. What could it be? A2: This is a strong indicator of siloxane byproduct formation.[7] If your reaction conditions (including solvents and other reagents) contain trace amounts of water, the silylating agent can react to form silanols (R₃Si-OH). These silanols can then condense with each other or with other silylating agent molecules to form stable Si-O-Si linkages, resulting in polysiloxanes (silicones), which are often oily or polymeric solids.[7]
Q3: My reaction is not going to completion, and analysis (TLC, GC) shows a significant amount of starting material remains. Could my LiOSiMe3 be the issue? A3: Yes, this is a classic symptom of an insufficient amount of active reagent. If the LiOSiMe3 has degraded or is impure, the actual molar amount of active nucleophile/base in your reaction is lower than calculated. This can lead to an incomplete reaction.[5] Consider performing a purity analysis of your LiOSiMe3 via titration (see Protocol 1) to determine its actual concentration.
Q4: I am seeing side products consistent with non-selective base-catalyzed reactions. Why would LiOSiMe3 cause this? A4: While LiOSiMe3 is considered a mild base, contamination with lithium hydroxide (LiOH) can introduce a stronger, less selective base into your reaction.[2][9] LiOH is a common byproduct of hydrolysis and can also be present as an unreacted starting material from certain synthetic routes.[1][10] This stronger base can deprotonate substrates non-selectively or catalyze undesirable side reactions, leading to a mixture of products.[6]
Impact of Common Impurities
The following table summarizes the common impurities found in this compound and their effects on reaction outcomes.
| Impurity | Common Source | Potential Impact on Reaction | Recommended Mitigation / Removal Strategy |
| Lithium Hydroxide (LiOH) | Hydrolysis from exposure to air/moisture; Unreacted starting material.[1] | Acts as a stronger, less selective base, causing side reactions; Can reduce overall yield by competing with LiOSiMe3.[6][11] | Store and handle LiOSiMe3 under a strict inert atmosphere. Purify by recrystallization. |
| HMDSO & Siloxanes | Unreacted starting material; Condensation byproduct in the presence of water.[4][7] | Reduces effective reagent concentration, leading to incomplete reactions; Complicates purification as an inert, often oily byproduct.[7] | Remove via silica (B1680970) gel chromatography (siloxanes are typically non-polar); Ensure all reagents and solvents are rigorously dry.[7] |
| Water (H₂O) | Atmospheric exposure; Incompletely dried solvents or glassware.[7] | Rapidly decomposes LiOSiMe3 into LiOH and trimethylsilanol; Promotes the formation of siloxane byproducts.[1][7] | Use anhydrous solvents and oven/flame-dried glassware; Conduct reactions under an inert atmosphere (N₂ or Ar).[7] |
| Other Metal Salts (Na, K, Mg, etc.) | Sourcing of lithium raw material (e.g., from brines).[12][13] | May alter the reactivity and solubility of the reagent; Can interfere with sensitive catalytic processes. | Use high-purity grade LiOSiMe3; Purification can be achieved by forming and crystallizing solvate complexes.[14] |
Visual Diagnostic Workflows
The following diagrams illustrate logical workflows for diagnosing issues and understanding how impurities form.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Formation pathways for common LiOSiMe3 impurities.
Experimental Protocols
Protocol 1: Purity Assay of this compound by Titration
This protocol determines the percentage purity of a solid LiOSiMe3 sample by quantifying the total basic content.
Materials:
-
This compound sample (~200-250 mg)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Phenolphthalein (B1677637) or other suitable indicator
-
Analytical balance, 100 mL beaker, 50 mL burette, magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 200-250 mg of the this compound sample into a 100 mL beaker. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Add approximately 50 mL of deionized water to the beaker and stir until the solid is fully dissolved.
-
Add 2-3 drops of phenolphthalein indicator to the solution. The solution should turn pink, indicating it is basic.
-
Fill a 50 mL burette with the standardized 0.1 M HCl solution and record the initial volume.
-
Titrate the LiOSiMe3 solution with the HCl solution while stirring continuously. Add the HCl dropwise as you approach the endpoint.
-
The endpoint is reached when the pink color of the solution permanently disappears. Record the final volume of HCl used.
-
Calculate the purity using the following formula:
Purity (%) = (V_HCl × M_HCl × MW_LiOSiMe3) / (Weight_sample) × 100
Where:
-
V_HCl = Volume of HCl used (in Liters)
-
M_HCl = Molarity of HCl solution (in mol/L)
-
MW_LiOSiMe3 = Molecular weight of LiOSiMe3 (96.13 g/mol )[1]
-
Weight_sample = Weight of the LiOSiMe3 sample (in grams)
-
Note: This method measures total basicity. If LiOH is present as an impurity, it will also be titrated, potentially leading to a purity reading >100%.[3] A result significantly different from 100% warrants further analysis (e.g., by NMR).
Protocol 2: General Purification by Recrystallization
This protocol describes a general method to purify solid this compound from soluble and insoluble impurities. The choice of solvent is critical and may require optimization.
Materials:
-
Impure this compound
-
Anhydrous, high-purity recrystallization solvent (e.g., a non-polar hydrocarbon like hexane (B92381) or a mixture involving a more polar solvent like THF, depending on solubility)
-
Schlenk flask or other suitable oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (e.g., Schlenk filter frit)
Procedure:
-
Place the impure this compound into a Schlenk flask under an inert atmosphere.
-
Add a minimal amount of the chosen anhydrous solvent at room temperature.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.
-
If insoluble impurities are present, filter the hot solution through a pre-warmed Schlenk filter frit into a second, clean Schlenk flask under an inert atmosphere.
-
Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath or freezer to induce crystallization.
-
Once crystallization is complete, isolate the solid product by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of cold, fresh anhydrous solvent to remove any residual soluble impurities.
-
Dry the purified crystals under high vacuum to remove all traces of solvent. A patent suggests drying at 80°C under vacuum can be effective.[4][10] Store the final product under a strict inert atmosphere.
References
- 1. Buy this compound | 2004-14-0 [smolecule.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 2004-14-0 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102491993A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. Lithium Hydroxide's Role In Chemical Reaction Kinetics [eureka.patsnap.com]
- 12. azom.com [azom.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US6248883B1 - Methods of purifying lithium salts - Google Patents [patents.google.com]
Strategies to minimize byproduct formation in Lithium trimethylsilanolate-mediated reactions.
Technical Support Center: Lithium Trimethylsilanolate-Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions mediated by this compound (LiOTMS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Yield and/or Recovery of Starting Material in an Ester Hydrolysis Reaction.
-
Question: I am attempting to hydrolyze an ester to a carboxylic acid using this compound, but I am observing low conversion of my starting material. What could be the cause?
-
Answer: Low conversion in LiOTMS-mediated ester hydrolysis can stem from several factors, primarily related to the quality and handling of the reagent.
-
Reagent Decomposition: this compound is extremely sensitive to moisture and carbon dioxide in the atmosphere.[1] Exposure to air can lead to its rapid decomposition into lithium hydroxide (B78521) and hexamethyldisiloxane (B120664), or reaction with CO2 to form lithium carbonate.[1] If the reagent has decomposed, it will be ineffective for the desired reaction.
-
Troubleshooting:
-
Always handle LiOTMS under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[1]
-
Ensure all solvents and glassware are rigorously dried before use.
-
Use freshly purchased or properly stored LiOTMS. Store the reagent in a sealed container under an inert atmosphere.[2]
-
-
-
Reaction with Protic Solvents: LiOTMS is a strong base and will react with protic solvents (e.g., alcohols, water) in an acid-base neutralization.[1] This reaction consumes the LiOTMS, rendering it unavailable for the ester hydrolysis. The resulting trimethylsilanol (B90980) can also condense to form hexamethyldisiloxane.[1]
-
Troubleshooting:
-
Use aprotic polar solvents such as tetrahydrofuran (B95107) (THF) for the reaction.[1]
-
Ensure the chosen solvent is anhydrous.
-
-
-
Issue 2: Formation of Hexamethyldisiloxane (HMDSO) as a Major Byproduct.
-
Question: My reaction mixture shows a significant amount of hexamethyldisiloxane as a byproduct. What is the source of this contaminant?
-
Answer: The presence of HMDSO as a byproduct is a common issue and typically points to the presence of water or other protic species in your reaction.
-
Hydrolysis of LiOTMS: As mentioned above, LiOTMS reacts rapidly with water to form lithium hydroxide and trimethylsilanol. The trimethylsilanol is often unstable and condenses to form HMDSO and water.[1]
-
Reaction with Protic Solvents: The reaction of LiOTMS with any protic solvent will generate trimethylsilanol, which can then dimerize to HMDSO.[1]
-
Troubleshooting Workflow:
-
Issue 3: Poor Selectivity and Formation of Multiple Unidentified Byproducts.
-
Question: My reaction is not clean, and I am observing multiple byproducts that are difficult to characterize. How can I improve the selectivity?
-
Answer: Poor selectivity can be due to the high basicity of LiOTMS or inappropriate reaction conditions.
-
Base-Mediated Side Reactions: LiOTMS is a strong base and can deprotonate acidic protons on your substrate, leading to undesired side reactions. [3] * Troubleshooting:
- Lower the reaction temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the desired kinetic product.
- Slow addition of LiOTMS: Adding the LiOTMS solution slowly to the substrate can help to control the reaction and minimize side reactions by keeping the instantaneous concentration of the strong base low.
-
Stoichiometry: Using a large excess of LiOTMS can drive the formation of byproducts.
-
Experimental Protocols
Protocol 1: Synthesis of this compound from Lithium Hydroxide and Hexamethyldisiloxane
This protocol is adapted from common industrial and laboratory methods. [1][3][4]
-
Apparatus Setup: Assemble a four-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reagents:
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hexamethyldisiloxane (HMDSO)
-
Mixed solvent: Anhydrous ethanol (B145695) and cyclohexane (B81311) (e.g., in a 1:1 to 2:1 mass ratio). [4]3. Procedure: a. To the reaction flask, add lithium hydroxide and the mixed organic solvent under a positive pressure of nitrogen. b. Add hexamethyldisiloxane to the dropping funnel. The molar ratio of HMDSO to LiOH should be approximately 1:1. [1][4] c. Heat the mixture to reflux with vigorous stirring (e.g., 150 rpm). [4] d. Once refluxing, add the HMDSO dropwise over a period of 1-2 hours. e. Continue to reflux for 24-48 hours. [3][4] f. After the reaction is complete, allow the mixture to cool to room temperature naturally. g. Filter the solid product under a nitrogen atmosphere. h. Dry the resulting solid under vacuum (e.g., 0.1 MPa) at 80°C for 2-4 hours to obtain the final this compound product. [1][4] i. Store the product in a sealed container under a dry, inert atmosphere.
-
Protocol 2: General Procedure for Ester Hydrolysis using LiOTMS
-
Apparatus Setup: Use oven-dried glassware assembled under a dry nitrogen or argon atmosphere.
-
Reagents:
-
Ester substrate
-
This compound (LiOTMS)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)
-
-
Procedure: a. Dissolve the ester substrate in the anhydrous solvent in the reaction flask. b. Cool the solution to the desired temperature (e.g., 0 °C to room temperature). c. In a separate flask, prepare a solution of LiOTMS in the anhydrous solvent. d. Slowly add the LiOTMS solution to the stirred ester solution via a syringe or dropping funnel. e. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). f. Upon completion, quench the reaction by carefully adding a proton source (e.g., saturated aqueous ammonium (B1175870) chloride). g. Proceed with standard aqueous workup and purification procedures.
Data Presentation
Table 1: Summary of Reaction Parameters for LiOTMS Synthesis
| Parameter | Condition | Purpose | Source |
| Reactants | Lithium hydroxide, Hexamethyldisiloxane | Formation of LiOTMS | [1][3] |
| Molar Ratio | HMDSO:LiOH ~1:1 | Optimize yield | [1][4] |
| Solvent | Mixed: Ethanol/Cyclohexane or similar | Essential for reaction to proceed | [1][4] |
| Temperature | Reflux of the solvent | To drive the reaction to completion | [3][4] |
| Reaction Time | 24 - 48 hours | Ensure complete conversion | [3][4] |
| Atmosphere | Inert (Nitrogen) | Prevent decomposition by moisture/CO₂ | [3][4] |
| Drying | 80°C, 0.1 MPa vacuum, 2-4 hours | Remove residual solvent and water | [1][4] |
Visualizations
Caption: General workflow for a LiOTMS-mediated reaction.
References
Technical Support Center: Purification of Products from Reactions Involving Lithium Trimethylsilanolate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of reaction products where Lithium trimethylsilanolate (LiOTMS) is used as a reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts generated in reactions using this compound?
When a reaction involving LiOTMS is quenched, typically with an aqueous acidic or neutral solution, several silicon-containing byproducts and salts are formed. The primary byproducts are:
-
Trimethylsilanol (TMSOH): Formed upon protonation of the trimethylsilanolate anion.[1]
-
Hexamethyldisiloxane (HMDSO): Formed from the condensation of two molecules of trimethylsilanol, especially under acidic or basic conditions.[1]
-
Lithium Salts: Depending on the quenching agent, salts like lithium chloride (from an HCl quench), lithium hydroxide (B78521) (from a water quench), or other lithium salts will be present in the aqueous phase.[1][2]
Q2: Why are these silicon-based byproducts often difficult to remove?
The difficulty in removing TMSOH and HMDSO stems from their physical properties:
-
Hexamethyldisiloxane (HMDSO): Is a relatively non-polar and volatile liquid. However, its boiling point (101 °C) is high enough that it may not be fully removed under a standard rotary evaporator, especially if the desired product is also volatile. In chromatography, its non-polar nature can cause it to co-elute with non-polar products.
-
Trimethylsilanol (TMSOH): Is more polar than HMDSO and has some solubility in both organic and aqueous phases. Its presence can sometimes complicate extractions and chromatographic separations.
Q3: What are the key safety considerations when quenching a reaction involving LiOTMS?
Safety is paramount during the workup procedure. LiOTMS is highly sensitive to moisture and reacts vigorously and exothermically with protogenic solvents, including water and alcohols.[1][3]
-
Exothermic Quench: Always cool the reaction mixture (e.g., to 0 °C) before slowly adding the quenching solution. Rapid addition can cause a dangerous temperature spike.
-
Inert Atmosphere: Handle the unquenched reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric moisture.[2]
-
Proper PPE: Wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.[3][4]
Troubleshooting Guide
Problem 1: My ¹H NMR spectrum shows a persistent, sharp singlet at ~0.1-0.2 ppm after workup.
-
Probable Cause: This signal is characteristic of the methyl protons in Hexamethyldisiloxane (HMDSO).
-
Solution:
-
High Vacuum: HMDSO is volatile. After removing the bulk solvent, place the flask on a high-vacuum line (at pressures <1 mmHg) for several hours. Gentle heating can be applied if the desired product is not heat-sensitive and has a high boiling point.
-
Column Chromatography: If the product is not volatile, flash chromatography is effective. HMDSO is very non-polar and will typically elute quickly with non-polar eluents like hexane (B92381) or pentane.
-
Distillation: If the desired product has a significantly higher boiling point than HMDSO (B.P. 101 °C), fractional distillation can be an effective separation method.
-
Problem 2: An inseparable emulsion has formed during my aqueous extraction.
-
Probable Cause: Silanols and lithium salts can act as surfactants, stabilizing the interface between the organic and aqueous layers.
-
Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or another filter aid. This can disrupt the fine droplets that form the emulsion.
-
Change Solvent: Add a small amount of a different organic solvent with a different density, such as diethyl ether or dichloromethane (B109758), which can alter the phase dynamics.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Problem 3: My product is water-soluble, and I am losing it during the aqueous workup to remove lithium salts.
-
Probable Cause: The desired product has high polarity, leading to partitioning into the aqueous phase during extraction.
-
Solution:
-
Back-Extraction: After the initial separation, extract the aqueous layer multiple times (3-5 times) with a more polar organic solvent like ethyl acetate (B1210297) or dichloromethane to recover the dissolved product.
-
Evaporate and Triturate: Evaporate the initial organic solvent and attempt to triturate or recrystallize the crude material from a solvent system in which the lithium salts are insoluble.
-
Solid Phase Extraction (SPE): For valuable materials, consider using a reverse-phase SPE cartridge. The product may be retained while the salts are washed away with water.
-
Data Presentation
Table 1: Properties of Common Byproducts
| Byproduct | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Typical ¹H NMR (CDCl₃) |
| Trimethylsilanol | C₃H₁₀OSi | 90.20 | 99 | Soluble in most organic solvents, slightly soluble in water | ~0.1 ppm (s, 9H), broad OH peak |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162.38 | 101 | Soluble in most organic solvents, insoluble in water[1] | ~0.06 ppm (s, 18H) |
| Lithium Hydroxide | LiOH | 23.95 | Decomposes | Soluble in water, slightly soluble in ethanol | N/A |
Table 2: Comparison of Purification Techniques for Post-LiOTMS Reactions
| Technique | Best For... | Advantages | Disadvantages |
| Aqueous Wash/Extraction | Removing lithium salts and water-soluble impurities. | Simple, fast, and effective for salt removal. | Can lead to emulsions; risk of product loss if it has water solubility.[5] |
| Column Chromatography | Separating products from non-volatile silicon byproducts (TMSOH, HMDSO). | Highly versatile for a wide range of compounds; can provide very high purity.[5] | Can be time-consuming and solvent-intensive; potential for product loss on the silica (B1680970) gel.[5][6] |
| Distillation | Purifying volatile products from non-volatile impurities or separating liquids with different boiling points. | Excellent for large-scale purification; can be very efficient for suitable compounds. | Requires thermally stable compounds; not suitable for solids or high-boiling oils. |
| Recrystallization | Purifying solid products. | Can yield exceptionally pure material; relatively inexpensive.[5] | Requires finding a suitable solvent system; not applicable to oils or amorphous solids.[5] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quench the Reaction: Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise with vigorous stirring. Monitor the internal temperature to ensure it does not rise significantly. Continue adding until no further gas evolution or exothermic reaction is observed.
-
Warm and Dilute: Remove the ice bath and allow the mixture to warm to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and water.
-
Separate Layers: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Wash the Organic Layer: Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove residual salts and break any minor emulsions.
-
Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Removal of Hexamethyldisiloxane (HMDSO)
-
Initial Concentration: Remove the bulk reaction solvent using a rotary evaporator.
-
High-Vacuum Application: Attach the flask containing the crude product to a high-vacuum manifold (Schlenk line) or use a high-performance vacuum pump with your rotary evaporator.
-
Evaporation: Maintain the vacuum (typically <1 mmHg) for 1-4 hours. A cold trap between the flask and the pump is essential to collect the volatile HMDSO.
-
Gentle Heating (Optional): If the desired product is non-volatile and thermally stable, the flask can be gently warmed (e.g., 30-40 °C) to increase the vapor pressure of HMDSO and expedite its removal.
-
Monitor Progress: Periodically take a small aliquot of the residue and analyze by ¹H NMR to confirm the absence of the HMDSO signal at ~0.1 ppm.
Visualizations
Caption: Byproduct formation pathway during reaction quench.
Caption: General workflow for purification after LiOTMS reaction.
Caption: Troubleshooting logic for emulsion formation.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of Lithium Trimethylsilanolate
For Researchers, Scientists, and Drug Development Professionals
Lithium trimethylsilanolate ((CH₃)₃SiOLi), a key organosilicon compound, finds extensive application in organic synthesis and materials science. Its utility as a strong base, a precursor for silicon-containing polymers, and a component in the formation of lithium silicates necessitates a thorough understanding of its structural and thermal properties. This guide provides a comparative overview of the essential analytical techniques for the comprehensive characterization of this compound, complete with experimental data and detailed protocols.
At a Glance: Comparative Analytical Data
To facilitate a direct comparison of the analytical techniques, the following table summarizes the key quantitative data obtained from the characterization of this compound.
| Analytical Technique | Parameter | Typical Value/Range | Observations |
| NMR Spectroscopy | |||
| ¹H NMR (in C₆D₆) | Chemical Shift (δ) | ~ 0.2 - 0.3 ppm (s, 9H, Si(CH₃)₃) | A single sharp peak corresponding to the nine equivalent methyl protons. |
| ¹³C NMR (in C₆D₆) | Chemical Shift (δ) | ~ 3 - 5 ppm | A single resonance for the three equivalent methyl carbons. |
| ⁷Li NMR | Chemical Shift (δ) | Broad signal, dependent on solvent and aggregation state | Provides information on the lithium environment and aggregation. |
| ²⁹Si NMR | Chemical Shift (δ) | ~ -59 ppm | Highly sensitive to the electronic environment of the silicon atom.[1] |
| FTIR Spectroscopy | |||
| ν(Si-O) | ~ 950 - 1050 cm⁻¹ | Strong absorption indicative of the silanolate group. | |
| δ(Si-CH₃) | ~ 1250 cm⁻¹ (symmetric), ~ 840 cm⁻¹ (rocking) | Characteristic bending and rocking vibrations of the trimethylsilyl (B98337) group. | |
| ν(C-H) | ~ 2900 - 3000 cm⁻¹ | Stretching vibrations of the methyl groups. | |
| Mass Spectrometry | |||
| Oligomerization State | Primarily hexameric in the gas phase | Mass spectra often show peaks corresponding to [(CH₃)₃SiOLi]₆ and its fragments. | |
| Key Fragments (m/z) | Dependent on ionization method | Fragmentation may involve the loss of methyl groups or entire trimethylsilanolate units. | |
| Thermal Analysis | |||
| TGA (under N₂) | Onset of Decomposition | ~ 180 - 300 °C | The compound is thermally stable up to this temperature range.[1] |
| Mass Loss | Stepwise decomposition | Corresponds to the loss of organic fragments. | |
| DSC | Melting Point | Not a sharp melting point; gradual softening | Exhibits behavior typical of ionic organometallic compounds.[1] |
| X-ray Crystallography | |||
| Crystal System | Varies with solvent of crystallization | Often forms aggregated structures (dimers, tetramers, hexamers).[2] | |
| Si-O Bond Length | ~ 1.58 - 1.62 Å | Shorter than in neutral trimethylsilanol (B90980) due to anionic character.[1] | |
| Li-O Bond Length | ~ 1.85 - 2.10 Å | Varies with the coordination number of lithium.[1] |
Experimental Workflow for Characterization
A logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound is crucial for ensuring its identity, purity, and suitability for downstream applications. The following diagram illustrates a typical experimental pathway.
Characterization workflow for this compound.
Detailed Experimental Protocols
Given the air- and moisture-sensitive nature of this compound, all sample handling and preparation for analysis must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[3][4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the solution-state structure and confirm the identity and purity of the compound.
Protocol:
-
Sample Preparation: Inside a nitrogen- or argon-filled glovebox, accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., benzene-d₆, toluene-d₈, or THF-d₈) in a Young's tap NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. The spectrum is expected to show a single sharp singlet for the nine equivalent protons of the trimethylsilyl group.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A single resonance is expected for the three equivalent methyl carbons.
-
⁷Li NMR: Acquire a ⁷Li NMR spectrum. The chemical shift and linewidth can provide insights into the aggregation state of the compound in solution. A reference standard such as LiCl in D₂O is typically used.[8][9][10]
-
²⁹Si NMR: Acquire a ²⁹Si NMR spectrum. This is a key experiment for confirming the Si-O-Li linkage. Inverse-gated decoupling can be used to obtain quantitative spectra if needed.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify characteristic functional groups and vibrational modes.
Protocol:
-
Sample Preparation:
-
ATR-FTIR (Attenuated Total Reflectance): Inside a glovebox, place a small amount of the powdered this compound directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Nujol Mull: In a glovebox, grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two KBr or CsI plates.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or the KBr/CsI plates with Nujol should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for Si-O, Si-C, and C-H vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and investigate the aggregation behavior in the gas phase.
Protocol:
-
Sample Introduction: Due to the low volatility and thermal sensitivity of the compound, direct insertion probe (DIP) with electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is recommended. The sample must be loaded into the instrument under an inert atmosphere to prevent decomposition.
-
Instrumentation: A high-resolution mass spectrometer is preferred to obtain accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum, paying attention to the high mass range to detect oligomeric species.
-
Data Analysis: Analyze the spectrum for the parent ion of the monomer and higher oligomers (especially the hexamer). Identify fragmentation patterns, which typically involve the loss of methyl groups or trimethylsilanolate units.
Thermal Analysis (TGA/DSC)
Objective: To evaluate the thermal stability, decomposition profile, and phase transitions.
Protocol:
-
Sample Preparation: In a glovebox, accurately weigh 2-5 mg of this compound into an aluminum or ceramic TGA/DSC pan. Hermetically seal the pan if possible to prevent reaction with any residual atmosphere.
-
Instrumentation: Use a simultaneous TGA-DSC instrument.
-
TGA Analysis: Heat the sample from room temperature to a final temperature of at least 500 °C at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon).
-
DSC Analysis: In a separate or simultaneous experiment, heat the sample at a controlled rate (e.g., 10 °C/min) to observe endothermic or exothermic events such as melting or decomposition. Cooling and subsequent heating cycles can be used to study crystallization and glass transitions.
-
Data Analysis: From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at different stages. From the DSC curve, identify the temperatures and enthalpies of any phase transitions.
X-ray Crystallography
Objective: To determine the precise three-dimensional molecular structure in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and may involve slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent, all under an inert atmosphere.
-
Crystal Mounting: Under a microscope in a glovebox or using a cryo-stream, select a suitable crystal and mount it on a goniometer head using a cryoprotectant (e.g., paratone oil) to prevent decomposition from air and moisture.
-
Data Collection: Collect diffraction data on a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal motion and potential degradation.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate bond lengths, bond angles, and crystallographic parameters.
Alternative and Complementary Techniques
While the above techniques form the core of a comprehensive characterization, other methods can provide valuable complementary information:
-
Raman Spectroscopy: As a complementary vibrational spectroscopy technique to FTIR, Raman spectroscopy can be particularly useful for studying symmetric vibrations and can be performed on samples in sealed glass containers, which is advantageous for air-sensitive materials.
-
Elemental Analysis: Combustion analysis can be used to determine the weight percentages of carbon and hydrogen, providing a confirmation of the empirical formula. Lithium content can be determined by techniques such as inductively coupled plasma-atomic emission spectroscopy (ICP-AES).
-
Titration: The concentration of active organolithium species in a solution can be determined by titration methods, such as the Gilman double titration, which is crucial for stoichiometric control in chemical reactions.
By employing a combination of these analytical techniques, researchers can obtain a complete and reliable characterization of this compound, ensuring its quality and enabling its effective use in various scientific and industrial applications.
References
- 1. Buy this compound | 2004-14-0 [smolecule.com]
- 2. This compound | 2004-14-0 | Benchchem [benchchem.com]
- 3. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. (Li) Lithium NMR [chem.ch.huji.ac.il]
- 9. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]
- 10. researchgate.net [researchgate.net]
Comparative Guide to the Quantification of Lithium Trimethylsilanolate Purity by Titration
For researchers, scientists, and drug development professionals utilizing lithium trimethylsilanolate, accurate determination of its purity is paramount for reproducibility and stoichiometric control in sensitive chemical transformations. This guide provides a comparative analysis of titration-based methods for quantifying the purity of this compound, supported by experimental protocols and data presentation.
Introduction to Purity Assessment of Organolithium Reagents
This compound ((CH₃)₃SiOLi) is a versatile reagent in organic synthesis and materials science.[1][2][3] Its utility, however, is directly dependent on its purity, as contaminants such as lithium hydroxide (B78521) (LiOH) or unreacted starting materials can lead to undesirable side reactions and inaccurate dosing. Titration is a classical and reliable analytical method for determining the concentration of active organolithium species.[4]
This guide explores direct titration and double titration methods for the quantification of this compound and compares them with Karl Fischer titration, a crucial technique for determining water content, a critical impurity in organometallic reagents.[5][6]
Experimental Workflow for Purity Determination
The following diagram illustrates a comprehensive workflow for assessing the purity of a this compound sample, incorporating both total base titration and a specific determination of the active organolithium content.
Caption: Workflow for the comprehensive purity assessment of this compound.
Titration Methodologies
Gilman Double Titration Method
The Gilman double titration method is a highly reliable technique for differentiating the active organolithium species from other basic impurities like lithium hydroxide.[7] It involves two separate titrations.
Experimental Protocol:
-
Titration A: Total Base Content
-
Under an inert atmosphere (e.g., argon or nitrogen), accurately weigh approximately 0.2-0.3 g of this compound and dissolve it in 20 mL of anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Carefully add 20 mL of deionized water to hydrolyze the this compound to trimethylsilanol (B90980) and lithium hydroxide.
-
Add 2-3 drops of phenolphthalein (B1677637) indicator.
-
Titrate the resulting solution with a standardized 0.1 M hydrochloric acid (HCl) solution until the pink color disappears.
-
Record the volume of HCl used (V_total).
-
-
Titration B: Non-organolithium Base Content
-
In a separate flask under an inert atmosphere, dissolve an accurately weighed sample of this compound (similar weight to Titration A) in 20 mL of anhydrous diethyl ether or THF.
-
Add 1 mL of 1,2-dibromoethane (B42909) and stir for 10 minutes. This reaction selectively consumes the active organolithium species.
-
Add 20 mL of deionized water, followed by 2-3 drops of phenolphthalein.
-
Titrate with the same standardized 0.1 M HCl solution until the endpoint is reached.
-
Record the volume of HCl used (V_impurities).
-
-
Calculation of Purity:
Direct Titration with a Colored Indicator
Direct titration offers a more rapid determination of the active organolithium content.[8][9] This method relies on an indicator that is deprotonated by the strong base to give a colored anion.
Experimental Protocol:
-
Under an inert atmosphere, add a small, accurately weighed amount of a suitable indicator (e.g., ~5 mg of 1,10-phenanthroline (B135089) or N-benzylidenebenzylamine) to a flask containing 20 mL of anhydrous diethyl ether or THF.[8][10]
-
Add an accurately weighed sample of this compound (0.2-0.3 g). A distinct color should develop, indicating the formation of a complex or the deprotonated indicator.
-
Titrate with a standardized solution of a secondary alcohol, such as sec-butanol in xylene (typically 1.0 M), until the color disappears.
-
Record the volume of the titrant used.
-
Calculation of Purity:
-
Purity (%) = [(V_titrant * M_titrant * MW_LiTMSO) / (weight of sample)] * 100
-
Karl Fischer Titration for Water Content
Water is a significant impurity in organometallic reagents, as it reacts with them.[5][6] Karl Fischer titration is the gold standard for quantifying trace amounts of water.[11]
Experimental Protocol:
-
A Karl Fischer titrator, either volumetric or coulometric, is required.[11]
-
The titration vessel is filled with a suitable Karl Fischer solvent (e.g., a commercially available methanol-based or ethanol-based solvent).
-
The solvent is pre-titrated to a dry endpoint.
-
Under an inert atmosphere, an accurately weighed sample of this compound is quickly added to the titration vessel.
-
The titration proceeds automatically, and the instrument reports the water content, typically in ppm or percentage.
Comparison of Purity Quantification Methods
The following table summarizes the key performance characteristics of the described methods for the analysis of this compound.
| Parameter | Gilman Double Titration | Direct Titration | Karl Fischer Titration | Alternative Methods (e.g., NMR, GC-MS) |
| Analyte(s) | Active organolithium and other basic impurities | Active organolithium | Water | Active compound, organic impurities, residual solvents |
| Principle | Acid-base titration (back-titration principle) | Acid-base titration with a colored indicator | Redox titration | Spectroscopy, Chromatography |
| Accuracy | High | Good to High | Very High | High to Very High |
| Precision | Good | Good | Very High | High |
| Time per Sample | ~30-45 minutes | ~10-15 minutes | ~5-10 minutes | Variable (can be longer) |
| Cost per Sample | Low | Low | Moderate | High |
| Required Equipment | Standard laboratory glassware, burette, magnetic stirrer | Standard laboratory glassware, burette, magnetic stirrer | Karl Fischer Titrator | NMR Spectrometer, GC-MS system |
| Key Advantage | Differentiates active reagent from other basic impurities.[7] | Rapid and straightforward for active reagent concentration.[8] | Highly sensitive and specific for water content.[6] | Provides structural information and identifies specific impurities. |
| Key Limitation | More time-consuming and requires two titrations.[8] | Endpoint can be subjective; may not account for all basic impurities. | Only measures water content. | Expensive equipment and requires expert operators. |
Conclusion and Recommendations
For a comprehensive purity assessment of this compound, a combination of methods is recommended.
-
The Gilman double titration provides the most accurate quantification of the active this compound by accounting for non-organometallic basic impurities. It is the recommended method for establishing a reference purity value.
-
Direct titration is a suitable and rapid alternative for routine quality control checks where the primary concern is the concentration of the active reagent and other basic impurities are known to be low.
-
Karl Fischer titration is an essential complementary analysis. Due to the high reactivity of organolithium reagents with water, quantifying its content is critical for ensuring the quality and stability of the material.[5][6]
For research and development purposes, where a complete impurity profile is necessary, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information on the presence of trimethylsilanol, residual solvents, or other organic impurities.[3] However, for routine quantification of the active lithium content, the titration methods described offer a reliable, accurate, and cost-effective solution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 95 2004-14-0 [sigmaaldrich.com]
- 3. Buy this compound | 2004-14-0 [smolecule.com]
- 4. How To Quantify Lithium Hydroxide Purity Using Titration [eureka.patsnap.com]
- 5. metrohm.com [metrohm.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. epfl.ch [epfl.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle of the Bases: Lithium Trimethylsilanolate vs. LiHMDS in Non-Nucleophilic Deprotonation
For researchers, scientists, and drug development professionals, the choice of a non-nucleophilic base is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of two prominent non-nucleophilic bases: Lithium trimethylsilanolate (LiOTMS) and Lithium bis(trimethylsilyl)amide (LiHMDS). By examining their fundamental properties and performance in key organic transformations, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
At a Glance: Key Property Comparison
A summary of the essential physicochemical properties of LiOTMS and LiHMDS is presented below, highlighting the fundamental differences that govern their reactivity and application.
| Property | This compound (LiOTMS) | Lithium bis(trimethylsilyl)amide (LiHMDS) |
| Chemical Formula | C₃H₉LiOSi | C₆H₁₈LiNSi₂ |
| Molecular Weight | 96.13 g/mol [1][2] | 167.33 g/mol [3] |
| Appearance | Pale yellow to light orange powder[1] | White solid[3] |
| pKa of Conjugate Acid | ~15-16 (Trimethylsilanol) | ~26 (Hexamethyldisilazane)[3] |
| Basicity | Moderate | Strong |
| Solubility | Soluble in many organic solvents | Soluble in aprotic solvents (THF, hexane, toluene) |
| Primary Function | Mild, non-nucleophilic base; nucleophile | Strong, sterically hindered, non-nucleophilic base |
Delving Deeper: A Performance Showdown
The significant difference in the pKa of their conjugate acids is the primary determinant of the divergent reactivity of LiOTMS and LiHMDS. With a pKa of ~26 for its conjugate acid, LiHMDS is a substantially stronger base than LiOTMS, whose conjugate acid has a pKa of ~15-16.[3] This translates to distinct advantages and disadvantages depending on the specific application.
LiHMDS: The Powerhouse for Kinetic Control
As a strong, sterically hindered base, LiHMDS is the reagent of choice for rapid and irreversible deprotonation reactions.[3] Its bulky trimethylsilyl (B98337) groups effectively prevent it from acting as a nucleophile, minimizing side reactions.[3] This makes LiHMDS particularly well-suited for the formation of kinetic enolates from unsymmetrical ketones. At low temperatures, LiHMDS will preferentially abstract the less sterically hindered proton, leading to the less substituted, kinetically favored enolate.[4]
LiOTMS: The Gentle Touch for Thermodynamic Favorability
In contrast, the moderate basicity of LiOTMS makes it a milder deprotonating agent. This characteristic is advantageous in reactions where a strong base like LiHMDS might lead to undesired side reactions or decomposition of sensitive functional groups.[5] Due to its lower basicity, deprotonation with LiOTMS is more likely to be a reversible process. This allows for equilibration between possible enolates, ultimately favoring the formation of the more thermodynamically stable, more substituted enolate. Beyond its role as a base, the oxygen atom in LiOTMS imparts a high degree of nucleophilicity, allowing it to participate in reactions such as ester hydrolysis and transesterification.[6]
Experimental Evidence: Deprotonation of 2-Methylcyclohexanone and Subsequent Aldol (B89426) Condensation
To provide a practical illustration of the differing performance of LiOTMS and LiHMDS, we present a detailed experimental protocol for the deprotonation of 2-methylcyclohexanone, a classic example of an unsymmetrical ketone, followed by an aldol reaction with benzaldehyde.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]
- 6. This compound | 2004-14-0 | Benchchem [benchchem.com]
A Comparative Guide to Polymer Synthesis: Validation of Molecular Weight and Polydispersity in Anionic Polymerization Initiated by Lithium Trimethylsilanolate Systems
For researchers, scientists, and drug development professionals, the precise control over polymer characteristics is paramount. This guide provides an objective comparison of the performance of lithium trimethylsilanolate (Me3SiOLi) as a co-initiator in the anionic polymerization of methyl methacrylate (B99206) (MMA) against alternative lithium-based initiators. The focus is on the validation of number-average molecular weight (Mn) and polydispersity index (PDI), supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison of Lithium-Based Initiators
The following table summarizes the quantitative data on the molecular weight and polydispersity of polymers synthesized using different lithium-based initiator systems. This data highlights the level of control achievable with each system.
| Initiator System | Monomer | Mn (Da) | PDI (Mw/Mn) | Polymer Tacticity | Key Remarks |
| α-lithioisobutyrate (Li-iPrIB) / This compound (Me3SiOLi) | Methyl Methacrylate (MMA) | 8.25 × 10⁵ | 1.16 | Isotactic[1] | Demonstrates superior control over molecular weight and stereochemistry, leading to a highly isotactic polymer with a narrow molecular weight distribution.[1] |
| sec-Butyllithium (sBuLi) / Lithium Chloride (LiCl) | tert-Butyl Methacrylate (tBuMA) | - | 1.06 | - | Achieves a "living" polymerization with a very narrow molecular weight distribution, though for a different methacrylate monomer. |
| Alkyllithiums (e.g., n-BuLi, sBuLi) | Methyl Methacrylate (MMA) | Variable | > 1.3 | Atactic/Syndiotactic | Prone to side reactions with the monomer's carbonyl group, often leading to broader molecular weight distributions and less control over the polymerization. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Anionic Polymerization of Methyl Methacrylate (MMA)
This protocol describes a general procedure for the anionic polymerization of MMA in a controlled laboratory setting.
Materials:
-
Methyl methacrylate (MMA), freshly distilled
-
Initiator:
-
System A: α-lithioisobutyrate (Li-iPrIB) and this compound (Me3SiOLi)
-
System B: sec-Butyllithium (sBuLi)
-
-
Anhydrous tetrahydrofuran (B95107) (THF) as solvent
-
Methanol (B129727) (for termination)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware is flame-dried under vacuum and cooled under a positive pressure of inert gas (Argon or Nitrogen).
-
Solvent and Monomer Purification: THF is purified by distillation over sodium/benzophenone ketyl under an inert atmosphere. MMA is purified by distillation over calcium hydride and stored under an inert atmosphere.
-
Initiator Preparation: The initiator solution (e.g., sBuLi in cyclohexane) is titrated to determine its precise concentration. For System A, Li-iPrIB and Me3SiOLi are prepared and handled under an inert atmosphere.
-
Polymerization Reaction:
-
The reaction flask is charged with the desired amount of anhydrous THF via cannula transfer.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
The initiator (System A or B) is added dropwise to the stirred THF.
-
The purified MMA is then added slowly to the initiator solution. The reaction mixture is stirred at -78 °C for the desired polymerization time.
-
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane). The precipitated polymer is collected by filtration, washed, and dried under vacuum to a constant weight.
Polymer Characterization by Gel Permeation Chromatography (GPC)
This protocol outlines the determination of the number-average molecular weight (Mn) and polydispersity index (PDI) of the synthesized poly(methyl methacrylate) (PMMA).
Instrumentation:
-
Gel Permeation Chromatograph (GPC) equipped with a refractive index (RI) detector.
-
GPC columns suitable for the analysis of PMMA in THF (e.g., polystyrene-divinylbenzene columns).
-
Data acquisition and analysis software.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the dried PMMA sample in HPLC-grade THF at a concentration of approximately 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
-
GPC Analysis:
-
The GPC system is equilibrated with THF as the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35 °C).
-
A calibration curve is generated using narrow-PDI polystyrene or PMMA standards of known molecular weights.
-
The prepared PMMA sample solution is injected into the GPC system.
-
-
Data Analysis:
-
The elution profile of the sample is recorded by the RI detector.
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the elution profile using the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the validation of polymer molecular weight and polydispersity.
Caption: Experimental workflow for polymer synthesis and characterization.
Caption: Logical relationship between initiator choice and polymerization control.
References
Spectroscopic analysis (NMR, FT-IR) to confirm product formation with Lithium trimethylsilanolate.
For researchers, scientists, and drug development professionals, confirming the successful modification of a molecule is a critical step in synthesis. This guide provides a comparative analysis of the use of lithium trimethylsilanolate (LiOTMS) for the O-silylation of phenols, focusing on spectroscopic techniques (NMR and FT-IR) to verify product formation. We present experimental data, detailed protocols for a model reaction, and a comparison with alternative silylation methods.
The introduction of a trimethylsilyl (B98337) (TMS) group to a hydroxyl functional group is a common strategy to protect it during subsequent reaction steps or to increase the volatility of the analyte for techniques like gas chromatography. This compound is a potent reagent for this transformation, offering a highly reactive nucleophilic oxygen for the formation of silyl (B83357) ethers.
Spectroscopic Analysis of Product Formation
The conversion of a phenol (B47542) to its corresponding trimethylsilyl ether can be unequivocally confirmed by monitoring key changes in their respective Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectra.
FT-IR Spectroscopy
The most telling change in the FT-IR spectrum upon successful silylation is the disappearance of the broad O-H stretching band of the starting phenol, typically observed in the region of 3200-3600 cm⁻¹.[1][2] Concurrently, new characteristic peaks for the trimethylsilyl group will appear.
| Vibrational Mode | Phenol (Starting Material) | Phenyl Trimethylsilyl Ether (Product) |
| O-H Stretch | ~3200-3600 cm⁻¹ (broad) | Absent |
| C-O Stretch | ~1220 cm⁻¹ | ~920 cm⁻¹ (Si-O-C stretch) |
| Si-C Stretch | Absent | ~1250 cm⁻¹ and ~845 cm⁻¹ |
| Aromatic C=C Stretch | ~1500-1600 cm⁻¹ | ~1500-1600 cm⁻¹ |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
Table 1: Key FT-IR vibrational frequencies for the silylation of phenol.
NMR Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the incorporation of the trimethylsilyl group and the modification of the chemical environment of the aromatic protons.
Upon formation of the phenyl trimethylsilyl ether, the labile hydroxyl proton signal of the phenol (which can appear over a wide range, typically δ 4-8 ppm) will disappear.[3][4] A new, strong singlet integrating to nine protons will appear in the upfield region of the spectrum, characteristic of the magnetically equivalent protons of the trimethylsilyl group.
The ¹³C NMR spectrum will show a new signal corresponding to the methyl carbons of the TMS group. The chemical shift of the aromatic carbon attached to the oxygen (ipso-carbon) will also be affected by the silylation.
| Nucleus | Phenol (Starting Material) | Phenyl Trimethylsilyl Ether (Product) |
| ¹H | ||
| -OH | δ ~4-8 (broad singlet) | Absent |
| Ar-H | δ ~6.7-7.3 (multiplets) | δ ~6.8-7.3 (multiplets) |
| -Si(CH₃)₃ | Absent | δ ~0.3 (singlet, 9H) |
| ¹³C | ||
| Ar-C-O | δ ~155 | δ ~157 |
| Ar-C | δ ~115-130 | δ ~120-130 |
| -Si(CH₃)₃ | Absent | δ ~0 |
Table 2: Comparative ¹H and ¹³C NMR chemical shifts (in ppm relative to TMS) for the silylation of phenol.
Experimental Protocols
This section details the synthesis of the silylating agent, this compound, and its subsequent reaction with phenol as a model substrate.
Preparation of this compound (LiOTMS)
This compound can be prepared from hexamethyldisiloxane (B120664) and lithium hydroxide (B78521).
-
Materials: Hexamethyldisiloxane, Lithium hydroxide monohydrate, Cyclohexane, Anhydrous Ethanol.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add lithium hydroxide monohydrate (1.0 eq), hexamethyldisiloxane (1.0 eq), cyclohexane, and anhydrous ethanol.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum to yield this compound as a white powder.
-
O-Silylation of Phenol with LiOTMS
-
Materials: Phenol, this compound, Anhydrous tetrahydrofuran (B95107) (THF), Diethyl ether, Saturated aqueous ammonium (B1175870) chloride solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve phenol (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Add this compound (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude phenyl trimethylsilyl ether.
-
Purify the product by distillation or column chromatography on silica (B1680970) gel if necessary.
-
Comparison with Alternative Silylation Methods
While LiOTMS is a powerful reagent, other methods are commonly employed for the silylation of phenols. A popular alternative involves the use of hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst.
| Feature | This compound (LiOTMS) | Hexamethyldisilazane (HMDS) / Catalyst |
| Reagent Type | Strong base and nucleophile | Silylating agent requiring activation |
| Byproducts | Trimethylsilanol (volatile) | Ammonia (volatile) |
| Reaction Conditions | Typically mild (room temperature) | Often requires heating or strong acid/base catalyst |
| Substrate Scope | Broad, effective for hindered alcohols | Can be less effective for hindered substrates |
| Handling | Moisture-sensitive solid | Liquid, moisture-sensitive |
Table 3: Comparison of LiOTMS with a common alternative silylation method.
The choice of silylation method will depend on the specific substrate, desired reaction conditions, and functional group tolerance. The spectroscopic signatures of the resulting trimethylsilyl ether product will be identical regardless of the synthetic route.
Visualizing the Workflow and Analysis
To better illustrate the process, the following diagrams outline the reaction workflow and the logic of the spectroscopic analysis.
References
A Comparative Guide to Initiators in Ring-Opening Polymerization: The Case of Lithium Trimethylsilanolate
For researchers, scientists, and drug development professionals, the choice of an initiator in ring-opening polymerization (ROP) is a critical parameter that dictates the efficiency of the polymerization, the characteristics of the resulting polymer, and its suitability for biomedical applications. This guide provides a comparative analysis of lithium trimethylsilanolate (LiOTMS) and other common initiators for the ROP of cyclic esters, supported by experimental data and detailed protocols.
This compound is an organosilicon compound that has garnered attention as an initiator for anionic ring-opening polymerization (AROP).[1] Its unique structure and reactivity offer potential advantages in controlling polymer properties. This guide will delve into the mechanistic aspects of LiOTMS-initiated ROP and compare its performance with established initiators such as tin(II) octoate and potassium tert-butoxide.
Performance Comparison of Initiators for Ring-Opening Polymerization
The selection of an initiator significantly impacts key polymerization outcomes, including monomer conversion, molecular weight (Mn), and polydispersity index (PDI). Below is a comparative summary of the performance of lithium silanolate (as a proxy for this compound), tin(II) octoate, and potassium tert-butoxide in the ROP of ε-caprolactone and L-lactide.
ε-Caprolactone Polymerization
| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Lithium Silanolate* | 130 | 50 | - | >99 | 14,800 | 1.11 | [1] |
| Tin(II) octoate / n-hexanol | 1000 | 160 | 1 | 89 | 90,000 | - | [2][3] |
*Data for a related lithium silanolate, sec-BuD3–Li+, is used as a proxy due to the lack of specific data for this compound under comparable conditions.
L-Lactide Polymerization
| Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Potassium tert-butoxide | 100 | 25 | 10 | ~95 | 12,500 | 1.25 | [4][5] |
| This compound | - | - | - | - | - | - | No direct comparative data found |
Mechanistic Insights
The mechanism of ROP is highly dependent on the nature of the initiator. This compound is proposed to initiate polymerization through an anionic mechanism, whereas tin(II) octoate typically proceeds via a coordination-insertion mechanism.
Anionic Ring-Opening Polymerization with this compound
The proposed mechanism for the AROP of a cyclic ester initiated by this compound involves the nucleophilic attack of the trimethylsilanolate anion on the carbonyl carbon of the monomer. This leads to the cleavage of the acyl-oxygen bond and the formation of a propagating alkoxide species.
Caption: Proposed mechanism of anionic ROP initiated by LiOTMS.
Coordination-Insertion Mechanism with Tin(II) Octoate
In contrast, the polymerization initiated by tin(II) octoate in the presence of an alcohol (ROH) follows a coordination-insertion mechanism. The alcohol first reacts with Sn(Oct)₂ to form a tin alkoxide, which is the true initiating species. The monomer then coordinates to the tin center, followed by insertion into the tin-alkoxide bond.
Caption: Coordination-insertion ROP mechanism with Sn(Oct)₂/ROH.
Experimental Protocols
Detailed and rigorous experimental procedures are paramount for achieving reproducible results in polymer synthesis. The following are representative protocols for the ring-opening polymerization of ε-caprolactone using a lithium-based initiator and tin(II) octoate.
Protocol 1: Anionic ROP of ε-Caprolactone with a Lithium Initiator
This protocol is adapted from procedures for anionic polymerization which require stringent anhydrous and oxygen-free conditions.[1]
Materials:
-
ε-Caprolactone (distilled over CaH₂ prior to use)
-
This compound (LiOTMS) solution in a dry, aprotic solvent (e.g., THF)
-
Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from sodium/benzophenone
-
Anhydrous methanol (B129727) (for termination)
-
All glassware oven-dried and cooled under a stream of dry nitrogen or argon
Procedure:
-
A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with dry nitrogen.
-
The desired amount of freshly distilled ε-caprolactone is transferred to the flask via syringe.
-
Anhydrous THF is added to achieve the desired monomer concentration.
-
The solution is brought to the desired reaction temperature (e.g., 50 °C).
-
The calculated amount of LiOTMS initiator solution is added via syringe to start the polymerization.
-
The reaction is allowed to proceed for the desired time, with samples taken periodically under inert atmosphere to monitor conversion by ¹H NMR.
-
The polymerization is terminated by the addition of a small amount of anhydrous methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of cold methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Protocol 2: ROP of ε-Caprolactone with Tin(II) Octoate/n-hexanol
This protocol is a typical procedure for the ROP of ε-caprolactone using a common catalytic system.[2][3]
Materials:
-
ε-Caprolactone (distilled over CaH₂ prior to use)
-
Tin(II) octoate (Sn(Oct)₂)
-
n-Hexanol (dried over molecular sieves)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
Procedure:
-
A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the desired amount of ε-caprolactone and n-hexanol.
-
The flask is purged with dry nitrogen.
-
The calculated amount of Sn(Oct)₂ is added to the flask.
-
The reaction mixture is heated to the desired temperature (e.g., 160 °C) with stirring.
-
The polymerization is allowed to proceed for the specified time (e.g., 1 hour).
-
After cooling to room temperature, the viscous product is dissolved in a minimal amount of toluene.
-
The polymer is precipitated by pouring the solution into a large volume of cold methanol.
-
The polymer is collected by filtration and dried under vacuum.
Experimental Workflow
The general workflow for a ring-opening polymerization experiment, from preparation to characterization, is outlined below.
References
- 1. connectsci.au [connectsci.au]
- 2. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Living ring-opening polymerization of L,L-lactide initiated with potassium t-butoxide and its 18-crown-6 complex [tudoster.unideb.hu]
- 5. researchgate.net [researchgate.net]
Unraveling the Reactivity of Lithium Trimethylsilanolate: A Computational and Experimental Comparison
A deep dive into the computational modeling of lithium trimethylsilanolate (LiOSiMe3) reveals a landscape ripe for exploration. While direct and extensive computational studies on this specific reagent are not widely published, a comparative analysis with closely related lithium alkoxides and enolates, for which theoretical data is more abundant, provides valuable insights into its reactivity and reaction pathways. This guide synthesizes available experimental data for LiOSiMe3 and juxtaposes it with computational predictions for analogous systems, offering a predictive framework for researchers in materials science and synthetic chemistry.
This compound is a versatile reagent, employed as a strong base and a nucleophile in a variety of chemical transformations, including polymerization and organic synthesis.[1] Understanding its aggregation state, the nature of its transition states, and the energetics of its reaction pathways is crucial for optimizing reaction conditions and predicting outcomes. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine these fleeting and often complex phenomena.
Comparing Computational Models with Experimental Reality
To understand the reactivity of this compound, we can draw parallels from computational studies on analogous lithium compounds, such as lithium enolates and alkoxides. These studies consistently highlight the importance of the aggregation state of the lithium species in solution, a factor that significantly influences its reactivity.
| Computational Model System | Key Findings from Computational Studies | Corresponding Experimental Observations for this compound |
| Lithium Enolates (Monomer vs. Dimer) | Gas-phase calculations show that transition state geometry optimization with B3LYP followed by single point MP2 calculations can provide acceptable results for predicting activation energies.[2] Monomeric species are generally predicted to be significantly more reactive than dimeric or higher-order aggregates.[3] | While the specific aggregation state of LiOSiMe3 in various solvents is not extensively documented, its reactivity is known to be influenced by the solvent, suggesting that solvent-mediated shifts in aggregation equilibria play a crucial role. |
| Lithium Alkoxides (e.g., Lithium tert-butoxide) | Computational studies on lithium alkoxides often focus on their role in polymerization and as bases. Models predict that the Lewis acidity of the lithium cation and the nucleophilicity of the oxygen anion are key determinants of reactivity. | Experimentally, this compound is known to act as an effective initiator for the ring-opening polymerization of cyclosiloxanes.[2] Its strong basicity and nucleophilicity are also well-established in organic synthesis.[1] |
| Solvation Effects on Lithium Compounds | Theoretical models incorporating solvent molecules (e.g., THF) around the lithium center demonstrate a significant stabilization of smaller aggregates and monomeric species, thereby enhancing reactivity.[4] | The use of polar aprotic solvents like THF is common in reactions involving this compound, which aligns with the computational prediction of enhanced reactivity through deaggregation. |
Reaction Pathways: A Predictive Outlook
Based on computational studies of related lithium reagents, we can postulate the likely reaction pathways for this compound with various electrophiles.
Nucleophilic Substitution (SN2-type Reaction)
In reactions with alkyl halides, computational models of lithium enolates predict a classic SN2 transition state. The lithium cation coordinates to both the enolate oxygen and the halogen of the electrophile, forming a cyclic transition state. The activation energy for this process is sensitive to the level of aggregation and solvation.
References
Comparing the efficacy of different synthesis routes for Lithium trimethylsilanolate.
For Researchers, Scientists, and Drug Development Professionals
Lithium trimethylsilanolate [(CH₃)₃SiOLi] is a versatile reagent in organic synthesis and polymer chemistry, valued for its role as a strong base and as an initiator in anionic polymerization.[1] The selection of an appropriate synthetic route is crucial for achieving desired purity, yield, and cost-effectiveness. This guide provides a comprehensive comparison of the three primary methods for synthesizing this compound, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Routes
| Feature | Route 1: From Lithium Hydroxide (B78521) & Hexamethyldisiloxane (B120664) | Route 2: From n-Butyllithium & Hexamethyldisiloxane | Route 3: From Lithium Metal & Trimethylsilanol (B90980) |
| Starting Materials | Lithium hydroxide monohydrate, Hexamethyldisiloxane | n-Butyllithium, Hexamethyldisiloxane | Lithium metal, Trimethylsilanol |
| Typical Yield | 70-93%[2] | High (Specific data not widely reported) | High (Specific data not widely reported) |
| Purity | Typically high, dependent on purification | Generally high | High |
| Reaction Time | 24 - 48 hours[2][3] | Shorter than Route 1 | Vigorous reaction, likely shorter time |
| Reaction Conditions | Reflux temperature | Low to ambient temperature | Elevated temperature may be required |
| Cost-Effectiveness | High (inexpensive and readily available raw materials)[3] | Lower (n-butyllithium is more expensive)[2] | Moderate (cost of lithium metal and trimethylsilanol) |
| Scalability | Industrially scalable[4] | Laboratory scale | Laboratory scale |
| Safety Considerations | Standard handling of flammable solvents | Requires handling of pyrophoric n-butyllithium | Handling of reactive lithium metal and flammable solvents |
In-Depth Analysis of Synthesis Routes
Route 1: Reaction of Lithium Hydroxide with Hexamethyldisiloxane
This method is the most common and economically viable route for large-scale production of this compound.[4] The reaction involves the nucleophilic attack of hydroxide on a silicon atom of hexamethyldisiloxane, leading to the cleavage of the Si-O-Si bond.
Experimental Protocol:
A detailed experimental protocol is described in Chinese patent CN102491993B[2]:
-
To a 250 ml four-necked flask equipped with a water separator, serpentine (B99607) condenser, and mechanical stirrer, add 4.2 g of lithium hydroxide monohydrate, 16.0 g of hexamethyldisiloxane, 20 g of cyclohexane, and 30 g of absolute ethanol.
-
Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring (100 rpm) for 30 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid product and dry it at 80°C under a vacuum of 0.1 MPa for 3.5 hours.
-
This procedure reportedly yields 7.7 g of white, solid this compound (80.2% yield).[2]
Variations of this method described in the same patent have reported yields as high as 93%.[2]
Logical Workflow for Route 1:
Synthesis of this compound via the Lithium Hydroxide Route.
Route 2: Cleavage of Hexamethyldisiloxane with n-Butyllithium
This route offers a convenient laboratory-scale synthesis of this compound. The highly basic and nucleophilic n-butyllithium readily attacks one of the silicon atoms in hexamethyldisiloxane, leading to the cleavage of the siloxane bond.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve hexamethyldisiloxane in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF).
-
Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add a solution of n-butyllithium (typically 1.6 M or 2.5 M in hexanes) to the stirred solution of hexamethyldisiloxane.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified period.
-
The workup procedure would typically involve removal of the solvent under reduced pressure.
Logical Workflow for Route 2:
Synthesis of this compound via the n-Butyllithium Route.
Route 3: Direct Reaction of Trimethylsilanol with Lithium Metal
This method provides a direct route to this compound through the reaction of trimethylsilanol with lithium metal. This reaction is essentially an acid-base reaction where the weakly acidic proton of the silanol (B1196071) is displaced by the lithium metal.
Experimental Protocol:
A general procedure for this type of reaction is as follows:
-
In a flask equipped with a stirrer and a reflux condenser, a dispersion of lithium metal is prepared in an inert anhydrous solvent like n-hexane.
-
Trimethylsilanol is then added to this solution.
-
The reaction mixture is stirred, and the reaction can be initiated or accelerated by gentle heating.
-
The progress of the reaction can be monitored by the evolution of hydrogen gas.
-
Upon completion, the excess lithium can be filtered off, and the product can be isolated by removal of the solvent.
Logical Workflow for Route 3:
Synthesis of this compound via the Lithium Metal Route.
Cost Analysis of Starting Materials
A crucial factor in selecting a synthesis route is the cost of the starting materials. The following table provides an approximate cost comparison based on currently available market prices. Please note that these prices are subject to change and may vary based on supplier and purity.
| Starting Material | Approximate Price (USD/kg) |
| Hexamethyldisiloxane | $4.24 - $280[5][6] |
| Lithium Hydroxide Monohydrate | $13.40 - $14.50 (battery grade)[7] |
| n-Butyllithium (1.6 M in hexanes) | ~
|
| Trimethylsilanol | ~$5080 (for 25g, price per kg is significantly higher for small quantities)[8] |
| Lithium Metal | ~$9.02[9] |
The cost analysis clearly indicates that the raw materials for Route 1 (Lithium Hydroxide and Hexamethyldisiloxane) are significantly more affordable than those for Route 2 (n-Butyllithium) and Route 3 (Trimethylsilanol), making it the preferred method for large-scale and industrial applications.
Conclusion
The choice of synthesis route for this compound depends heavily on the desired scale of production, cost considerations, and available laboratory equipment and expertise.
-
Route 1 (Lithium Hydroxide) is the most economical and scalable method, making it ideal for industrial production. While it involves longer reaction times, the high yields and low cost of starting materials are significant advantages.
-
Route 2 (n-Butyllithium) offers a convenient and likely faster laboratory-scale synthesis. However, the high cost and pyrophoric nature of n-butyllithium are major drawbacks for larger-scale production.
-
Route 3 (Lithium Metal) provides a direct synthesis from trimethylsilanol. The cost of trimethylsilanol and the handling of reactive lithium metal make this route less common, likely reserved for specific laboratory applications where the other starting materials are unavailable or unsuitable.
For researchers and professionals in drug development and other fields requiring this compound, a thorough evaluation of these factors will enable the selection of the most appropriate and efficient synthetic strategy.
References
- 1. Buy this compound | 2004-14-0 [smolecule.com]
- 2. CN102491993B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN102491993A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound | 2004-14-0 | Benchchem [benchchem.com]
- 5. lysonchem-materials.com [lysonchem-materials.com]
- 6. indiamart.com [indiamart.com]
- 7. What to expect from global lithium hydroxide prices in 2024 - Fastmarkets [fastmarkets.com]
- 8. 458570250 [thermofisher.com]
- 9. imarcgroup.com [imarcgroup.com]
A Researcher's Guide to Alternatives for Lithium Trimethylsilanolate in Ester Hydrolysis
For researchers, scientists, and professionals in drug development, the selection of the right reagent is paramount for the success of synthetic transformations. Lithium trimethylsilanolate (LiOTMS) is a widely recognized reagent for the mild and efficient hydrolysis of esters to carboxylic acids, a crucial step in numerous synthetic pathways. However, a range of alternatives exists, primarily other alkali metal trimethylsilanolates, which offer comparable or, in some cases, advantageous properties. This guide provides an objective comparison of LiOTMS and its primary alternatives, supported by experimental data and detailed protocols to aid in reagent selection.
Introduction to Alkali Metal Trimethylsilanolates
Alkali metal trimethylsilanolates (TMSO[M], where M = Li, Na, K, Cs) are a class of organosilicon compounds valued for their utility as potent nucleophiles and non-nucleophilic bases.[1] Their solubility in organic solvents makes them effective substitutes for traditional aqueous bases like sodium or potassium hydroxide, particularly for substrates sensitive to water or harsh basic conditions.[1][2] The primary application of these reagents in organic synthesis is the cleavage of esters to their corresponding carboxylic acids, often referred to as saponification. This transformation typically proceeds under mild, anhydrous conditions, preserving sensitive functional groups that might not be stable under conventional hydrolytic protocols.[1][3]
The reactivity and solubility of these silanolates are influenced by the counter-ion. Lithium and sodium salts tend to be more soluble in a wider array of organic solvents compared to their potassium, rubidium, and cesium counterparts.[1] This guide will focus on the most common and commercially available alternatives to LiOTMS: sodium trimethylsilanolate (NaOTMS) and potassium trimethylsilanolate (KOTMS).
Comparative Performance in Ester Hydrolysis
A systematic study by Lovrić et al. (2007) provides a direct comparison of the efficacy of sodium and potassium trimethylsilanolate in the hydrolysis of a diverse range of esters. The data indicates that both reagents are highly effective, affording the corresponding carboxylic acids in high to quantitative yields under mild conditions (room temperature in tetrahydrofuran). The study concluded that both sodium and potassium trimethylsilanolate exhibit similar activity.[3]
While LiOTMS is also utilized for this transformation, a direct comparative study with tabulated data across a broad spectrum of substrates is not as readily available in the literature. However, its reactivity is generally considered to be in the same class as its sodium and potassium analogs.
Below is a summary of the comparative data for NaOTMS and KOTMS based on the findings of Lovrić et al.[3]
Table 1: Comparison of NaOTMS and KOTMS in the Hydrolysis of Various Esters
| Entry | Ester Substrate | Reagent | Time (h) | Yield (%) |
| 1 | Methyl benzoate | NaOSi(CH₃)₃ | 2 | 98 |
| 2 | Methyl benzoate | KOSi(CH₃)₃ | 2 | 96 |
| 3 | Ethyl benzoate | NaOSi(CH₃)₃ | 3 | 97 |
| 4 | Phenyl benzoate | NaOSi(CH₃)₃ | 0.5 | 95 |
| 5 | Benzyl benzoate | NaOSi(CH₃)₃ | 0.5 | 99 |
| 6 | Methyl 4-chlorobenzoate | NaOSi(CH₃)₃ | 1 | 98 |
| 7 | Methyl cinnamate | NaOSi(CH₃)₃ | 2 | 96 |
| 8 | Ethyl octanoate | NaOSi(CH₃)₃ | 4 | 95 |
| 9 | Isopropyl palmitate | NaOSi(CH₃)₃ | 24 | 92 |
| 10 | Benzyl phenylacetate | NaOSi(CH₃)₃ | 0.5 | 99 |
Data sourced from Lovrić et al., Croatica Chemica Acta, 2007, 80 (1), 109-115.[3]
Reaction Mechanisms and Experimental Workflows
The hydrolysis of esters by alkali metal trimethylsilanolates is proposed to proceed via a nucleophilic acyl substitution pathway. The silanolate anion acts as the nucleophile, attacking the carbonyl carbon of the ester. For alkyl esters, a BAL2-type dealkylation mechanism may also be at play.[1][4]
General Mechanism of Ester Hydrolysis
Caption: General mechanism of ester hydrolysis by alkali metal trimethylsilanolates.
Experimental Workflow for Ester Hydrolysis
The following diagram illustrates a typical experimental workflow for the hydrolysis of an ester using an alkali metal trimethylsilanolate, based on the procedure described by Lovrić et al.[3]
Caption: Typical experimental workflow for ester hydrolysis.
Detailed Experimental Protocols
The following protocols are adapted from the literature and provide a framework for conducting ester hydrolysis using sodium or potassium trimethylsilanolate. A general protocol for LiOTMS is also provided, though direct comparative data is less available.
Protocol 1: Ester Hydrolysis using Sodium or Potassium Trimethylsilanolate
This procedure is adapted from Lovrić et al., 2007.[3]
Materials:
-
Ester (2 mmol)
-
Sodium trimethylsilanolate or Potassium trimethylsilanolate (2.4 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Distilled water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (for extraction, if necessary)
-
Anhydrous sodium sulfate (B86663) (for drying, if necessary)
Procedure:
-
In a round-bottom flask, suspend the ester (2 mmol) in anhydrous THF.
-
Add sodium or potassium trimethylsilanolate (2.4 mmol) to the suspension.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
To the residue, add distilled water.
-
Acidify the aqueous solution by dropwise addition of concentrated HCl until the pH reaches approximately 3.
-
For solid products: Filter the resulting precipitate, wash with water, and dry under high vacuum to a constant mass.
-
For non-solid products: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by chromatography if necessary.
Protocol 2: General Procedure for Ester Hydrolysis using this compound
Materials:
-
Ester
-
This compound
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Apparatus for inert atmosphere techniques (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the ester in an appropriate anhydrous solvent.
-
Add this compound (typically 1.1-1.5 equivalents) to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the carboxylic acid product as needed.
Conclusion
Sodium and potassium trimethylsilanolate are excellent, highly effective alternatives to this compound for the saponification of esters.[3] They operate under mild, often anhydrous conditions, providing high yields of carboxylic acids from a wide variety of ester substrates. The choice between NaOTMS and KOTMS appears to have minimal impact on the reaction outcome, with both showing similar reactivity.[3] While LiOTMS is also a competent reagent for this transformation, the readily available data for its sodium and potassium counterparts makes them attractive and reliable choices for researchers. The selection of the specific alkali metal silanolate may ultimately depend on factors such as solubility in the chosen reaction solvent, commercial availability, and cost. This guide provides the necessary data and protocols to make an informed decision for your specific synthetic needs.
References
Unraveling the Fleeting Intermediates in Lithium Trimethylsilanolate-Catalyzed Processes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the transient species that govern reaction pathways is paramount for process optimization and the rational design of novel synthetic methodologies. Lithium trimethylsilanolate (LiOSiMe₃) has emerged as a versatile and highly effective catalyst and reagent in a multitude of organic transformations. Its utility stems from its unique combination of properties as a strong base, a potent nucleophile, and a bulky ligand. This guide provides a comparative analysis of the methods used to identify and characterize reaction intermediates in processes catalyzed by LiOSiMe₃, supported by experimental data and detailed protocols to facilitate further research in this dynamic field.
This compound's reactivity is often compared to that of other strong bases, such as lithium diisopropylamide (LDA) and lithium tert-butoxide (LiOtBu). While all are capable of deprotonation to generate reactive intermediates like enolates, the steric bulk and the nature of the silicon-oxygen bond in LiOSiMe₃ can lead to distinct selectivities and reaction outcomes. The analysis of the transient species formed during these reactions is crucial for elucidating the underlying mechanisms.
Comparative Analysis of Catalyst Performance
The choice of base can significantly influence the course of a reaction. Below is a comparison of LiOSiMe₃ with other common lithium bases in the context of generating key reaction intermediates.
| Catalyst/Base | Typical Reaction Type | Key Intermediate | Advantages of LiOSiMe₃ | Disadvantages/Alternatives |
| This compound (LiOSiMe₃) | Aldol (B89426) reactions, Polymerization, Michael additions | Lithium enolates, Tetrahedral adducts | High stereocontrol in polymerization, can act as a milder base than organolithiums, bulky nature can enhance selectivity. | Can be less reactive than organolithium bases in some applications. |
| Lithium diisopropylamide (LDA) | Aldol reactions, Alkylations | Kinetic lithium enolates | Strong, non-nucleophilic base ideal for rapid and irreversible deprotonation. | Highly reactive and can be unselective, requires low temperatures. |
| Lithium tert-butoxide (LiOtBu) | Michael additions, Alkylations | Lithium enolates, Alkoxides | Readily available and soluble in many organic solvents. | Can act as a nucleophile, potentially leading to side reactions. |
| n-Butyllithium (n-BuLi) | Deprotonation, Polymerization initiation | Organolithium adducts | Extremely strong base and effective initiator. | Highly pyrophoric and can act as a nucleophile, leading to addition products. |
Experimental Methodologies for Intermediate Analysis
The identification of fleeting reaction intermediates requires a combination of sophisticated in situ analytical techniques and methods for trapping and isolating these species.
In Situ Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of intermediates in solution. Multi-nuclear NMR experiments, including ¹H, ¹³C, ⁷Li, and ²⁹Si NMR, provide detailed information about the electronic and structural environment of the intermediate.[1]
Experimental Protocol: In Situ NMR Analysis of a LiOSiMe₃-Mediated Reaction
-
Preparation: A solution of the starting material and an internal standard (e.g., tetramethylsilane) in a deuterated solvent (e.g., THF-d₈) is prepared in a sealed NMR tube under an inert atmosphere (e.g., argon or nitrogen).
-
Initial Spectrum: A baseline NMR spectrum of the starting materials is acquired.
-
Initiation: The NMR tube is cooled to the desired reaction temperature (e.g., -78 °C), and a pre-cooled solution of this compound in the same deuterated solvent is injected.
-
Monitoring: A series of NMR spectra (¹H, ¹³C, ⁷Li) are acquired at regular intervals to monitor the disappearance of starting materials, the appearance of intermediates, and the formation of products.
-
Data Analysis: Changes in chemical shifts, coupling constants, and the appearance of new signals are analyzed to deduce the structure of the transient species. For instance, the formation of a lithium enolate can be confirmed by the characteristic upfield shift of the α-carbon in the ¹³C NMR spectrum and the observation of a ⁷Li signal corresponding to the enolate aggregate.
Infrared (IR) Spectroscopy (ReactIR): In situ FTIR spectroscopy, often referred to by the trade name ReactIR, allows for the real-time monitoring of changes in functional groups during a reaction.[2][3] This technique is particularly useful for tracking the consumption of carbonyl-containing starting materials and the formation of new species.
Experimental Protocol: Monitoring an Aldol Reaction with ReactIR
-
Setup: A ReactIR probe is inserted into the reaction vessel, which is charged with the aldehyde and ketone substrates in an appropriate solvent under an inert atmosphere.
-
Background Spectrum: A background IR spectrum of the reaction mixture is collected before the addition of the catalyst.
-
Catalyst Addition: A solution of this compound is added to the reaction vessel.
-
Data Acquisition: IR spectra are collected continuously throughout the reaction.
-
Analysis: The disappearance of the carbonyl stretch of the starting materials and the appearance of new bands corresponding to the aldol adduct intermediate and the final product are monitored over time to determine reaction kinetics and identify transient species.
Trapping and Isolation of Intermediates
In some cases, reaction intermediates can be "trapped" by reacting them with a suitable reagent to form a more stable, characterizable derivative. Alternatively, highly stable intermediates can sometimes be isolated and characterized by X-ray crystallography.
Experimental Protocol: Trapping a Lithium Enolate Intermediate
-
Enolate Formation: The carbonyl compound is treated with this compound at low temperature (e.g., -78 °C) to generate the lithium enolate.
-
Trapping: A quenching reagent, such as trimethylsilyl (B98337) chloride (TMSCl), is added to the reaction mixture. The TMSCl reacts with the enolate to form a stable silyl (B83357) enol ether.
-
Isolation and Characterization: The resulting silyl enol ether can be isolated by standard workup and purification techniques and characterized by NMR, mass spectrometry, and other analytical methods to confirm the structure of the original enolate intermediate.
Visualization of Reaction Pathways and Workflows
To better understand the logical flow of experiments and the proposed mechanistic pathways, graphical representations are invaluable.
Case Study: Characterization of Intermediates in Anionic Polymerization
In the anionic polymerization of methyl methacrylate (B99206) (MMA), this compound can be used as an initiator or a co-catalyst to control the stereochemistry of the resulting polymer. The propagating species is a lithium enolate at the growing polymer chain end.
Spectroscopic Data for Poly(methyl methacrylate) Lithium Enolate Intermediate:
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 0.8-1.2 | α-CH₃ of the polymer backbone |
| ¹H | 1.8-2.1 | Methylene protons of the polymer backbone |
| ¹H | 3.6 | Methoxy protons of the ester group |
| ¹³C | ~177 | Carbonyl carbon of the ester group |
| ¹³C | ~52 | Methoxy carbon of the ester group |
| ¹³C | ~45 | Quaternary carbon of the polymer backbone |
| ⁷Li | Varies with solvent and aggregation state | Lithium counterion of the enolate |
Note: The exact chemical shifts can vary depending on the solvent, temperature, and degree of aggregation of the lithium enolate.
By carefully analyzing the NMR spectra of the polymerization mixture, researchers can gain insights into the structure of the active center and its influence on the stereochemical outcome of the polymerization.
Conclusion
The study of reaction intermediates in this compound-catalyzed processes is a challenging yet rewarding endeavor. Through the strategic application of in situ spectroscopic techniques, such as NMR and ReactIR, coupled with trapping experiments, researchers can unveil the transient species that dictate reaction pathways. This knowledge is instrumental in optimizing reaction conditions, enhancing selectivity, and designing more efficient synthetic routes. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals seeking to harness the full potential of this compound in modern organic synthesis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Lithium Trimethylsilanolate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical reagents are paramount. Lithium trimethylsilanolate, a valuable reagent in organic synthesis, requires specific procedures for its disposal to ensure the safety of laboratory personnel and environmental compliance. This guide provides essential, step-by-step logistical information for the proper neutralization and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as a flame-retardant lab coat, chemical splash goggles, a face shield, and nitrile or neoprene gloves.[1] All handling and disposal operations should be conducted within a certified fume hood with the sash at the lowest practical height.[2][3] An inert atmosphere, using nitrogen or argon, is essential to prevent the reaction of this compound with air and moisture.[3][4] Emergency equipment, including a Class D fire extinguisher for combustible metal fires, an eyewash station, and a safety shower, must be readily accessible.[2]
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the safe quenching of this compound, based on established protocols for organolithium compounds.
| Parameter | Guideline | Source(s) |
| Dilution of Pyrophoric Material | Dilute to < 5 wt% in an inert solvent (e.g., heptane) before quenching. | [4] |
| Quenching Solution | 2 M solution of isopropanol (B130326) in an inert solvent (e.g., heptane). | [4] |
| Volume of Quenching Solution | Approximately 5 times the volume of the organolithium reagent to be quenched. | [5] |
| Temperature Control | Maintain the temperature of the quenching mixture at or below 50°C. For highly reactive compounds, cooling to 0°C is recommended. | [4][6] |
| Neutralization Endpoint | The solution should be neutralized by the addition of a weak acid (e.g., citric or acetic acid) after the initial quenching is complete. | [6] |
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe quenching and disposal of small quantities (up to 1000 grams) of this compound.[7] For residual amounts in containers, a similar but scaled-down procedure should be followed.
Materials:
-
This compound waste
-
Inert solvent (e.g., heptane (B126788) or toluene)[2]
-
Isopropanol (dry)[7]
-
Methanol[2]
-
Deionized water
-
Weak acid (e.g., citric acid or acetic acid)[6]
-
Appropriate reaction flask with a stirrer
-
Addition funnel
-
Thermometer
-
Inert gas source (nitrogen or argon)[2]
Procedure:
-
Preparation of the Quenching Flask:
-
Select a reaction flask with a volume at least ten times larger than the volume of the this compound solution to be quenched.
-
Equip the flask with a magnetic stirrer, a thermometer, an inert gas inlet, and an addition funnel.
-
Place the flask in a cooling bath.[2]
-
Purge the flask with an inert gas (nitrogen or argon).[6]
-
-
Preparation of the Quenching Solution:
-
Dilution of this compound:
-
In a separate, dry flask under an inert atmosphere, dilute the this compound waste with an unreactive, dry solvent such as heptane or toluene (B28343) to a concentration of less than 5 wt%.[2][4]
-
-
Quenching Process:
-
Secondary Quenching:
-
Once the addition of the this compound is complete and the initial exothermic reaction has subsided, slowly add methanol (B129727) to quench any remaining reactive material.[2]
-
After the reaction with methanol ceases, cautiously add water dropwise to ensure the complete destruction of any residual reactive species.[2][6]
-
-
Neutralization and Waste Disposal:
-
Allow the mixture to warm to room temperature while stirring for several hours to ensure the reaction is complete.[6]
-
Neutralize the resulting caustic solution with a weak acid, such as citric or acetic acid.[6]
-
The final, non-reactive solution can then be transferred to a properly labeled hazardous waste container for disposal in accordance with local and national regulations.[2][7]
-
-
Decontamination of Glassware:
-
Rinse any glassware that came into contact with this compound three times with a dry, inert solvent.[4] The rinsate must also be quenched following the procedure above.
-
Subsequently, the glassware can be washed with water and detergent.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can effectively mitigate the risks associated with the disposal of this compound, ensuring a safe and compliant laboratory environment.
References
- 1. epfl.ch [epfl.ch]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. sarponggroup.com [sarponggroup.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. gelest.com [gelest.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Lithium Trimethylsilanolate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lithium trimethylsilanolate, a key reagent in organic synthesis and battery production.[1] Adherence to these procedural steps will help ensure safe handling and disposal, fostering a secure research environment.
Chemical Identity and Hazards
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Lithium trimethylsiloxide, Trimethylsilanol, lithium salt |
| CAS Number | 2004-14-0 |
| Molecular Formula | C₃H₉LiOSi |
| Hazard Statements | Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335).[2] |
| Signal Word | Danger |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[3][4]
| Protection Type | Specific Equipment | Reasoning |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage.[2][3][5][6] |
| Skin Protection | Chemically resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and full-length pants. | To prevent skin contact which can lead to severe burns.[2][3][4][5][7] |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher) should be used when handling the powder outside of a fume hood or when generating dust. | To avoid inhalation of the powder, which can cause respiratory irritation.[2][3][8] |
Handling and Storage Protocol
This compound is highly sensitive to atmospheric conditions, necessitating careful handling and storage to maintain its integrity and prevent hazardous reactions.[9]
Operational Steps:
-
Work Area Preparation : Conduct all manipulations of this compound within a well-ventilated fume hood.[3] Ensure the work area is free of incompatible materials such as water, acids, alcohols, and carbon dioxide.[2][9]
-
Inert Atmosphere : Due to its high sensitivity to moisture and carbon dioxide, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[2][9]
-
Dispensing : Use clean, dry glassware and tools. When transferring the solid, minimize the creation of dust.
-
Storage : Store this compound in a tightly sealed container in a dry, well-ventilated area, away from sources of ignition.[2][4] The container should be stored under an inert atmosphere.[2]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate : Evacuate unnecessary personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For small spills, carefully sweep or shovel the solid material into a dry, compatible container for disposal. Avoid generating dust. Use non-sparking tools.[2][10]
-
Decontamination : Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by a thorough wash.
First Aid Measures:
-
Skin Contact : Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water. Seek immediate medical attention.[11]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Continue rinsing.[11] Seek immediate medical attention.[4]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
Procedure for Small Quantities:
For small quantities (less than 1000 grams), a recommended method of disposal is to carefully and slowly add the material to dry isopropanol (B130326) under controlled conditions in a well-ventilated area.[10] This will result in a caustic solution that can then be neutralized and disposed of in accordance with local, state, and federal regulations.
Waste Container Labeling:
All waste containers must be clearly labeled with the contents, including "Waste this compound" and the appropriate hazard symbols.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. gelest.com [gelest.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 三甲基硅醇锂 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 2004-14-0 | Benchchem [benchchem.com]
- 10. gelest.com [gelest.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
